molecular formula C17H19N3O4S B194792 Omeprazole sulfone CAS No. 88546-55-8

Omeprazole sulfone

Cat. No.: B194792
CAS No.: 88546-55-8
M. Wt: 361.4 g/mol
InChI Key: IXEQEYRTSRFZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omeprazole sulfone is a sulfoxide and a member of benzimidazoles.
omeprazole metabolite;  structure given in first source

Properties

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQEYRTSRFZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237116
Record name Omeprazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88546-55-8
Record name Omeprazole sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88546-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omeprazole sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088546558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omeprazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMEPRAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76X040Z74O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Omeprazole sulfone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Omeprazole Sulfone (CAS 88546-55-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole (B731) sulfone, identified by CAS number 88546-55-8, is the primary sulfone metabolite of the widely prescribed proton pump inhibitor, omeprazole.[1][2][3][4] Formed in the liver through sulfoxidation predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, this metabolite is a key compound in pharmacokinetic and drug metabolism studies of omeprazole.[2][3][5] Unlike its parent compound, omeprazole sulfone lacks significant antisecretory activity.[2][4] Its quantification in biological matrices is crucial for understanding the metabolic profile and potential drug-drug interactions of omeprazole. This guide provides an in-depth overview of the chemical properties, synthesis, analytical methodologies, and metabolic pathways associated with this compound.

Chemical and Physical Properties

This compound is a sulfoxide (B87167) and a member of the benzimidazole (B57391) class of compounds.[6][7][8] It is commonly available as a white to off-white crystalline powder.[6] While its primary use is as a reference standard in analytical testing and research, understanding its physicochemical properties is essential for its handling, characterization, and quantification.[9][10]

Table 1: Physicochemical and Identification Data for this compound

PropertyDataReference(s)
CAS Number 88546-55-8[11],[6]
Molecular Formula C₁₇H₁₉N₃O₄S[12],[11]
Molecular Weight 361.42 g/mol [12],[11]
IUPAC Name 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole[11],[6]
Synonyms Omeprazole sulphone, Omeprazole Related Compound A[12],[6]
Appearance White to off-white crystalline powder[6]
Solubility Good solubility in organic solvents like DMSO (10 mM); limited solubility in water.[12],[6]
Storage Temperature 2-8°C or -20°C for long-term storage.,[13]
SMILES String COc1ccc2[nH]c(nc2c1)S(=O)(=O)Cc3ncc(C)c(OC)c3C[11]
InChI Key IXEQEYRTSRFZEO-UHFFFAOYSA-N[6],

Table 2: Spectral Data for this compound

Spectral Data TypeKey Peaks and ObservationsReference(s)
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 361.45, 362[14],[15]
¹H NMR (400MHz, CDCl₃), δ (ppm) 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 3.75 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 4.98 (s, 2H, CH₂), 6.99 (s, 1H, CH), 7.02 (s, 1H, CH), 7.65 (d, J=7.6Hz, 1H, CH), 8.18 (s, 1H, CH)[15]
Infrared (IR) (KBr, cm⁻¹) 3436, 3055, 2995, 2904, 2805, 1626, 1590, 1510, 1468, 1410, 1205[15]
Ultraviolet (UV) (nm) 306.1, 299.63, 273.0[15]

Metabolic Pathway and Biological Role

Omeprazole undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes.[2][16] The two major metabolic pathways are hydroxylation to 5-hydroxyomeprazole, mediated mainly by CYP2C19, and sulfoxidation to this compound, catalyzed predominantly by CYP3A4.[2][3][5][16] This makes the formation of this compound a useful in vivo probe for CYP3A4 activity.[5] Genetic polymorphisms in CYP2C19 can significantly alter the metabolic ratio of these pathways, affecting the overall pharmacokinetics of omeprazole.[2]

Omeprazole_Metabolism Omeprazole Omeprazole (Racemic Mixture) Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole Hydroxylation Omeprazole_Sulfone This compound (CAS 88546-55-8) Omeprazole->Omeprazole_Sulfone Sulfoxidation Omeprazole_to_Hydroxyomeprazole_edge Omeprazole_to_Hydroxyomeprazole_edge Omeprazole_to_Sulfone_edge Omeprazole_to_Sulfone_edge CYP2C19 CYP2C19 (Major Pathway) CYP2C19->Omeprazole_to_Hydroxyomeprazole_edge CYP3A4 CYP3A4 (Major Pathway) CYP3A4->Omeprazole_to_Sulfone_edge

Caption: Metabolic pathway of omeprazole leading to its major metabolites.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of the corresponding sulfide (B99878) intermediate (omeprazole thioether). The following protocol is adapted from patent literature.[15]

Synthesis_Workflow start Start: Omeprazole Thioether dissolve Dissolve in Dichloromethane (B109758) (30-65°C) start->dissolve oxidize Add meta-chloroperbenzoic acid (m-CPBA) (Stir for 1-5h) dissolve->oxidize concentrate1 Concentrate under reduced pressure oxidize->concentrate1 dissolve_methanol Dissolve concentrate in Methanol (B129727) concentrate1->dissolve_methanol chromatography Silica (B1680970) Gel Column Chromatography (Elute with Ethyl Acetate (B1210297)/Petroleum Ether) dissolve_methanol->chromatography concentrate2 Concentrate eluent under reduced pressure chromatography->concentrate2 precipitate Dissolve in Methanol & Precipitate with Isopropyl Ether concentrate2->precipitate filter Filter to obtain product precipitate->filter end End: this compound (Off-white solid) filter->end

Caption: Workflow for the synthesis of this compound.

Protocol:

  • Dissolution: Weigh 1g of Omeprazole thioether and add it to 5-20 mL of dichloromethane in a reaction vessel. Heat the mixture to 30-65°C until the solid is completely dissolved.[15]

  • Oxidation: To the solution, add 0.5-2g of meta-chloroperbenzoic acid (m-CPBA). Stir the reaction mixture for 1-5 hours. The reaction progress can be monitored by thin-layer chromatography.[15]

  • Concentration: Upon completion of the reaction, concentrate the solution under reduced pressure to remove the solvent.[15]

  • Purification (Chromatography): Dissolve the resulting concentrate in a minimal amount of methanol. Load the solution onto a silica gel column. Elute the column with a mixture of ethyl acetate and petroleum ether.[15]

  • Isolation: Collect the fractions containing the product and concentrate them under reduced pressure to obtain a greasy substance.[15]

  • Precipitation: Dissolve the grease in methanol and then add isopropyl ether to precipitate the product.[15]

  • Final Product: Filter the resulting solid to obtain this compound as an off-white product. The reported yield is approximately 78%.[15]

Quantification in Human Plasma by LC-MS/MS

The simultaneous determination of omeprazole and its metabolites, including this compound, in human plasma is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the required sensitivity and specificity.[2][14]

Analytical_Workflow sample Human Plasma Sample (0.25 mL) prep Sample Preparation sample->prep sub_prep1 Add Internal Standard (e.g., 4-Desmethoxy Omeprazole-d3) prep->sub_prep1 sub_prep2 Protein Precipitation (e.g., with Acetonitrile) sub_prep1->sub_prep2 separation LC Separation sub_prep2->separation sub_sep1 Reversed-Phase C18 Column separation->sub_sep1 sub_sep2 Gradient Elution (e.g., Ammonium (B1175870) Acetate & Acetonitrile) sub_sep1->sub_sep2 detection MS/MS Detection sub_sep2->detection sub_det1 Electrospray Ionization (ESI+) Selected Ion Monitoring (SIM) detection->sub_det1 sub_det2 Monitor MH+ ions: m/z 362 (this compound) m/z 346 (Omeprazole) sub_det1->sub_det2 quant Quantification sub_det2->quant

Caption: General workflow for LC-MS/MS analysis of this compound.

Protocol:

  • Sample Preparation: To 0.25 mL of human plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog).[2][14] Perform protein precipitation by adding a solvent such as acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., ProntoSil AQ, C18) is commonly used.[14]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.25) and an organic solvent (e.g., acetonitrile) is employed.[14]

    • Flow Rate: A typical flow rate is around 0.2 mL/min.[17]

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization in positive ion mode (ESI+).[14]

    • Detection Mode: Operate the mass spectrometer in the selected ion monitoring (SIM) mode.[14]

    • Ions to Monitor: Monitor the protonated molecular ions (MH⁺) for each analyte: m/z 362 for this compound, m/z 346 for omeprazole, and m/z 362 for 5-hydroxyomeprazole.[14]

  • Quantification: Construct a calibration curve using standards of known concentrations. The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 3: Example LC-MS/MS Method Validation Parameters

ParameterResultReference(s)
Limit of Quantification (LOQ) 10 ng/mL in human plasma[14]
Linearity Range 10 to 750 ng/mL for omeprazole and this compound[14]
Intra-assay Variability < 11%[14]
Inter-assay Variability < 11%[14]
Recovery > 95% (using methylene (B1212753) chloride extraction)[1]

Forced Degradation and Stability

Forced degradation studies are critical for identifying potential degradation products and understanding the stability of a drug substance. Omeprazole itself is known to be unstable in acidic conditions. Under forced degradation conditions (acidic, basic, oxidative), omeprazole can degrade into several products, including this compound, which can also be formed through over-oxidation.[18][19] Comprehensive degradation studies using techniques like LC-HRMS are employed to elucidate the structures of these degradation products.[20]

Table 4: Omeprazole Degradation under Stress Conditions

Stress ConditionDegradation of OmeprazoleReference(s)
Acidic (0.1 N HCl) 61.64%
Basic (0.1 N NaOH) 4.29%
Oxidative (3% H₂O₂) 26.38%
Thermal 4.32%

Conclusion

This compound (CAS 88546-55-8) is a non-active, yet significant, metabolite of omeprazole. Its formation is a key pathway in the clearance of the parent drug, primarily mediated by CYP3A4. A thorough understanding of its chemical properties, synthesis, and analytical quantification is indispensable for professionals in drug metabolism, pharmacokinetics, and pharmaceutical analysis. The protocols and data presented in this guide offer a comprehensive technical resource for researchers and scientists working with omeprazole and its metabolites.

References

Omeprazole Sulfone: An In-Depth Technical Guide to its Role as a Key Metabolite of Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole (B731), a widely prescribed proton pump inhibitor, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. A principal metabolite formed through this biotransformation is omeprazole sulfone. This technical guide provides a comprehensive overview of the formation, pharmacokinetics, and pharmacodynamics of this compound. It delves into the enzymatic pathways responsible for its generation, presents quantitative data from in vitro and in vivo studies, and details the experimental protocols utilized for its investigation. This document is intended to serve as a critical resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and the development of new chemical entities.

Introduction

Omeprazole is a racemic mixture of (R)- and (S)-enantiomers, both of which are metabolized in the liver to several inactive metabolites.[1][2] The two major metabolic pathways are hydroxylation, primarily mediated by CYP2C19, to form 5-hydroxyomeprazole, and sulfoxidation, mediated by CYP3A4, to produce this compound.[3][4] this compound is one of the two major plasma metabolites of omeprazole, the other being 5-hydroxyomeprazole.[2] Unlike the parent drug, this compound does not contribute to the antisecretory activity of omeprazole.[2] Understanding the formation and disposition of this compound is crucial for a complete characterization of omeprazole's pharmacokinetic profile and for assessing potential drug-drug interactions.

Metabolic Pathways of Omeprazole

The metabolic fate of omeprazole is predominantly dictated by the activity of two key cytochrome P450 enzymes: CYP2C19 and CYP3A4. The formation of this compound is a key step in the overall metabolism of omeprazole.

Formation of this compound

The conversion of omeprazole to this compound is an oxidation reaction catalyzed by CYP3A4.[3] This pathway is particularly significant in individuals who are poor metabolizers for CYP2C19, as a greater proportion of the drug is shunted towards metabolism by CYP3A4.

Omeprazole_Metabolism Omeprazole Omeprazole Omeprazole_Sulfone Omeprazole_Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 (Sulfoxidation) Hydroxyomeprazole Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (Hydroxylation) Further_Metabolites Further_Metabolites Omeprazole_Sulfone->Further_Metabolites Hydroxyomeprazole->Further_Metabolites

Caption: Metabolic pathways of omeprazole.

Quantitative Pharmacokinetic and In Vitro Data

The following tables summarize key quantitative data related to omeprazole and this compound from various human pharmacokinetic and in vitro studies.

Table 1: Human Pharmacokinetic Parameters of Omeprazole and Metabolites
ParameterOmeprazoleThis compound5-HydroxyomeprazoleReference(s)
Elimination Half-life (t½) ~1 hourVariable, longer than omeprazoleSimilar to omeprazole[1]
Peak Plasma Concentration (Cmax) Varies with dose and formulationGenerally lower than omeprazoleGenerally lower than omeprazole[5]
Area Under the Curve (AUC) Varies with dose and CYP2C19 genotypeLower than omeprazoleLower than omeprazole[6]
Bioavailability (single dose) 35%--[2]
Bioavailability (repeated dosing) 60%--[2]
Volume of Distribution (Vd) 0.3 L/kg--[2]
Protein Binding ~95%--[1]
Table 2: In Vitro Enzyme Kinetic and Inhibition Parameters
ParameterValueEnzymeSubstrate/InhibitorReference(s)
Omeprazole IC50 (CYP2C19) 8.4 ± 0.6 µMHuman Liver Microsomes(S)-mephenytoin[7]
Omeprazole IC50 (CYP3A4) 40 ± 4 µMHuman Liver MicrosomesMidazolam[7]
This compound IC50 (CYP2C19) 18 µMHuman Liver MicrosomesOmeprazole[8] from another source
Omeprazole Ki (CYP2C19) 7.1 µMHuman Liver MicrosomesS-mephenytoin[9]
This compound Kᵢ (CYP2C19) Not explicitly found---
This compound kᵢₙₐ꜀ₜ (CYP2C19) Not explicitly found---
Omeprazole kᵢₙₐ꜀ₜ/Kᵢ (CYP2C19) Not explicitly found---
This compound Contribution to in vivo CYP2C19 inhibition Predicted to be insignificant--[7]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline typical experimental protocols for the analysis of omeprazole metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to assess the metabolism of omeprazole to this compound in a controlled in vitro environment.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate Buffer Phosphate (B84403) Buffer (pH 7.4) Buffer->Incubate Omeprazole_sol Omeprazole Solution Omeprazole_sol->Incubate NADPH_sol NADPH Solution NADPH_sol->Incubate Stop_Reaction Stop Reaction (e.g., Acetonitrile) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC_MS HPLC-MS/MS Analysis Supernatant->HPLC_MS

Caption: Workflow for in vitro metabolism assay.

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (typically 0.1-1 mg/mL protein concentration), potassium phosphate buffer (100 mM, pH 7.4), and a solution of omeprazole at the desired concentration.[7]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (typically 1 mM final concentration).[7]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).[10] The incubation time is optimized to ensure linear metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile (B52724), which also serves to precipitate proteins.[10]

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) to quantify the formation of this compound.[11]

High-Performance Liquid Chromatography (HPLC) Method for Analysis

This protocol provides a general framework for the separation and quantification of omeprazole and its metabolites from biological matrices.

Protocol:

  • Sample Preparation: Extract omeprazole and its metabolites from plasma or microsomal incubation samples using liquid-liquid extraction (e.g., with ethyl acetate (B1210297) and n-hexane) or protein precipitation (e.g., with acetonitrile).[12][13]

  • Chromatographic System:

    • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) is commonly used.[4]

    • Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate buffer or water with formic acid) and an organic modifier (e.g., acetonitrile) is employed.[11][14] A typical mobile phase could be a mixture of potassium dihydrogen phosphate buffer (pH 7.2) and acetonitrile (70:30, v/v).[15]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[15]

  • Detection:

    • UV Detection: Detection is often performed using a UV detector set at a wavelength of 302 nm.[15]

    • Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, tandem mass spectrometry (MS/MS) is used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for omeprazole, this compound, and an internal standard.[11]

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.

Drug-Drug Interactions

Omeprazole and its metabolites, including this compound, have been shown to be time-dependent inhibitors of CYP2C19.[16] While omeprazole is a known inhibitor of both CYP2C19 and CYP3A4, the contribution of its metabolites to these interactions is an active area of research.[7][16] Understanding the inhibitory potential of this compound is important for predicting and managing drug-drug interactions when omeprazole is co-administered with other drugs metabolized by these enzymes.

Conclusion

This compound is a significant metabolite of omeprazole, formed primarily through the CYP3A4-mediated sulfoxidation pathway. Its formation and subsequent elimination are integral to the overall pharmacokinetic profile of omeprazole. While pharmacologically inactive, the study of this compound provides valuable insights into the activity of the CYP3A4 enzyme and can serve as a biomarker for its function. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers in the fields of drug metabolism and clinical pharmacology, facilitating further investigation into the complex biotransformation of omeprazole and its clinical implications.

References

In Vitro Metabolism of Omeprazole to Omeprazole Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of omeprazole (B731) to its sulfone metabolite. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the enzymatic pathways, quantitative kinetic data, and detailed experimental protocols for studying this metabolic transformation.

Introduction

Omeprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders, undergoes extensive metabolism in the liver. One of the primary metabolic pathways is the sulfoxidation of the sulfide (B99878) moiety in the benzimidazole (B57391) ring to form omeprazole sulfone. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with a specific isoform playing a crucial role. Understanding the in vitro kinetics and experimental conditions for this metabolic pathway is essential for drug development, including the assessment of drug-drug interaction potential and the characterization of metabolic profiles.

Metabolic Pathway of Omeprazole Sulfoxidation

The conversion of omeprazole to this compound is primarily mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] While another major metabolite, 5-hydroxyomeprazole, is formed mainly by CYP2C19, the sulfoxidation pathway is highly dependent on CYP3A4 activity.[1][2] This metabolic process is stereoselective, with studies indicating that CYP3A4 preferentially metabolizes the S-enantiomer of omeprazole to the sulfone metabolite.[3][4]

The metabolic pathway can be visualized as a direct oxidation of the sulfur atom in the omeprazole molecule.

Omeprazole_Metabolism Omeprazole Omeprazole Omeprazole_Sulfone This compound Omeprazole->Omeprazole_Sulfone Sulfoxidation CYP3A4 CYP3A4 CYP3A4->Omeprazole_Sulfone

Figure 1: Metabolic conversion of omeprazole to this compound.

Quantitative Data on Omeprazole Sulfoxidation

The kinetics of this compound formation by CYP3A4 have been investigated in various in vitro systems, including human liver microsomes (HLMs) and recombinant human CYP3A4. While specific Michaelis-Menten constants (Km and Vmax) for sulfone formation are not consistently reported across the literature, intrinsic clearance (CLint), a ratio of Vmax to Km, provides a valuable measure of enzymatic efficiency.

ParameterValueEnzyme SourceNotesReference
Intrinsic Clearance (CLint) for Sulfone Formation
S-omeprazole10-fold higher than R-omeprazolecDNA-expressed CYP3A4Demonstrates high stereoselectivity of CYP3A4 for the S-enantiomer.[3][4]
R-omeprazoleLower than S-omeprazolecDNA-expressed CYP3A4[3][4]
Turnover Number for Sulfone Formation 7.4 ± 0.9 nmol/min/nmol of P450Recombinant human CYP3A4[5]
Inhibition of CYP2C19 by this compound
IC50121 ± 45 µMHuman Liver MicrosomesThis compound also acts as an inhibitor of other CYP enzymes.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for conducting in vitro experiments to study the metabolism of omeprazole to this compound.

In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol describes a typical experiment to determine the rate of this compound formation in a pool of human liver microsomes.

Materials:

  • Omeprazole

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Internal Standard (e.g., a structurally similar compound not present in the incubation)

  • Incubator/Water Bath (37°C)

  • Centrifuge

Workflow Diagram:

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis Prep_HLM Prepare HLM Suspension Preincubation Pre-incubate HLM and Omeprazole at 37°C Prep_HLM->Preincubation Prep_Omeprazole Prepare Omeprazole Stock Prep_Omeprazole->Preincubation Prep_Cofactor Prepare NADPH System Initiation Initiate Reaction with NADPH System Prep_Cofactor->Initiation Preincubation->Initiation Incubation Incubate at 37°C with Shaking Initiation->Incubation Termination Stop Reaction with Ice-Cold Acetonitrile Incubation->Termination Centrifugation Centrifuge to Precipitate Proteins Termination->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis

Figure 2: Experimental workflow for in vitro metabolism in HLMs.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of omeprazole in a suitable solvent (e.g., DMSO or methanol).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On ice, prepare a suspension of HLMs in potassium phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

  • Incubation Setup:

    • In a microcentrifuge tube, combine the HLM suspension and the omeprazole solution (at various concentrations if determining kinetics).

    • Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.

  • Reaction Initiation and Incubation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

  • Analysis:

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

In Vitro Incubation with Recombinant Human CYP3A4

This protocol is for assessing the specific contribution of CYP3A4 to omeprazole sulfoxidation.

Materials:

  • Omeprazole

  • Recombinant human CYP3A4 enzyme co-expressed with cytochrome P450 reductase

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH

  • Acetonitrile (ACN), ice-cold

  • Internal Standard

  • Incubator/Water Bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of omeprazole and NADPH.

    • Dilute the recombinant CYP3A4 enzyme in potassium phosphate buffer to the desired final concentration (e.g., 10-50 pmol/mL).

  • Incubation Setup:

    • In a microcentrifuge tube on ice, combine the diluted recombinant CYP3A4 and the omeprazole solution.

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding a pre-warmed solution of NADPH.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

    • Vortex and centrifuge to pellet the denatured enzyme.

  • Analysis:

    • Transfer the supernatant for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of omeprazole and its metabolites in in vitro samples.

Typical LC-MS/MS Parameters:

ParameterTypical Conditions
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm)
Mobile Phase AWater with 0.1% formic acid or 10 mM ammonium (B1175870) formate
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid
Flow Rate0.2 - 0.5 mL/min
GradientA suitable gradient to separate omeprazole, this compound, and the internal standard.
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Monitored Transitions (MRM)
Omeprazolee.g., m/z 346.1 → 197.9
This compounde.g., m/z 362.1 → 197.9
Internal StandardSpecific to the chosen standard
Dwell Time50 - 100 ms
Collision EnergyOptimized for each transition

Data Analysis:

  • Quantification is achieved by constructing a calibration curve using known concentrations of this compound.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Conclusion

The in vitro metabolism of omeprazole to this compound is a key metabolic pathway mediated primarily by CYP3A4. This technical guide provides a foundational understanding of this process, including the enzymatic players, kinetic considerations, and detailed experimental protocols. The provided methodologies for in vitro incubations and LC-MS/MS analysis offer a robust framework for researchers to investigate this metabolic transformation in a drug discovery and development setting. Accurate characterization of this pathway is crucial for predicting in vivo metabolic clearance and assessing the potential for drug-drug interactions involving omeprazole.

References

The Central Role of CYP3A4 in the Metabolic Sulfoxidation of Omeprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of Cytochrome P450 3A4 (CYP3A4) in the formation of omeprazole (B731) sulfone, a primary metabolite of the widely prescribed proton pump inhibitor, omeprazole. Understanding this metabolic pathway is paramount for drug development professionals and researchers in predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic outcomes. This document provides a comprehensive overview of the enzymatic kinetics, detailed experimental protocols for in vitro analysis, and visual representations of the metabolic processes involved.

Introduction to Omeprazole Metabolism

Omeprazole, a racemic mixture of R- and S-enantiomers, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The two principal metabolic pathways are hydroxylation to 5-hydroxyomeprazole, predominantly catalyzed by CYP2C19, and sulfoxidation to omeprazole sulfone, which is mainly mediated by CYP3A4.[1][2] The relative contribution of these pathways can vary significantly among individuals due to genetic polymorphisms in the CYP2C19 gene, making the CYP3A4-mediated sulfoxidation the predominant clearance route in CYP2C19 poor metabolizers.

Quantitative Analysis of CYP3A4-Mediated this compound Formation

The enzymatic kinetics of this compound formation by CYP3A4 have been characterized, revealing stereoselectivity for the S-enantiomer of omeprazole. The following tables summarize the key kinetic parameters for the formation of this compound from both R- and S-omeprazole, as catalyzed by recombinant human CYP3A4. The intrinsic clearance (CLint), calculated as the ratio of Vmax to Km, indicates a significantly more efficient conversion of S-omeprazole to this compound by CYP3A4.

Table 1: Kinetic Parameters for this compound Formation by Recombinant CYP3A4

Substrate (Enantiomer)Km (μM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (CLint, μL/min/pmol CYP)
R-Omeprazole28 ± 41.8 ± 0.164
S-Omeprazole12 ± 27.4 ± 0.4620

Data sourced from Li et al., 2005, Journal of Pharmacology and Experimental Therapeutics.

Experimental Protocols

This section outlines detailed methodologies for conducting in vitro experiments to assess the role of CYP3A4 in this compound formation. These protocols are adaptable for use with human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes.

In Vitro Incubation for Omeprazole Metabolism

This protocol describes the general procedure for incubating omeprazole with a source of CYP enzymes to measure the formation of its metabolites.

Materials:

  • Omeprazole (racemic or individual enantiomers)

  • Human Liver Microsomes (HLMs) or recombinant human CYP3A4

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (B52724) (ACN) or other suitable quenching solvent

  • Internal standard for HPLC analysis (e.g., lansoprazole)

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mix containing potassium phosphate buffer, HLMs or recombinant CYP3A4, and MgCl2.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding omeprazole (dissolved in a minimal amount of organic solvent, e.g., methanol, to ensure solubility) to the pre-incubated mixture, followed by the addition of the NADPH regenerating system. The final incubation volume is typically 200-500 μL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solvent, such as acetonitrile (typically 2 volumes), containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of omeprazole and its metabolites.

HPLC Analysis of Omeprazole and this compound

This protocol provides a general framework for the chromatographic separation and quantification of omeprazole and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 302 nm or by mass spectrometry for higher sensitivity and specificity.

  • Injection Volume: 10-20 μL

Quantification:

  • Construct a standard curve using known concentrations of omeprazole and this compound.

  • Quantify the analytes in the experimental samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

Visualizing Metabolic Pathways and Workflows

Diagrams are provided below to illustrate the metabolic pathway of omeprazole and a typical experimental workflow for studying its metabolism in vitro.

Omeprazole_Metabolism omeprazole Omeprazole hydroxy_omeprazole 5-Hydroxyomeprazole omeprazole->hydroxy_omeprazole CYP2C19 (major) CYP3A4 (minor) omeprazole_sulfone This compound omeprazole->omeprazole_sulfone CYP3A4 (major)

Metabolic pathway of omeprazole.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep_mix Prepare Incubation Mix (Buffer, Enzyme, MgCl2) pre_incubation Pre-incubate at 37°C prep_mix->pre_incubation prep_omeprazole Prepare Omeprazole Solution initiation Initiate Reaction (Add Omeprazole & NADPH) prep_omeprazole->initiation prep_nadph Prepare NADPH Regenerating System prep_nadph->initiation pre_incubation->initiation incubation Incubate at 37°C (Time Course) initiation->incubation termination Terminate Reaction (Quenching Solvent + IS) incubation->termination centrifugation Protein Precipitation (Centrifugation) termination->centrifugation hplc_analysis HPLC Analysis (Supernatant) centrifugation->hplc_analysis

In vitro omeprazole metabolism workflow.

Conclusion

CYP3A4 plays a pivotal and stereoselective role in the metabolism of omeprazole, specifically in the formation of this compound. The kinetic data clearly demonstrate a preference for the S-enantiomer. The provided experimental protocols offer a robust framework for researchers to investigate this metabolic pathway in vitro. A thorough understanding of the interplay between CYP3A4 and omeprazole is essential for predicting drug efficacy and safety, particularly in the context of polypharmacy and for individuals with varying CYP2C19 metabolic capacities. This knowledge is fundamental for the continued development and personalized application of proton pump inhibitors.

References

The Pharmacology of Omeprazole Sulfone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole (B731) sulfone is a primary plasma metabolite of the widely prescribed proton pump inhibitor, omeprazole. Formed via sulfoxidation by the cytochrome P450 3A4 (CYP3A4) enzyme, its pharmacological profile is distinctly different from its parent compound.[1][2] While omeprazole's therapeutic effects stem from the irreversible inhibition of the gastric H+/K+ ATPase, omeprazole sulfone exhibits negligible antisecretory activity. Instead, its principal pharmacological action is the inhibition of another key metabolic enzyme, CYP2C19. This document provides an in-depth examination of the pharmacological activities of this compound, focusing on its mechanism of action, relevant quantitative data, and the experimental methodologies used for its characterization.

Introduction

Omeprazole is a racemic mixture of two enantiomers, extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The two primary metabolic pathways are 5-hydroxylation, mediated predominantly by the polymorphic CYP2C19, and sulfoxidation, which is catalyzed by CYP3A4 to form this compound.[3][4] Consequently, the plasma concentration and metabolic fate of omeprazole and its metabolites, including the sulfone derivative, are significantly influenced by an individual's CYP2C19 genotype (e.g., poor versus extensive metabolizers).[5] Unlike the parent drug, which is a prodrug activated in the acidic environment of gastric parietal cells, this compound's activity is not related to acid suppression. Its characterization is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of omeprazole, particularly in the context of drug-drug interactions (DDIs).

Pharmacodynamics and Mechanism of Action

The core pharmacological activity of this compound is the inhibition of the metabolic enzyme CYP2C19. It demonstrates minimal to no interaction with the gastric proton pump, the target of omeprazole.

Primary Pharmacological Activity: Inhibition of CYP2C19

This compound is characterized as a reversible, direct-acting, and metabolism-dependent inhibitor of CYP2C19.[6][7] More specifically, it has been identified as a time-dependent inhibitor (TDI) and a mechanism-based inhibitor (MBI) of CYP2C19, meaning its inhibitory effect increases with pre-incubation time and involves irreversible modification of the enzyme.[1][7]

While it contributes to the overall CYP2C19 inhibition observed after omeprazole administration, its role is considered minor compared to the parent drug and another metabolite, 5'-O-desmethylomeprazole.[7] Studies predict that this compound is responsible for approximately 5% of the total in vivo CYP2C19 inhibition.[7]

Other Pharmacological Effects
  • CYP3A4 Inhibition: this compound can reversibly inhibit CYP3A4 in vitro, but its contribution to in vivo inhibition of this enzyme is predicted to be insignificant.[1]

  • Antisecretory Activity: Metabolites of omeprazole, including the sulfone and sulfide (B99878) derivatives, are reported to have very little or no antisecretory activity.

  • Signaling Pathways and Receptor Binding: Current scientific literature does not provide evidence for direct modulation of specific cellular signaling pathways or significant binding to other pharmacological receptors by this compound. Its activity appears to be confined to interactions with metabolic enzymes.

Metabolic Pathways

The metabolism of omeprazole is a critical determinant of the formation and subsequent elimination of this compound. The process is stereoselective and dependent on key CYP450 enzymes.

omeprazole Omeprazole sulfone This compound omeprazole->sulfone CYP3A4 (Sulfoxidation) hydroxy 5-Hydroxyomeprazole omeprazole->hydroxy CYP2C19 (Hydroxylation) hydroxy_sulfone 5-Hydroxyomeprazole Sulfone sulfone->hydroxy_sulfone CYP2C19 (Hydroxylation) hydroxy->hydroxy_sulfone CYP3A4 (Sulfoxidation)

Figure 1. Metabolic pathways of omeprazole.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data related to the pharmacological activity and pharmacokinetics of this compound.

ParameterValueEnzymeSystemReference(s)
IC50 18 µMCYP2C19Pooled Human Liver Microsomes[6]
Inhibition Type Reversible, Time-Dependent (TDI), Mechanism-Based (MBI)CYP2C19In vitro models[1][7]
In vivo Contribution ~5%CYP2C19In vivo extrapolation[7]

Table 1. In Vitro Inhibition Data for this compound.

PopulationDose of OmeprazoleMean Plasma Concentration of this compound (3h post-dose)Reference(s)
Extensive Metabolizers (EM) 20 mg106 nmol/L[6]
Poor Metabolizers (PM) 20 mg672 nmol/L[6]

Table 2. Plasma Concentrations of this compound in Different CYP2C19 Phenotypes.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the pharmacological properties of metabolites like this compound. Below are generalized methodologies for key assays based on published literature.

In Vitro CYP2C19 Inhibition Assay

This protocol outlines the determination of the inhibitory potential of this compound on CYP2C19 activity in human liver microsomes (HLM).[8][9][10]

prep Prepare Reagents: - Pooled Human Liver Microsomes (HLM) - this compound (Test Inhibitor) - (S)-mephenytoin (CYP2C19 Substrate) - NADPH (Cofactor) - Quenching Solution (e.g., Acetonitrile) pre_inc Pre-incubation (for TDI): Incubate HLM with this compound and NADPH at 37°C prep->pre_inc co_inc Co-incubation (for Reversible): Incubate HLM with this compound (without pre-incubation) prep->co_inc add_sub Initiate Reaction: Add (S)-mephenytoin to mixtures and incubate at 37°C pre_inc->add_sub co_inc->add_sub quench Stop Reaction: Add ice-cold quenching solution add_sub->quench process Process Sample: Centrifuge to precipitate protein quench->process analyze LC-MS/MS Analysis: Quantify formation of 4'-hydroxy-mephenytoin process->analyze calc Data Analysis: Calculate % inhibition and determine IC50 analyze->calc

Figure 2. Workflow for CYP2C19 inhibition assay.
  • Reagent Preparation: Prepare stock solutions of this compound, a CYP2C19-selective probe substrate (e.g., (S)-mephenytoin), and pooled human liver microsomes in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Incubation Setup:

    • For Time-Dependent Inhibition (TDI): Pre-incubate various concentrations of this compound with HLM and an NADPH-regenerating system at 37°C for a set period (e.g., 30 minutes) to allow for potential mechanism-based inactivation.

    • For Reversible Inhibition: Prepare parallel incubations without the pre-incubation step.

  • Initiation of Metabolic Reaction: Add the CYP2C19 probe substrate to the incubation mixtures to initiate the reaction. The final volume typically includes HLM, buffer, inhibitor, and substrate.

  • Reaction Termination: After a short incubation time (e.g., 10-15 minutes), terminate the reaction by adding an ice-cold organic solvent, such as acetonitrile (B52724), often containing an internal standard for analytical quantification.

  • Sample Processing: Centrifuge the samples to pellet the precipitated microsomal protein.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the formation of the substrate's metabolite (e.g., 4'-hydroxymephenytoin).

  • Data Interpretation: Compare the rate of metabolite formation in the presence of this compound to that of a vehicle control. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value. A downward shift in the IC50 value in the pre-incubation setup compared to the co-incubation setup is indicative of time-dependent inhibition.[9]

HPLC Method for Plasma Quantification

This protocol describes a general method for the simultaneous quantification of omeprazole and this compound in plasma samples.[11]

  • Sample Preparation: Perform a protein precipitation or solid-phase extraction (SPE) of the plasma samples to remove interfering macromolecules. An internal standard is added prior to extraction.

  • Chromatographic System: Use a reversed-phase HPLC system with a C18 column.

  • Mobile Phase: Employ an isocratic or gradient mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector set at an appropriate wavelength (e.g., 302 nm) for the detection of both omeprazole and this compound.

  • Quantification: Construct a calibration curve using standards of known concentrations. The concentration of this compound in the plasma samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Conclusion

The pharmacological activity of this compound is fundamentally different from that of its parent drug, omeprazole. It does not contribute to the therapeutic, acid-suppressing effects of omeprazole. Its primary and most well-characterized action is the time-dependent, mechanism-based inhibition of CYP2C19. While its in vivo contribution to overall CYP2C19 inhibition is modest, its characterization is vital for a comprehensive understanding of omeprazole's metabolic profile and for accurately predicting potential drug-drug interactions. For professionals in drug development, understanding the distinct activities of major metabolites like this compound is critical for safety assessment and for the design of clinical DDI studies.

References

Toxicological Profile of Omeprazole Sulfone Impurity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a widely used proton pump inhibitor, undergoes metabolism in the body to form several metabolites. One of the primary metabolites is Omeprazole sulfone, formed through the sulfoxidation of omeprazole, a reaction primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] As an impurity in omeprazole drug products, the toxicological profile of this compound is of significant interest to ensure patient safety and meet regulatory standards. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including its genotoxicity, repeated-dose toxicity, and metabolic pathways.

Regulatory Classification

Based on in silico predictions and the toxicological data of the parent compound, omeprazole, this compound is classified as a Class 4 impurity under the ICH M7 guideline.[3] This classification indicates that it is a structural alert-containing impurity that is also a metabolite of the drug substance and has been found to be non-mutagenic.

Data Presentation

Table 1: Genotoxicity Profile of Omeprazole and its Sulfone Impurity
TestSubstanceSpecies/StrainDose/ConcentrationResultsCitation
In silico (QSAR)This compound--Non-mutagenic[3]
Ames TestOmeprazoleS. typhimuriumNot specifiedNegative[4][5]
In vitro Chromosome AberrationOmeprazoleHuman lymphocytesNot specifiedGenotoxic[4]
In vivo Micronucleus AssayOmeprazoleMouseNot specifiedGenotoxic in one of two studies[4]
In vivo Mouse Bone Marrow Chromosomal AberrationOmeprazoleMouseNot specifiedGenotoxic[4]
In vivo Rat Liver DNA Damage AssayOmeprazoleRatNot specifiedNegative[4]
Table 2: Repeated-Dose Toxicity of a Product Containing this compound
Study DurationSpeciesRoute of AdministrationDosesKey FindingsNOAELCitation
14 daysSprague-Dawley RatsNot specifiedNot specifiedNo mortality, clinical signs, or adverse effects on hematological, biochemical, or histopathological parameters were observed in a study with a product containing both this compound and Omeprazole-N-oxide.Not explicitly stated, but no adverse effects were observed.[3][6]

Experimental Protocols

In Silico Mutagenicity Prediction

The mutagenic potential of this compound was evaluated using multiple Quantitative Structure-Activity Relationship (QSAR) platforms. These computational models analyze the chemical structure of the compound to predict its likelihood of causing mutations. This compound was consistently predicted to be non-mutagenic across these platforms.[3]

Ames Test (Bacterial Reverse Mutation Assay)

While a specific Ames test protocol for this compound is not detailed in the available literature, the parent compound, Omeprazole, has been tested and found to be negative.[4][5] A general Ames test protocol involves:

  • Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis gene are used.

  • Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

  • Incubation: The treated bacteria are plated on a histidine-deficient medium.

  • Evaluation: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

14-Day Repeated-Dose Toxicity Study in Rats

A study was conducted on Sprague-Dawley rats with a drug product containing both this compound and another impurity, Omeprazole-N-oxide. The general protocol for such a study typically includes:

  • Animals: Male and female rats are divided into control and treatment groups.

  • Dosing: The test substance is administered daily for 14 days at multiple dose levels. A control group receives the vehicle only.

  • Observations: Animals are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

  • Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed and examined for gross and microscopic pathological changes.

In the study involving the omeprazole product with impurities, no adverse effects were reported.[3][6]

Mandatory Visualization

Metabolic Pathway of Omeprazole to this compound

The primary metabolic pathway for the formation of this compound from Omeprazole is through sulfoxidation, which is mainly catalyzed by the CYP3A4 enzyme in the liver.

G Omeprazole Omeprazole Omeprazole_sulfone Omeprazole_sulfone Omeprazole->Omeprazole_sulfone Sulfoxidation CYP3A4 CYP3A4 CYP3A4->Omeprazole_sulfone

Caption: Formation of this compound from Omeprazole via CYP3A4-mediated sulfoxidation.

General Workflow for In Vitro Genotoxicity Assessment

This diagram illustrates a typical workflow for assessing the genotoxicity of a pharmaceutical impurity, starting with in silico analysis and progressing to in vitro tests like the Ames assay.

G cluster_0 Hazard Identification cluster_1 Risk Characterization In_silico In silico Analysis (QSAR) Ames_Test Ames Test In_silico->Ames_Test If structural alerts present Classification ICH M7 Classification In_silico->Classification If no structural alerts Chromosome_Aberration In vitro Chromosome Aberration Assay Ames_Test->Chromosome_Aberration If Ames positive Ames_Test->Classification If Ames negative Chromosome_Aberration->Classification

Caption: A generalized workflow for the in vitro genotoxicity assessment of impurities.

Conclusion

References

Omeprazole Sulfone Reference Standard: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Omeprazole (B731) sulfone, a primary metabolite of the widely used proton pump inhibitor omeprazole, serves as a critical reference standard in pharmaceutical research and development. Its significance extends from metabolic and pharmacokinetic studies to its role as a process-related impurity in the manufacturing of omeprazole. This guide provides an in-depth overview of the properties, synthesis, analytical methodologies, and applications of the omeprazole sulfone reference standard for scientists and drug development professionals.

Physicochemical Properties and Specifications

An analytical reference standard is a highly purified and well-characterized compound used as a measurement benchmark. The key properties of the this compound reference standard are summarized below.

PropertyData
IUPAC Name 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole[1][2]
Synonyms Omeprazole sulphone, Omeprazole USP Related Compound A, Esomeprazole EP Impurity D[2][3]
CAS Number 88546-55-8[1][4]
Molecular Formula C₁₇H₁₉N₃O₄S[1][5]
Molecular Weight 361.42 g/mol [1][5]
Appearance Off-white solid
Purity (Assay) ≥95.0% (HPLC)[1]
Melting Point 118-120 °C[6]
Storage Temperature 2-8°C or -20°C[1]
SMILES COc1ccc2[nH]c(nc2c1)S(=O)(=O)Cc3ncc(C)c(OC)c3C[1]
InChI Key IXEQEYRTSRFZEO-UHFFFAOYSA-N

Metabolic Pathway of Omeprazole

Omeprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[7] The two major metabolites found in plasma are 5-hydroxyomeprazole and this compound.[7] The formation of 5-hydroxyomeprazole is catalyzed by the polymorphic enzyme CYP2C19, while the sulfoxidation of omeprazole to this compound is predominantly carried out by CYP3A4.[8][9] This metabolic differentiation makes omeprazole and its metabolites useful probes for studying the activity of these specific CYP enzymes.

Omeprazole Metabolism cluster_0 Metabolic Transformation omeprazole Omeprazole hydroxy 5-Hydroxyomeprazole omeprazole->hydroxy CYP2C19 sulfone This compound omeprazole->sulfone CYP3A4

Metabolic pathway of omeprazole to its major metabolites.

Synthesis and Experimental Protocol

This compound is frequently generated as an over-oxidation byproduct during the synthesis of omeprazole, where a sulfide (B99878) intermediate is oxidized to the desired sulfoxide (B87167) (omeprazole).[10] For its use as a reference standard, it can be synthesized directly with high purity.

This protocol is adapted from a patented synthesis method.[6]

  • Dissolution: Weigh 1g of omeprazole thioether (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole) and dissolve it in 20mL of dichloromethane (B109758) in a suitable reaction vessel. Heat the mixture to 65°C to ensure complete dissolution.

  • Oxidation: Add 2g of meta-chloroperoxybenzoic acid (m-CPBA) to the solution. Stir the reaction mixture for 2 hours at the same temperature. The m-CPBA acts as the oxidizing agent, converting the thioether directly to the sulfone.

  • Concentration: After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent, yielding a crude product.

  • Purification (Step 1): Dissolve the resulting concentrate in methanol (B129727). Prepare a silica (B1680970) gel column for chromatography.

  • Purification (Step 2): Elute the product from the silica gel column using a mixture of ethyl acetate (B1210297) and petroleum ether.

  • Isolation: Collect the eluent containing the desired product and concentrate it under reduced pressure to obtain a greasy substance.

  • Crystallization: Dissolve the substance in methanol and then add isopropyl ether to precipitate the final product.

  • Final Product: Filter the solution to collect the off-white solid, which is high-purity this compound. The reported yield is approximately 78%.[6]

This compound Synthesis start Omeprazole Thioether dissolution Dissolve in Dichloromethane (65°C) start->dissolution oxidation Add m-CPBA (Oxidizing Agent) dissolution->oxidation concentration Concentrate under Reduced Pressure oxidation->concentration purification Silica Gel Chromatography (Ethyl Acetate/Petroleum Ether) concentration->purification isolation Precipitate with Isopropyl Ether purification->isolation end This compound (Reference Standard) isolation->end

Workflow for the synthesis of this compound.

Analytical Methodologies and Protocols

The accurate quantification of omeprazole and its metabolites, including this compound, is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is commonly employed.[11][12]

This protocol outlines a sensitive and selective LC-MS method for the simultaneous determination of omeprazole, 5-hydroxyomeprazole, and this compound in human plasma.[11]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.25 mL of human plasma, add an internal standard.

    • Perform liquid-liquid extraction to isolate the analytes from plasma components.

  • Chromatographic Separation:

    • Inject the extracted sample into an HPLC system.

    • Column: ProntoSil AQ, C18.

    • Mobile Phase: A gradient elution using 10 mM ammonium (B1175870) acetate in water (pH 7.25) and acetonitrile.

    • Flow Rate: As per standard HPLC practice for the selected column.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in the selected ion monitoring (SIM) mode.

    • Monitor the respective protonated molecular ions (MH+):

      • m/z 346 for omeprazole

      • m/z 362 for 5-hydroxyomeprazole and this compound

  • Quantification:

    • Construct a calibration curve using the reference standards for each analyte.

    • The reported limit of quantification (LOQ) for omeprazole and this compound is 10 ng/mL.[11]

ParameterSpecification
Technique LC-MS (Liquid Chromatography-Mass Spectrometry)[11]
Sample Matrix Human Plasma[11]
Column ProntoSil AQ, C18[11]
Mobile Phase Gradient with 10 mM ammonium acetate (pH 7.25) and acetonitrile[11]
Detection Mode Selected Ion Monitoring (SIM)[11]
Ions Monitored (MH+) m/z 346 (Omeprazole), m/z 362 (this compound)[11]
Limit of Quantification 10 ng/mL for Omeprazole and this compound[11]

digraph "Analytical Workflow" {
graph [fontname="Arial"];
node [shape=record, style=filled, fontname="Arial", color="#202124"];
edge [color="#202124"];

sample [label="{Plasma Sample Collection}", fillcolor="#FBBC05", fontcolor="#202124"]; prep [label="{Sample Preparation|{Add Internal Standard | Liquid-Liquid Extraction}}", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="{LC Separation|{C18 Column | Gradient Elution}}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms (B15284909) [label="{MS Detection|{Selected Ion Monitoring (SIM) | Monitor m/z 346 & 362}}", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="{Data Analysis|{Calibration Curve | Quantification}}", fillcolor="#F1F3F4", fontcolor="#202124"]; result [label="{Concentration Results}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

sample -> prep -> hplc -> ms -> data -> result; }

Analytical workflow for this compound quantification.

Applications in Research and Drug Development

The this compound reference standard is indispensable for several key applications:

  • Impurity Profiling: As a known impurity, the reference standard is used to identify and quantify this compound in the final drug substance and product.[13][14] This is a critical aspect of quality control to ensure the safety and purity of the medication, adhering to guidelines such as ICH Q3B(R2).[14]

  • CYP3A4 Phenotyping: The metabolic ratio of omeprazole to this compound in a single plasma sample can be used as a reliable probe for assessing CYP3A4 enzyme activity in vivo.[15] This is valuable in pharmacogenetic studies and for predicting potential drug-drug interactions.

  • Pharmacokinetic (PK) Studies: The standard is essential for developing and validating bioanalytical methods to accurately measure the concentration of this major metabolite in biological fluids, which is a key component of understanding the drug's overall absorption, distribution, metabolism, and excretion (ADME) profile.[11][16]

  • Toxicological Evaluation: Reference standards of impurities like this compound are used in toxicological studies to assess their safety profile.[13][14] Recent studies have aimed to assess the genotoxic and systemic toxicity potential of this compound to ensure that its presence above certain thresholds does not pose a risk to patients.[13][14]

References

An In-depth Technical Guide to the Degradation Pathways of Omeprazole Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a widely prescribed proton pump inhibitor, undergoes extensive metabolism and degradation, leading to the formation of various related substances. Among these, omeprazole sulfone is a primary metabolite and a significant degradation product. Understanding the degradation pathways of this compound is crucial for ensuring the quality, safety, and efficacy of omeprazole-containing pharmaceutical products. This technical guide provides a comprehensive overview of the formation and subsequent degradation of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Formation of this compound

This compound is primarily formed from omeprazole through two main routes: metabolic sulfoxidation and degradation under stress conditions.

1. Metabolic Pathway: In vivo, omeprazole is metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The formation of this compound is predominantly mediated by the CYP3A4 isoenzyme through the sulfoxidation of the sulfinyl group of omeprazole.[1][2]

2. Degradation Pathways: Forced degradation studies of omeprazole have consistently identified this compound as a major degradation product under various stress conditions. These include:

  • Oxidative Degradation: Exposure of omeprazole to oxidizing agents such as hydrogen peroxide leads to the formation of this compound.[3][4]

  • Thermal Degradation: Elevated temperatures can induce the degradation of omeprazole to form this compound, among other products.[3]

  • Photolytic Degradation: Exposure to UV light can also result in the formation of this compound.[5]

Degradation Pathways of this compound

While this compound is a relatively stable molecule compared to omeprazole, it can undergo further degradation, particularly through metabolic processes. The primary degradation pathway identified for this compound is hydroxylation.

Hydroxylation to 5-Hydroxythis compound: In the metabolic cascade, this compound can be further oxidized to form 5-hydroxythis compound. This reaction is primarily catalyzed by the CYP2C19 isoenzyme.[6] This subsequent metabolite represents a further step in the detoxification and elimination pathway of omeprazole.

The following diagram illustrates the formation of this compound from omeprazole and its subsequent degradation to 5-hydroxythis compound.

Omeprazole_Degradation_Pathway Omeprazole Omeprazole Omeprazole_Sulfone This compound Omeprazole->Omeprazole_Sulfone Sulfoxidation (CYP3A4, Oxidation) Hydroxyomeprazole_Sulfone 5-Hydroxythis compound Omeprazole_Sulfone->Hydroxyomeprazole_Sulfone Hydroxylation (CYP2C19)

Formation of this compound and its subsequent hydroxylation.

Quantitative Data on Omeprazole Degradation

The following tables summarize quantitative data from forced degradation studies of omeprazole, which indicate the conditions leading to the formation of this compound.

Table 1: Summary of Omeprazole Degradation under Various Stress Conditions

Stress ConditionReagents and Duration% Degradation of OmeprazoleReference
Acid Hydrolysis0.1 N HCl, 30 minutes61.64%[3]
Base Hydrolysis0.1 N NaOH, 30 minutes4.29%[3]
Oxidative Degradation3% H₂O₂, 30 minutes26.38%[3]
Thermal DegradationDry heat at 105°C, 24 hours4.32%[3][5]
Photolytic DegradationUV light at 254 nm, 24 hoursSignificant degradation[5]

Table 2: Relative Abundance of Omeprazole Impurities under Specific Stress Conditions

ImpurityStress Condition (Relative % of Total Impurities)Reference
This compound Oxidative, Thermal, Photolytic Consistently observed as a major impurity under these stress conditions.
Omeprazole SulphideAcidic, BasicObserved as another significant impurity.
Omeprazole N-OxideOxidativeFormed alongside this compound.

Experimental Protocols

The study of this compound degradation pathways involves subjecting the compound to stress conditions and analyzing the resulting mixture using chromatographic techniques. Below are detailed methodologies for key experiments.

Forced Degradation Study Protocol

This protocol is adapted from established methods for omeprazole degradation studies and can be applied to investigate the stability of this compound.[3][5]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N hydrochloric acid and keep at room temperature for a specified period (e.g., 30 minutes to 24 hours). Neutralize the solution with 0.1 N sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide and keep at room temperature for a specified period. Neutralize with 0.1 N hydrochloric acid before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified period.

  • Thermal Degradation: Store the solid this compound or its solution in a temperature-controlled oven at a high temperature (e.g., 60-105°C) for a specified duration.

  • Photolytic Degradation: Expose the solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

3. Sample Analysis (RP-HPLC Method):

  • Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.[5]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of a phosphate (B84403) buffer (e.g., 0.05 M monobasic potassium phosphate, pH adjusted to 7.2) and acetonitrile.[5]

  • Flow Rate: A typical flow rate is 1.0-1.2 mL/min.

  • Detection: UV detection is performed at a wavelength where both the parent compound and its degradation products have significant absorbance (e.g., 285 nm).[5]

  • Injection Volume: A standard injection volume is 20 µL.

LC-MS/MS Method for Degradation Product Identification

For the structural elucidation of unknown degradation products, a more sensitive and specific technique like LC-MS/MS is required.

1. Sample Preparation:

  • Prepare and stress the samples as described in the forced degradation study protocol.

2. LC-MS/MS System:

  • Liquid Chromatography: A high-resolution LC system is coupled to a mass spectrometer.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for accurate mass measurements and fragmentation analysis.

3. Data Analysis:

  • The mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns are analyzed to propose the structures of the degradation products.

The following diagram illustrates a typical experimental workflow for studying this compound degradation.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Chromatographic Analysis (HPLC/LC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Sample_Prep This compound Sample Preparation Sample_Prep->Acid Stress Application Sample_Prep->Base Stress Application Sample_Prep->Oxidation Stress Application Sample_Prep->Thermal Stress Application Sample_Prep->Photo Stress Application Data_Processing Data Processing and Characterization Analysis->Data_Processing

Workflow for this compound Degradation Studies.

Conclusion

The degradation of this compound is a critical aspect of understanding the overall stability profile of omeprazole. While primarily formed from omeprazole under various stress conditions, this compound itself can undergo further metabolic degradation, mainly through hydroxylation to 5-hydroxythis compound. The provided experimental protocols offer a robust framework for researchers and drug development professionals to investigate these degradation pathways, ensuring the development of stable and safe pharmaceutical formulations. Further research focusing on the forced degradation of isolated this compound would provide a more complete picture of its intrinsic stability and degradation profile.

References

Omeprazole Sulfone: A Technical Guide to Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731) sulfone (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole) is the primary and inactive metabolite of the proton pump inhibitor omeprazole. Its formation is mediated by the cytochrome P450 enzyme system in the liver. Understanding the physicochemical properties of omeprazole sulfone, particularly its solubility in various solvents, is crucial for researchers in drug metabolism, pharmacokinetics, and analytical method development. This technical guide provides a consolidated overview of the available solubility data for this compound and outlines a detailed experimental protocol for its determination.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that this data has been compiled from various sources and the experimental conditions, such as temperature and method of determination, may not be uniform.

SolventSolubility (mg/mL)Molar Solubility (mol/L)CommentsSource(s)
Dimethylformamide (DMF)30~0.083-[1]
Dimethyl sulfoxide (B87167) (DMSO)30~0.083-[1]
DMSO:PBS (pH 7.2) (1:1)0.5~0.0014-[1][2]
Ethanol5~0.014-[1][2]
Water~0.08 (Predicted)~0.00022 (Predicted)Predicted value.-

Qualitative Solubility Information:

  • Chloroform: Slightly soluble.

  • Methanol: Slightly soluble.

  • Methylene Chloride: Soluble (based on the closely related parent compound, omeprazole).[3]

  • Water: Very slightly soluble (based on the parent compound, omeprazole).

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol describes a standard procedure for determining the thermodynamic (equilibrium) solubility of this compound in a given solvent.

Principle

The shake-flask method is the gold-standard for determining thermodynamic solubility. It involves creating a saturated solution of the compound in the solvent of interest by allowing an excess of the solid compound to equilibrate with the solvent over a defined period. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (analytical standard)

  • Solvents of interest (e.g., methanol, ethanol, acetone, acetonitrile (B52724), purified water)

  • Glass vials with screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Experimental Workflow

The following diagram illustrates the general workflow for the determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Incubate on an orbital shaker (e.g., 24-48h at a controlled temperature) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through a syringe filter D->E F Dilute the filtrate E->F G Analyze by HPLC-UV F->G H Calculate concentration against a standard curve G->H

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a glass vial.

    • Add a precise volume of the desired solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the time to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand to let the excess solid settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis by HPLC-UV:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Dilute the filtered sample solution with the mobile phase to a concentration that falls within the linear range of the standard curve.

    • Inject the standard solutions and the diluted sample solution into the HPLC system.

    • Illustrative HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (pH 7.6) (e.g., 27:73 v/v).[3]

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 280 nm.[3]

      • Injection Volume: 20 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.

Logical Relationship of Experimental Steps

The following diagram outlines the logical progression and dependencies of the key stages in the solubility determination experiment.

G Start Start Equilibration Equilibration of Excess Solid in Solvent Start->Equilibration Add excess solute to solvent Separation Separation of Solid and Liquid Phases Equilibration->Separation Attain saturation Quantification Quantification of Dissolved Solute Separation->Quantification Isolate saturated solution Result Solubility Value Quantification->Result Determine concentration

References

Genotoxicity Assessment of Omeprazole Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole (B731), a widely prescribed proton pump inhibitor, is metabolized in the body to several derivatives, with omeprazole sulfone being a primary metabolite. As part of the safety assessment for any drug impurity or metabolite, a thorough evaluation of genotoxic potential is required by regulatory agencies. This guide provides a comprehensive overview of the methodologies and data interpretation involved in the genotoxicity assessment of this compound. It details the standard battery of in vitro assays, including the Bacterial Reverse Mutation (Ames) Test, the In Vitro Mammalian Cell Micronucleus Test, and the In Vitro Mammalian Chromosomal Aberration Test. Experimental protocols, data presentation, and the underlying cellular mechanisms are discussed to provide a technical framework for professionals in drug development and toxicology.

Introduction to Genotoxicity Testing

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. Regulatory bodies worldwide mandate a standard set of genotoxicity assays to identify such hazards for new drug substances, their metabolites, and impurities. The core battery of tests is designed to detect three main endpoints of genetic damage: gene mutation, clastogenicity (structural chromosomal damage), and aneugenicity (changes in chromosome number).

Recent studies have aimed to assess the genotoxic potential of omeprazole degradation impurities, including this compound.[1][2] In silico predictions using multiple QSAR platforms have classified this compound as a class 4 impurity, suggesting it is non-mutagenic.[2] This guide will delve into the experimental assays used to confirm such predictions. While the parent drug, omeprazole, has been evaluated for genotoxic effects with some studies suggesting it behaves as a weak genotoxic agent in rat liver, specific public data on the comprehensive testing of its sulfone metabolite remains limited.[3][4][5]

Core In Vitro Genotoxicity Assays

A standard assessment involves a tiered approach, starting with a battery of in vitro tests.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate a chemical's potential to cause gene mutations.[6][7][8] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[6][9] The assay determines if the test substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[6][7]

Data Presentation

Results are typically presented as the number of revertant colonies per plate for each concentration of this compound, both with and without metabolic activation (S9). A positive result is indicated by a dose-dependent increase in revertant colonies that is statistically significant compared to the negative control.

Table 1: Representative Data from Bacterial Reverse Mutation (Ames) Test for this compound

Tester Strain Concentration (µ g/plate ) Without S9 Metabolic Activation (Mean Revertants ± SD) With S9 Metabolic Activation (Mean Revertants ± SD)
TA98 Vehicle Control 25 ± 4 30 ± 5
10 27 ± 3 32 ± 4
50 26 ± 5 31 ± 6
100 28 ± 4 33 ± 5
500 24 ± 6 29 ± 7
Positive Control 250 ± 20 310 ± 25
TA100 Vehicle Control 120 ± 10 135 ± 12
10 125 ± 9 140 ± 11
50 122 ± 11 138 ± 14
100 128 ± 10 142 ± 13
500 118 ± 13 133 ± 15
Positive Control 750 ± 55 810 ± 60

(Note: Data are hypothetical for illustrative purposes.)

Experimental Protocol: OECD 471 The assay is conducted following the OECD Guideline 471.[6][7][8][9]

  • Strains: A minimum of five tester strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.[6][7]

  • Metabolic Activation: Tests are performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic conversion to become active.[7][9]

  • Procedure: In the plate incorporation method, the test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.[10][11] In the pre-incubation method, these components are incubated together before being mixed with top agar and plated.[6][9]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[10][11]

  • Scoring: The number of revertant colonies is counted.

Experimental Workflow for Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_analysis Incubation & Analysis A Bacterial Strains (e.g., S. typhimurium) D Mix Components with Molten Top Agar A->D B This compound (Multiple Concentrations) B->D C S9 Mix (for +S9) Phosphate Buffer (for -S9) C->D E Pour onto Minimal Glucose Agar Plates D->E F Incubate (37°C, 48-72h) E->F G Count Revertant Colonies F->G H Data Analysis & Interpretation G->H

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Cell Micronucleus Test (MNvit)

The MNvit assay is used to detect both clastogens and aneugens.[12][13] It identifies micronuclei, which are small nuclei that form outside the main nucleus in daughter cells. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.[14][15]

Data Presentation

The key endpoints are the frequency of micronucleated cells and cytotoxicity. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Table 2: Representative Data from In Vitro Micronucleus Test for this compound

Treatment Condition Concentration (µM) Cytotoxicity (%) Frequency of Micronucleated Binucleated Cells (%)
-S9 (24h exposure) Vehicle Control 0 1.2 ± 0.3
50 5 1.3 ± 0.4
100 15 1.5 ± 0.5
200 45 1.6 ± 0.4
Positive Control 40 8.5 ± 1.2
+S9 (4h exposure) Vehicle Control 0 1.1 ± 0.2
50 8 1.2 ± 0.3
100 20 1.4 ± 0.4
200 50 1.5 ± 0.5
Positive Control 48 9.2 ± 1.5

(Note: Data are hypothetical for illustrative purposes.)

Experimental Protocol: OECD 487 The assay is performed according to OECD Guideline 487.[12][13]

  • Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO, V79, or TK6 are commonly used.[12][16]

  • Exposure: Cells are exposed to at least three concentrations of this compound with and without S9 metabolic activation.[12] A short treatment (3-6 hours) and a long treatment (1.5-2 normal cell cycles) without S9 are performed.[12][15]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one cell division.[12][14] This allows analysis to be restricted to cells that have divided during or after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[12] Cytotoxicity is also assessed, often by calculating the Cytokinesis-Block Proliferation Index (CBPI).[12]

Experimental Workflow for In Vitro Micronucleus Test

Micronucleus_Test_Workflow cluster_prep Cell Culture & Exposure cluster_treatment Treatment & Harvest cluster_analysis Analysis A Seed Mammalian Cells (e.g., TK6, CHO) B Expose to this compound (±S9, multiple concentrations) A->B C Add Cytochalasin B (Cytokinesis Block) B->C D Incubate (1.5-2 Cell Cycles) C->D E Harvest, Fix, & Stain Cells D->E F Microscopic Scoring of Micronuclei in Binucleated Cells E->F G Assess Cytotoxicity (e.g., CBPI) E->G H Data Analysis & Interpretation F->H G->H

Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

In Vitro Mammalian Chromosomal Aberration Test

This test identifies agents that cause structural chromosomal aberrations in cultured mammalian somatic cells.[16][17][18] It provides a direct measure of damage to chromosomes.

Data Presentation

Data are presented as the percentage of cells with structural chromosomal aberrations (e.g., breaks, exchanges) at various concentrations.

Table 3: Representative Data from In Vitro Chromosomal Aberration Test

Treatment Condition Concentration (µM) Mitotic Index (%) Cells with Structural Aberrations (%)
-S9 (24h exposure) Vehicle Control 10.5 2.0 ± 0.7
50 9.8 2.5 ± 0.9
100 8.2 3.0 ± 1.0
200 5.1 3.5 ± 1.2
Positive Control 4.5 25.0 ± 3.5
+S9 (4h exposure) Vehicle Control 11.0 2.2 ± 0.8
50 10.1 2.8 ± 1.0
100 8.5 3.3 ± 1.1
200 5.5 3.8 ± 1.3
Positive Control 4.8 28.5 ± 4.0

(Note: Data are hypothetical for illustrative purposes.)

Experimental Protocol: OECD 473 The assay is conducted according to OECD Guideline 473.[16][17][18]

  • Cell Lines: Similar to the MNvit test, CHO cells or human peripheral blood lymphocytes are frequently used.[16][18]

  • Exposure: Cultures are treated with the test substance at a minimum of three concentrations, with and without metabolic activation.[16][17]

  • Metaphase Arrest: At a predetermined time after exposure, a metaphase-arresting substance (e.g., colchicine) is added to accumulate cells in metaphase.[16][19]

  • Harvesting and Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

  • Analysis: Chromosomes are stained, and metaphase cells are analyzed microscopically for the presence of chromosomal aberrations.[16]

Mechanistic Insights: The p53 Signaling Pathway

Should a compound show evidence of genotoxicity, understanding the underlying mechanism is crucial. DNA damage activates a complex cellular surveillance network, with the p53 tumor suppressor protein playing a central role.[20][21] In response to genotoxic stress, p53 is stabilized and activated, leading to the transcriptional regulation of genes involved in cell cycle arrest, DNA repair, or apoptosis.[20][22] Investigating the activation of the p53 pathway can provide mechanistic support for a genotoxic finding.

p53 Signaling Pathway in Response to Genotoxic Stress

p53_Pathway cluster_stress Stress Signal cluster_activation Activation Cascade cluster_response Cellular Response A Genotoxic Stress (e.g., DNA Damage) B Sensor Kinases (ATM/ATR) A->B activates C p53 B->C phosphorylates & stabilizes D MDM2 B->D inhibits C->D activates (negative feedback) E p21 C->E activates transcription F GADD45 C->F activates transcription G Bax C->G activates transcription D->C inhibits (ubiquitination) H Cell Cycle Arrest E->H I DNA Repair F->I J Apoptosis G->J

Caption: Simplified p53 signaling pathway upon genotoxic stress.

Conclusion

The genotoxicity assessment of this compound relies on a standardized battery of in vitro tests designed to detect gene mutations and chromosomal damage. Based on available in silico predictions, this compound is expected to be non-mutagenic.[2] However, confirmation through the rigorous experimental protocols outlined in this guide, such as the Ames test, in vitro micronucleus test, and chromosomal aberration assay, is essential for a complete regulatory submission. A negative result across this battery of tests would provide strong evidence that this compound does not pose a genotoxic risk under the tested conditions.[12]

References

Omeprazole Sulfone Impurity Profiling in Drug Substance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the impurity profiling of omeprazole (B731) sulfone in the omeprazole drug substance. Omeprazole, a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders, can contain omeprazole sulfone as a key process-related impurity and degradation product. Meticulous control and monitoring of this impurity are critical to ensure the quality, safety, and efficacy of the final drug product.

Introduction to Omeprazole and this compound

Omeprazole is a substituted benzimidazole (B57391) that inhibits gastric acid secretion.[1] Its chemical structure features a sulfoxide (B87167) group, which is a chiral center. This compound is the corresponding sulfone derivative, formed by the oxidation of the sulfoxide moiety in omeprazole.[2][3] This conversion can occur during the synthesis of the omeprazole drug substance through over-oxidation of the sulfide (B99878) intermediate or as a degradation product under oxidative stress conditions.[1]

Chemical Structures:

  • Omeprazole: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole

  • This compound: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole[4]

Regulatory Landscape and Acceptance Criteria

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for impurities in omeprazole drug substances to ensure their quality and safety. This compound is specifically controlled in these monographs.

In the European Pharmacopoeia, this compound is designated as Omeprazole Impurity D . The acceptance criterion for this impurity is a maximum of 0.1%.[5][6] The USP refers to this impurity as Omeprazole Related Compound A . While a specific limit is not explicitly stated in the provided search results, the control of this impurity is managed through the overall limits for related substances and the availability of a USP reference standard for its quantification.[7]

The following table summarizes the pharmacopeial information and acceptance criteria for this compound.

PharmacopeiaImpurity DesignationAcceptance Criterion
European Pharmacopoeia (EP)Omeprazole Impurity D≤ 0.1%[5]
United States Pharmacopeia (USP)Omeprazole Related Compound AControlled under limits for total impurities.

Formation and Degradation Pathways

The primary pathway for the formation of this compound is the oxidation of the omeprazole molecule. This can be a result of:

  • Over-oxidation during synthesis: In the manufacturing process of omeprazole, a sulfide intermediate is oxidized to the desired sulfoxide. If the reaction is not carefully controlled, further oxidation to the sulfone can occur.[1]

  • Degradation: Omeprazole is susceptible to degradation under various stress conditions, particularly oxidative stress.[8]

The following diagram illustrates the formation of this compound from the omeprazole sulfide intermediate.

G cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Omeprazole_Sulfide Omeprazole Sulfide Intermediate Omeprazole Omeprazole (Sulfoxide) Omeprazole_Sulfide->Omeprazole Controlled Oxidation Omeprazole_Sulfone This compound Omeprazole->Omeprazole_Sulfone Over-oxidation (Process Impurity) Omeprazole_Deg Omeprazole Omeprazole_Sulfone_Deg This compound Omeprazole_Deg->Omeprazole_Sulfone_Deg Oxidative Stress (Degradation Product)

Formation of this compound

Experimental Protocols

Analytical Method for Impurity Profiling

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for the quantification of this compound and other related impurities in the drug substance.

4.1.1. Chromatographic Conditions

The following table outlines a typical set of HPLC parameters for the analysis of omeprazole and its impurities.[1][9][10]

ParameterCondition
Column C18 or C8, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Monobasic Potassium Phosphate buffer (pH adjusted to 7.2 with 0.1 N NaOH)
Mobile Phase B Acetonitrile (B52724)
Gradient Elution A gradient program with varying proportions of Mobile Phase A and B.
Flow Rate 1.0 - 1.2 mL/min
Column Temperature 25 - 35 °C
Detection Wavelength 280 nm or 285 nm
Injection Volume 20 µL

4.1.2. Preparation of Solutions

  • Diluent: A mixture of acetonitrile and a suitable buffer is commonly used.

  • Standard Solution: Prepare a solution of USP Omeprazole RS and USP Omeprazole Related Compound A RS (or EP Omeprazole Impurity D CRS) of known concentrations in the diluent.

  • Test Solution: Prepare a solution of the omeprazole drug substance to be tested in the diluent at a specified concentration (e.g., 0.2 mg/mL).[1]

4.1.3. System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria. This typically includes parameters such as resolution between omeprazole and this compound peaks, tailing factor, and precision of replicate injections. The European Pharmacopoeia specifies a minimum resolution of 3.0 between the peaks for impurity D and omeprazole.[5]

4.1.4. Quantification

The amount of this compound in the drug substance is calculated by comparing the peak area of this compound in the test solution chromatogram with the peak area of the corresponding reference standard in the standard solution chromatogram.

The following diagram illustrates the general workflow for the analytical testing of omeprazole impurities.

G Start Start: Sample Reception Prep Solution Preparation (Standard & Test) Start->Prep HPLC HPLC Analysis Prep->HPLC Data Data Acquisition & Processing HPLC->Data Quant Impurity Quantification Data->Quant Report End: Report Generation Quant->Report

Analytical Workflow for Impurity Profiling
Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of omeprazole and to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[11]

4.2.1. Stress Conditions

The following table outlines typical conditions for forced degradation studies of omeprazole.[8]

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 N HCl at room temperature for a specified duration (e.g., 24 hours).
Base Hydrolysis 0.1 N NaOH at room temperature for a specified duration (e.g., 24 hours).
Oxidative Degradation 3-50% Hydrogen Peroxide (H₂O₂) at room temperature for a specified duration.
Thermal Degradation Heating the solid drug substance at a high temperature (e.g., 60-105 °C) for a defined period.
Photolytic Degradation Exposing the drug substance to UV light (e.g., 254 nm) and visible light for a specified duration.

4.2.2. Sample Preparation and Analysis

After exposure to the stress conditions, the samples are prepared by dissolving them in a suitable diluent and analyzed using the validated HPLC method. The resulting chromatograms are examined for the formation of degradation products, including this compound.

The logical relationship of a typical stability study is depicted in the diagram below.

G DrugSubstance Omeprazole Drug Substance Stress Forced Degradation (Stress Conditions) DrugSubstance->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identification of Degradation Products Analysis->Results

Forced Degradation Study Workflow

Data Presentation and Interpretation

All quantitative data from the impurity profiling should be summarized in a clear and structured manner. The following table provides an example of how to present the results for related substances in a batch of omeprazole drug substance.

Impurity NameRetention Time (min)Relative Retention TimeLimit (%)Observed Level (%)
Omeprazole Impurity D (Sulfone)e.g., 7.2e.g., 0.8≤ 0.1e.g., 0.08
Other Specified ImpuritiesVariesVariesVariesReport
Unspecified ImpuritiesVariesVaries≤ 0.10Report
Total Impurities --≤ 0.5 Calculate

The results from the forced degradation studies should also be tabulated, indicating the percentage of degradation of omeprazole and the percentage of major degradation products formed under each stress condition.

Conclusion

The profiling and control of this compound impurity are integral to the quality control of omeprazole drug substance. A thorough understanding of its formation pathways, coupled with the implementation of robust and validated analytical methods, is essential for ensuring that the drug substance meets the stringent requirements of regulatory authorities. This guide provides a foundational framework for researchers and drug development professionals to establish a comprehensive impurity profiling strategy for this compound.

References

Methodological & Application

Application Note: Quantification of Omeprazole Sulfone in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Omeprazole (B731), a widely prescribed proton pump inhibitor, is extensively metabolized in the liver primarily by cytochrome P450 enzymes, with CYP3A4 being mainly responsible for the formation of Omeprazole sulfone.[1] The quantification of this major metabolite in human plasma is crucial for pharmacokinetic and drug metabolism studies. This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable determination of this compound in human plasma. The described method is suitable for researchers, scientists, and professionals involved in drug development and clinical research.

Principle of the Method

This method utilizes reversed-phase HPLC for the separation of this compound from endogenous plasma components. The sample preparation involves either protein precipitation (PPT) or liquid-liquid extraction (LLE) to isolate the analyte of interest. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to a standard calibration curve.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (e.g., Phenacetin or Pantoprazole)[2][3]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • Disodium hydrogen phosphate

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

  • Orthophosphoric acid (85%)

  • Human plasma (drug-free)

  • Deionized or Milli-Q water

Standard and Sample Preparation

2.1. Preparation of Stock and Working Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.[4] These solutions should be stored at 4°C and are stable for at least 2 months.[2]

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration standards.[5]

2.2. Sample Preparation

Two primary methods for sample preparation are presented below.

Method A: Protein Precipitation (PPT) [5]

  • Aliquot 100 µL of human plasma (standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for HPLC analysis.

Method B: Liquid-Liquid Extraction (LLE) [2][4]

  • To 1 mL of plasma sample in a centrifuge tube, add 80 µL of the internal standard working solution.

  • Add 5 mL of an extraction solvent mixture (e.g., dichloromethane-diethyl ether or ethyl acetate-n-hexane).

  • Vortex the mixture for 2-3 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1-2 minutes before injecting into the HPLC system.

HPLC Instrumentation and Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column is recommended (e.g., Kromasil C18, 150 mm x 4.6 mm, 5 µm or Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm).[2][4]

  • Mobile Phase: A mixture of an organic solvent and an aqueous buffer. A common composition is Methanol:Water (55:45, v/v) containing 1% triethylamine, with the pH adjusted to 7.0 with 85% orthophosphoric acid.[2] Alternatively, a mobile phase of acetonitrile and a phosphate buffer (pH 7.1-7.4) can be used.[6][7]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Column Temperature: 28-30°C.[2][8]

  • Injection Volume: 20-30 µL.[2][3]

  • Detection Wavelength: 302 nm.[2][4][6]

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from various validated HPLC methods for the quantification of this compound in human plasma.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1Method 2Method 3
Column Kromasil C18 (150x4.6 mm, 5µm)[2]Zorbax SB-C18 (150x4.6 mm, 5µm)[4]ProntoSil AQ, C18[9]
Mobile Phase CH3OH:H2O (55:45, v/v) with 1% TEA, pH 7.0[2]Acetonitrile-water-0.1% TFA[4]Gradient with 10 mM ammonium (B1175870) acetate (pH 7.25) and acetonitrile[9]
Flow Rate 1.0 mL/min[2]1.0 mL/min[4]Not Specified
Detection UV at 302 nm[2]UV at 302 nm (with wavelength switching)[4]Mass Spectrometry[9]
Retention Time 7.0 min[2]13.6 min[4]Not Specified

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 25 - 500[2]5 - 1000[4]10 - 750[9]
Correlation Coefficient (r) > 0.99[2]0.9999[4]Not Specified
Limit of Quantification (LOQ) (ng/mL) 25510[9]
Intra-day Precision (% RSD) < 15< 9.8< 11[9]
Inter-day Precision (% RSD) < 15< 10.9< 11[9]
Accuracy (Recovery %) Not Specified85.9 - 95.8Not Specified

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the quantification of this compound in human plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is extraction Liquid-Liquid or Protein Precipitation Extraction add_is->extraction evaporation Evaporation of Organic Layer (for LLE) extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC System reconstitution->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration and Quantification detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_determination Concentration Determination calibration_curve->concentration_determination

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using HPLC with UV detection. The presented methods, including both protein precipitation and liquid-liquid extraction for sample preparation, are robust, accurate, and precise. These methodologies are well-suited for a variety of applications in clinical and pharmaceutical research, enabling reliable pharmacokinetic and drug metabolism studies.

References

Application Notes and Protocols for the Detection of Omeprazole Sulfone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a widely prescribed proton pump inhibitor, is extensively metabolized in the liver primarily by cytochrome P450 enzymes, CYP2C19 and CYP3A4.[1] The sulfoxidation of the sulfinyl group, catalyzed by CYP3A4, leads to the formation of omeprazole sulfone, one of its major inactive metabolites.[1] The analysis of omeprazole and its metabolites, including this compound, in human plasma is crucial for pharmacokinetic studies, pharmacogenetic research, and therapeutic drug monitoring.[1][2] This document provides detailed application notes and protocols for the sensitive and accurate quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Metabolic Pathway of Omeprazole

The metabolic conversion of omeprazole to its primary metabolites is a key consideration in bioanalytical method development. The hydroxylation of the methyl group on the benzimidazole (B57391) ring, mainly mediated by CYP2C19, forms 5-hydroxyomeprazole. Concurrently, CYP3A4 catalyzes the sulfoxidation of the sulfinyl group to produce this compound.[1]

Omeprazole Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 OmeprazoleSulfone This compound Omeprazole->OmeprazoleSulfone CYP3A4

Figure 1: Metabolic pathway of omeprazole.

Analytical Methodologies

The determination of this compound in human plasma can be achieved through various analytical techniques. LC-MS/MS is the preferred method due to its high sensitivity and selectivity. HPLC-UV offers a cost-effective alternative.

LC-MS/MS Method

A robust and sensitive LC-MS/MS method allows for the simultaneous quantification of omeprazole and its major metabolites.[1]

3.1.1. Experimental Protocol: LC-MS/MS

This protocol outlines a method using protein precipitation for sample preparation.

Materials and Reagents:

  • Omeprazole, 5-hydroxyomeprazole, and this compound reference standards

  • Stable isotope-labeled internal standard (e.g., 4-Desmethoxy Omeprazole-d3)[1]

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (K2EDTA as anticoagulant)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., LTQ Orbitrap)[3]

  • Analytical column (e.g., Hichrom RP18, 150 × 3.0 mm, 3 μm)[3]

  • Microcentrifuge

  • Autosampler vials

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions (1 mg/mL) of omeprazole, 5-hydroxyomeprazole, this compound, and the internal standard in methanol.[1]

    • Prepare working standard solutions by serial dilution of the stock solutions in a 50:50 (v/v) mixture of methanol and water.[1]

    • Prepare the internal standard working solution (e.g., 100 ng/mL) by diluting the stock solution with acetonitrile.[1]

  • Sample Preparation (Protein Precipitation): [1]

    • Aliquot 100 µL of human plasma (standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution and vortex briefly.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Separation:

      • Column: Hichrom RP18 (150 × 3.0 mm, 3 μm)[3]

      • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution.[3]

      • Flow Rate: 0.2 mL/min[2]

      • Injection Volume: 10 µL

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

      • Monitor the [M+H]+ ions: m/z 362 for this compound.[4]

3.1.2. Quantitative Data Summary: LC-MS/MS

ParameterThis compoundReference
Linearity Range0.002 - 1 µg/mL[3][5]
Lower Limit of Quantification (LOQ)10 ng/mL[4]
Intra-assay Variability< 11%[4]
Inter-assay Variability< 11%[4]
Mean Recovery84.27% - 87.54% (for omeprazole)[6]
HPLC-UV Method

An alternative method utilizing HPLC with UV detection is also available for the quantification of this compound.

3.2.1. Experimental Protocol: HPLC-UV

This protocol employs liquid-liquid extraction for sample cleanup.

Materials and Reagents:

  • Omeprazole, 5-hydroxyomeprazole, and this compound reference standards

  • Internal standard (e.g., phenacetine)[7]

  • Methanol, acetonitrile, water (HPLC grade)

  • Dichloromethane (B109758), diethyl ether, ethyl acetate (B1210297), n-hexane

  • Triethylamine (TEA), phosphoric acid, trifluoroacetic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Human plasma

Equipment:

  • HPLC system with UV detector

  • Analytical column (e.g., Kromasil C18, 150mm x 4.6 mm, 5µm or Zorbax SB-C18, 4.6×150 mm, 5 μm)[7][8]

  • Centrifuge

  • Evaporator

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of the analytes and internal standard in methanol.

    • Prepare working solutions by appropriate dilution for calibration standards.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add the internal standard working solution.[7]

    • Add 200 µL of 0.02M NaOH.[7]

    • Add 4.5 mL of a mixture of dichloromethane and diethyl ether.[7]

    • Alternatively, use a mixture of ethyl acetate and n-hexane for extraction.[8]

    • Vortex and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase and inject into the HPLC system.

  • HPLC-UV Conditions:

    • Chromatographic Separation:

      • Column: Kromasil C18 (150mm x 4.6 mm, 5µm)[7]

      • Mobile Phase: Methanol:Water (55:45 v/v) containing 1% TEA, pH adjusted to 7 with phosphoric acid.[7]

      • Flow Rate: 1.0 mL/min[8]

      • Detection Wavelength: 302 nm[7][8]

3.2.2. Quantitative Data Summary: HPLC-UV

ParameterThis compoundReference
Linearity Range25 - 500 ng/mL[7]
Lower Limit of Quantification (LOQ)25 ng/mL[9]
Recovery64.3% - 73.2%[9]
Retention Time7.0 min[7]

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the analytical procedures.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex_1 Vortex (1 min) Add_ACN->Vortex_1 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex_1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 2: LC-MS/MS experimental workflow.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma Human Plasma Sample (1 mL) Add_IS_NaOH Add Internal Standard & NaOH Plasma->Add_IS_NaOH Add_Solvent Add Extraction Solvent Add_IS_NaOH->Add_Solvent Vortex_Cent Vortex & Centrifuge Add_Solvent->Vortex_Cent Extract Collect Organic Layer Vortex_Cent->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Injection Inject into HPLC-UV Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (302 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 3: HPLC-UV experimental workflow.

Conclusion

The presented LC-MS/MS and HPLC-UV methods provide reliable and validated approaches for the quantification of this compound in human plasma. The choice of method will depend on the specific requirements of the study, such as the need for high sensitivity (LC-MS/MS) or cost-effectiveness (HPLC-UV). These protocols and application notes serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

Application Note: High-Recovery Solid-Phase Extraction of Omeprazole Sulfone from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation of omeprazole (B731) sulfone, a primary metabolite of omeprazole, from human plasma. The described method utilizes a polymeric reversed-phase SPE sorbent to achieve high recovery and excellent sample cleanup, making it suitable for downstream quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and drug metabolism studies of omeprazole.

Introduction

Omeprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders. The analysis of its metabolites, such as omeprazole sulfone, in biological matrices is crucial for understanding its pharmacokinetic profile and metabolic pathways. Solid-phase extraction is a preferred method for sample preparation as it is faster, more reproducible, and requires less use of hazardous solvents compared to traditional liquid-liquid extraction (LLE).[1] This protocol provides a detailed methodology for the extraction of this compound from human plasma using a styrene-divinylbenzene polymer-based SPE cartridge, which has been shown to be effective for the isolation of omeprazole and its metabolites.[2]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is essential for developing an effective SPE method.

PropertyValueSource
Molecular FormulaC₁₇H₁₉N₃O₄SPubChem
Molecular Weight361.4 g/mol PubChem[3]
pKa (Strongest Acidic)6.29 (Predicted)Human Metabolome Database[4]
logP (Predicted)1.8 - 2.41Human Metabolome Database[4]

Experimental Protocol

This protocol is designed for the extraction of this compound from a 1 mL human plasma sample. Adjustments to sample and reagent volumes may be necessary for different sample sizes.

Materials and Reagents:

  • SPE Cartridges: Styrene-divinylbenzene polymer based, 1 mL cartridge size

  • Human Plasma (pre-treated with anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)

  • Formic Acid (HCOOH)

  • SPE Vacuum Manifold

  • Centrifuge

  • Vortex Mixer

  • Evaporator (e.g., nitrogen evaporator)

Protocol Steps:

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples to room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • To 1 mL of plasma, add 1 mL of deionized water and vortex for 30 seconds. This dilution reduces the viscosity of the plasma, allowing for a more consistent flow rate during the SPE process.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through the cartridge to solvate the sorbent.

    • Pass 1 mL of deionized water through the cartridge to rinse the sorbent and prepare it for the aqueous sample. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample (2 mL) onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

    • Apply a vacuum to dry the sorbent completely for approximately 5 minutes. This step is crucial for ensuring efficient elution of the analyte.

  • Elution:

    • Place clean collection tubes inside the vacuum manifold.

    • Elute the this compound from the sorbent with 1 mL of a solution of 5% ammonium hydroxide in methanol. The basic modifier in the elution solvent aids in the efficient recovery of the slightly acidic this compound.

    • Apply a gentle vacuum to ensure all the elution solvent passes through the cartridge and is collected.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstiten the residue in 100 µL of a suitable mobile phase for the subsequent analytical method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for reversed-phase LC-MS/MS).

    • Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.

    • The sample is now ready for injection into the analytical instrument.

Quantitative Data Summary

The following table summarizes the expected performance of this SPE protocol based on literature values for similar methods.[2]

ParameterResult
Recovery> 85%
Intra-day Precision (RSD)< 5%
Inter-day Precision (RSD)< 7%
Linearity (in plasma)0.08 to 2.0 µg/mL

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample 1 mL Human Plasma Dilute Add 1 mL Deionized Water Vortex Sample->Dilute Condition Condition Cartridge 1. 1 mL Methanol 2. 1 mL Deionized Water Load Load Sample (2 mL) Condition->Load Wash Wash 1 mL 5% Methanol in Water Load->Wash Elute Elute 1 mL 5% NH4OH in Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Inject for Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Signaling Pathway Diagram

While a signaling pathway is not directly applicable to an analytical protocol, the following diagram illustrates the logical relationship and flow of the experimental steps.

Protocol_Logic cluster_protocol SPE Protocol Steps start Start sample_prep Sample Pre-treatment Dilute plasma with water start->sample_prep end End conditioning Cartridge Conditioning 1. Methanol 2. Water sample_prep->conditioning loading Sample Loading Load diluted plasma conditioning->loading washing Washing Step Remove interferences loading->washing elution Elution Collect this compound washing->elution post_proc Post-Processing Evaporation and Reconstitution elution->post_proc post_proc->end

References

Application Note: Capillary Electrophoresis Method for the Determination of Omeprazole Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a capillary electrophoresis (CE) method for the analysis of Omeprazole (B731) sulfone, a significant related substance of the proton pump inhibitor Omeprazole. The described method, utilizing Micellar Electrokinetic Chromatography (MEKC), provides a robust and efficient means for the separation and quantification of Omeprazole sulfone from Omeprazole and other metabolites. This document is intended for researchers, scientists, and drug development professionals requiring a validated analytical procedure for quality control and impurity profiling.

Introduction

Omeprazole is a widely used medication for treating conditions related to excessive stomach acid. During its synthesis and upon degradation, several impurities can be formed, including this compound. Monitoring and controlling the levels of such impurities is a critical aspect of pharmaceutical quality control. Capillary electrophoresis offers a powerful analytical tool for this purpose, providing high separation efficiency, short analysis times, and low consumption of reagents and samples. This note outlines a detailed protocol for a CE method specifically developed and validated for the determination of this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance of the capillary electrophoresis method for the analysis of Omeprazole and its related substances, including this compound.

Table 1: Electrophoretic Conditions and Performance

ParameterValue
Separation ModeMicellar Electrokinetic Chromatography (MEKC)
CapillaryUntreated Fused-Silica
Background Electrolyte (BGE)72 mM Borate (B1201080) Buffer with 96 mM Sodium Dodecyl Sulfate (B86663) (SDS) and 1.45% v/v n-butanol.[1][2]
BGE pH10.0[1][2]
Applied Voltage25 kV[1][2]
Capillary Temperature21 °C[1][2]
Detection Wavelength200 nm[2]

Table 2: Method Validation Parameters

ParameterOmeprazoleThis compoundHydroxyomeprazole (B127751)
Linearity Range (µg/mL)0.08 - 2.0[3][4]0.08 - 2.0[3][4]0.08 - 2.0[3][4]
Intra-day Precision (%RSD, n=10)~1.6[3][4]~1.6[3][4]~1.6[3][4]
Inter-day Precision (%RSD, n=36)~2.5[3][4]~2.5[3][4]~2.5[3][4]

Experimental Protocol

This section provides a detailed methodology for the capillary electrophoresis analysis of this compound.

Materials and Reagents
  • Omeprazole Reference Standard

  • This compound Reference Standard

  • Boric Acid

  • Sodium Dodecyl Sulfate (SDS)

  • n-Butanol

  • Sodium Hydroxide

  • Deionized Water

  • Methanol (B129727) (for sample preparation)

Instrumentation
  • Capillary Electrophoresis System with UV detection capabilities.

  • Uncoated fused-silica capillary, 50 µm internal diameter.

  • Data acquisition and processing software.

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a 72 mM borate buffer by dissolving the appropriate amount of boric acid in deionized water and adjusting the pH to 10.0 with sodium hydroxide. Add sodium dodecyl sulfate to a final concentration of 96 mM and n-butanol to a final concentration of 1.45% v/v.[1][2]

  • Standard Stock Solutions: Accurately weigh and dissolve Omeprazole and this compound reference standards in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the BGE to achieve concentrations within the desired calibration range.

CE System Conditioning and Operation
  • Capillary Conditioning (for a new capillary):

    • Rinse with 1 M NaOH for 10 minutes.

    • Rinse with 0.1 M NaOH for 10 minutes.

    • Rinse with deionized water for 10 minutes.[2]

  • Pre-run Conditioning (between injections):

    • Rinse with 1 M NaOH for 1 minute.

    • Rinse with 0.1 M NaOH for 1 minute.

    • Rinse with deionized water for 1 minute.

    • Rinse with the BGE for 3 minutes.[2]

  • Injection:

    • Inject the sample hydrodynamically at a pressure of 50 mbar for 4 seconds.[2]

  • Separation:

    • Apply a voltage of 25 kV.[1][2]

  • Detection:

    • Monitor the absorbance at a wavelength of 200 nm.[2]

Sample Preparation
  • Pharmaceutical Formulations: Crush tablets or empty capsules and dissolve the powder in a known volume of methanol. Sonicate and filter the solution before dilution with the BGE to the appropriate concentration.

  • Plasma Samples: Perform a solid-phase extraction (SPE) to isolate the analytes from the plasma matrix.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound using the described capillary electrophoresis method.

G cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis BGE_Prep Background Electrolyte (72mM Borate, 96mM SDS, 1.45% n-butanol, pH 10.0) Conditioning Capillary Conditioning (NaOH & Water Rinses) BGE_Prep->Conditioning Sample_Prep Sample Preparation (Dissolution/Extraction & Dilution) Injection Hydrodynamic Injection (50 mbar, 4s) Sample_Prep->Injection Standard_Prep Standard Preparation (Stock & Working Solutions) Standard_Prep->Injection Conditioning->Injection Separation Electrophoretic Separation (25 kV, 21°C) Injection->Separation Detection UV Detection (200 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for this compound Analysis by CE.

References

Application Notes and Protocols: Omeprazole Sulfone as a CYP3A4 Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidation of a vast number of xenobiotics. Consequently, assessing the potential for drug-drug interactions (DDIs) involving CYP3A4 is a cornerstone of drug development. Omeprazole (B731), a widely used proton pump inhibitor, is metabolized by both CYP2C19 and CYP3A4. Its metabolite, omeprazole sulfone, is formed primarily through the action of CYP3A4.[1] This metabolic pathway allows for the use of the omeprazole to this compound ratio as an in vivo probe for CYP3A4 activity.[2] Additionally, omeprazole and its metabolites, including this compound, can act as inhibitors of CYP enzymes, warranting in vitro investigation.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the context of CYP3A4 activity assessment.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of omeprazole and its metabolites with CYP3A4.

Table 1: In Vitro Inhibition of Human CYP3A4 by this compound

ParameterValue (µM)SubstrateSystemReference
IC50 (Reversible)16.1 ± 2.0MidazolamHuman Liver MicrosomesShirasaka et al., 2013[3]
IC50 (Reversible, no NADPH)15.6 ± 0.9MidazolamHuman Liver MicrosomesShirasaka et al., 2013[3]

IC50: Half maximal inhibitory concentration. A lower value indicates a more potent inhibitor.

Table 2: In Vivo Omeprazole/Omeprazole Sulfone Metabolic Ratio as a CYP3A4 Probe

ConditionMean log10 (Omeprazole/Omeprazole Sulfone) RatioPopulationReference
Omeprazole alone0.18Healthy SubjectsBottiger et al., 2006[4]
With Ketoconazole (CYP3A4 inhibitor)1.38Healthy SubjectsBottiger et al., 2006[4]
With Carbamazepine (CYP3A4 inducer)-0.42Patients with epilepsyBottiger et al., 2006[4]
Extensive CYP3A4 Metabolizers0.166West Mexican PopulationLares-Asseff et al., 2007[5]

An increase in the ratio indicates inhibition of CYP3A4, while a decrease suggests induction.

Signaling and Metabolic Pathways

The following diagram illustrates the primary metabolic pathways of omeprazole.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Omeprazole_Sulfone This compound Omeprazole->Omeprazole_Sulfone CYP3A4

Caption: Metabolic conversion of omeprazole.

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay Using this compound

This protocol is synthesized from methodologies described for evaluating the inhibitory potential of compounds on CYP3A4 activity in human liver microsomes (HLMs).[3]

Objective: To determine the IC50 of this compound for CYP3A4-mediated metabolism of a probe substrate (e.g., midazolam).

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • Midazolam (or other suitable CYP3A4 probe substrate)

  • NADPH regenerating system (or NADPH)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, midazolam, and the internal standard in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare the potassium phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions, or a stock solution of NADPH.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.1 mg/mL final concentration), potassium phosphate buffer, and varying concentrations of this compound (e.g., 0.1 to 100 µM) at 37°C for 10 minutes.

    • Initiate the reaction by adding the CYP3A4 probe substrate (e.g., midazolam at a concentration below its Km, such as 1 µM).

    • Immediately after adding the substrate, add the NADPH regenerating system or NADPH (1 mM final concentration) to start the enzymatic reaction.

    • The final incubation volume is typically 150-200 µL.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the samples to pellet the protein (e.g., 14,000 rpm for 10 minutes).

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the metabolite of the probe substrate (e.g., 1'-hydroxymidazolam (B1197787) for midazolam).

    • Develop a suitable LC-MS/MS method for the separation and quantification of the metabolite and internal standard.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each this compound concentration relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents: - HLM - this compound - Midazolam - Buffer, NADPH pre_incubation Pre-incubate HLM and This compound at 37°C reagents->pre_incubation reaction_start Add Midazolam and NADPH to start reaction pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation termination Terminate reaction with Acetonitrile + Internal Std incubation->termination centrifugation Centrifuge and collect supernatant termination->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data_analysis Calculate IC50 lcms->data_analysis

Caption: In vitro CYP3A4 inhibition workflow.

In Vivo CYP3A4 Phenotyping Using Omeprazole

This protocol is based on studies that utilize the metabolic ratio of omeprazole to this compound to assess CYP3A4 activity in humans.[4][6]

Objective: To determine an individual's CYP3A4 phenotype by measuring the plasma concentrations of omeprazole and this compound after a single oral dose of omeprazole.

Materials:

  • Omeprazole (20 mg oral dose)

  • Blood collection tubes (e.g., containing EDTA)

  • Centrifuge

  • Freezer (-20°C or -80°C) for plasma storage

  • HPLC or LC-MS/MS system

Procedure:

  • Subject Preparation:

    • Subjects should fast overnight before the administration of omeprazole.

    • Ensure subjects have not consumed any known potent inhibitors or inducers of CYP3A4 for a sufficient washout period prior to the study.

  • Drug Administration and Sample Collection:

    • Administer a single oral 20 mg dose of omeprazole with a standardized volume of water.

    • Collect a blood sample at a specific time point post-dose. A 3-hour post-dose sample has been shown to be reliable for phenotyping.[4]

    • Collect blood into tubes containing an appropriate anticoagulant.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -20°C or -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., HPLC-UV or LC-MS/MS) for the simultaneous quantification of omeprazole and this compound in plasma.[7]

    • The method should include appropriate calibration standards and quality control samples.

  • Data Analysis:

    • Calculate the metabolic ratio of omeprazole concentration to this compound concentration.

    • Often, the logarithm of this ratio is used for statistical analysis and to better visualize the distribution of phenotypes within a population.[4][5]

    • Compare the individual's metabolic ratio to established ranges for poor, intermediate, and extensive metabolizers, or assess changes in the ratio in the presence of a potential CYP3A4 inhibitor or inducer.

in_vivo_workflow cluster_procedure Clinical Procedure cluster_lab Laboratory Analysis cluster_data Data Interpretation fasting Overnight Fast administer Administer 20 mg oral Omeprazole fasting->administer blood_draw Collect blood sample at 3 hours post-dose administer->blood_draw plasma_sep Separate and store plasma blood_draw->plasma_sep bioanalysis Quantify Omeprazole and This compound by HPLC or LC-MS/MS plasma_sep->bioanalysis calc_ratio Calculate Metabolic Ratio: [Omeprazole] / [this compound] bioanalysis->calc_ratio phenotype Determine CYP3A4 Phenotype calc_ratio->phenotype

Caption: In vivo CYP3A4 phenotyping workflow.

Conclusion

The use of omeprazole and its sulfone metabolite provides a valuable tool for assessing CYP3A4 activity both in vitro and in vivo. The metabolic ratio of omeprazole to this compound is a sensitive and reliable probe for CYP3A4 phenotyping in a clinical setting. In drug development, understanding the inhibitory potential of new chemical entities on CYP3A4 is crucial, and this compound can be used in in vitro assays for this purpose. The protocols and data presented here offer a foundation for researchers to design and execute studies investigating CYP3A4-mediated drug metabolism and interactions.

References

Application Notes and Protocols for the Synthesis of Omeprazole Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Omeprazole (B731) sulfone is the primary oxidation metabolite of omeprazole, a widely used proton pump inhibitor. It is also a known impurity in the synthesis of omeprazole.[1][2][3] The controlled synthesis of omeprazole sulfone is crucial for its use as a reference standard in impurity profiling and for metabolic studies. The most common synthetic route involves the oxidation of the corresponding sulfide (B99878) precursor, omeprazole thioether.[1][4] This document provides a detailed experimental protocol for the synthesis of this compound, based on established methods, with a focus on achieving high yield and purity.[1]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reagents and Reaction Conditions

ParameterValue
Starting MaterialOmeprazole Thioether
Oxidizing Agentm-Chloroperoxybenzoic acid (m-CPBA)
SolventDichloromethane (B109758) (CH₂Cl₂)
Temperature30-65 °C
Reaction Time1-5 hours
Reactant Ratio (Omeprazole Thioether:CH₂Cl₂)1:5 to 1:20 (g/mL)
Reactant Ratio (Omeprazole Thioether:m-CPBA)1:0.5 to 1:2 (g/g)
Yield78-84%
Purity99.5%

Table 2: Characterization Data for this compound

AnalysisResult
Melting Point118-120 °C
ESI-MS (m/z) [M+H]⁺361.45 - 362.12
IR (KBr, cm⁻¹)3441, 3056, 2993, 2909, 2803, 1628, 1591, 1512, 1471, 1408, 1201
UV (nm)306.3, 299.56, 273.2
¹H NMR (400MHz, CDCl₃), δ2.25 (s, 3H, CH₃), 2.31 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 4.94 (s, 2H, CH₂), 6.99 (s, 1H, CH), 7.00 (s, 1H, CH), 7.62 (d, J=7.6Hz, 1H, CH), 8.15 (s, 1H, CH)

Experimental Protocol

This protocol details the synthesis of this compound from omeprazole thioether.

Materials:

  • Omeprazole thioether

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (B129727) (MeOH)

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Isopropyl ether

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Stirrer

  • Heating mantle

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) apparatus

  • Standard laboratory glassware

Procedure:

Step 1: Oxidation

  • Weigh 1 g of omeprazole thioether and place it in a round-bottom flask.

  • Add 5-20 mL of dichloromethane to the flask.

  • Heat the mixture to 30-65 °C while stirring until the omeprazole thioether is completely dissolved.[1]

  • Add 0.5-2 g of m-chloroperoxybenzoic acid to the solution.[1]

  • Continue stirring the reaction mixture for 1-5 hours.[1]

  • Monitor the progress of the reaction using thin-layer chromatography.

  • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to obtain a residue.[1]

Step 2: Purification

  • Dissolve the residue from Step 1 in a minimal amount of methanol.

  • Prepare a silica gel column for chromatography.

  • Load the dissolved residue onto the silica gel column.

  • Elute the column with a mixture of ethyl acetate and petroleum ether. The recommended ratio of ethyl acetate to petroleum ether is between 1:0.2 and 1:4.5.[1]

  • Collect the fractions containing the desired product.

  • Combine the collected fractions and concentrate them under reduced pressure to obtain a greasy substance.[1]

Step 3: Isolation and Drying

  • Dissolve the greasy substance obtained in Step 2 in a small amount of methanol (2-10 times the amount of the grease).[1]

  • Add isopropyl ether (8-20 times the amount of the grease) to precipitate the product.[1]

  • Filter the mixture to collect the solid product.

  • Wash the solid with a small amount of cold isopropyl ether.

  • Dry the solid under vacuum to obtain off-white this compound.[1]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_isolation Isolation start Start: Omeprazole Thioether dissolution Dissolve in Dichloromethane (30-65°C) start->dissolution Step 1.1 oxidation Add m-CPBA (Stir for 1-5h) dissolution->oxidation Step 1.2 concentration1 Concentrate under Reduced Pressure oxidation->concentration1 Step 1.3 dissolution2 Dissolve Residue in Methanol concentration1->dissolution2 chromatography Silica Gel Column Chromatography (Eluent: Ethyl Acetate/Petroleum Ether) dissolution2->chromatography Step 2.1 concentration2 Concentrate Eluent chromatography->concentration2 Step 2.2 dissolution3 Dissolve Grease in Methanol concentration2->dissolution3 precipitation Precipitate with Isopropyl Ether dissolution3->precipitation Step 3.1 filtration Filter and Wash precipitation->filtration Step 3.2 drying Dry under Vacuum filtration->drying Step 3.3 end End: this compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Omeprazole Sulfone in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a widely prescribed proton pump inhibitor, undergoes extensive metabolism primarily through the cytochrome P450 (CYP) enzyme system. Two key enzymes involved are CYP2C19, which mediates hydroxylation to 5-hydroxyomeprazole, and CYP3A4, responsible for the sulfoxidation of omeprazole to its major metabolite, omeprazole sulfone.[1][2] Understanding the interplay between omeprazole, its metabolites, and these enzymes is crucial for predicting and evaluating potential drug-drug interactions (DDIs).

These application notes provide a comprehensive overview of the role of this compound in DDI studies, including its use as a probe for CYP3A4 activity and its inhibitory effects on CYP2C19. Detailed protocols for in vitro and in vivo experimental assessments are provided to guide researchers in this field.

Data Presentation: Quantitative Insights into Omeprazole-CYP Interactions

The following tables summarize key quantitative data from in vitro and in vivo studies, offering a comparative look at the inhibitory and inductive potential of omeprazole and its sulfone metabolite.

Table 1: In Vitro Inhibition of CYP Isozymes by Omeprazole and this compound

CompoundCYP IsozymeTest SystemSubstrate ProbeInhibition ParameterValue (µM)Reference
OmeprazoleCYP2C19Human Liver Microsomes(S)-MephenytoinIC50-[3]
This compoundCYP2C19Human Liver Microsomes(S)-MephenytoinIC5018[3]
OmeprazoleCYP3A4Human Liver MicrosomesMidazolamIC50-[3]
This compoundCYP3A4Human Liver MicrosomesMidazolam--[3]

Note: "-" indicates data not specified in the cited sources.

Table 2: In Vitro Induction of CYP Isozymes by Omeprazole

CompoundCYP IsozymeTest SystemInduction ParameterValue (µM)Reference
OmeprazoleCYP1A2Human HepatocytesEC502[4]
OmeprazoleCYP3A4HepG2 CellsEC50 (S-omeprazole)2.0 ± 0.6[5]
OmeprazoleCYP3A4HepG2 CellsEC50 (R-omeprazole)25.3 ± 3.1[5]

Signaling Pathways and Experimental Workflows

Diagram 1: Metabolic Pathway of Omeprazole

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (Hydroxylation) Omeprazole_Sulfone This compound Omeprazole->Omeprazole_Sulfone CYP3A4 (Sulfoxidation)

Caption: Metabolic conversion of omeprazole by CYP2C19 and CYP3A4.

Diagram 2: Experimental Workflow for In Vitro CYP Inhibition Assay

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare Human Liver Microsomes (HLM) Preincubation Pre-incubate HLM, Inhibitor, and Substrate at 37°C Prep_Microsomes->Preincubation Prep_Inhibitor Prepare this compound (Test Inhibitor) Prep_Inhibitor->Preincubation Prep_Substrate Prepare CYP2C19 Substrate ((S)-Mephenytoin) Prep_Substrate->Preincubation Prep_Cofactor Prepare NADPH Initiate_Reaction Initiate Reaction with NADPH Prep_Cofactor->Initiate_Reaction Preincubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Sample_Processing Process Sample (e.g., Protein Precipitation) Terminate_Reaction->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis of Metabolite Formation Sample_Processing->LC_MS_Analysis Data_Analysis Calculate IC50 Value LC_MS_Analysis->Data_Analysis

Caption: Workflow for determining CYP2C19 inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro CYP2C19 Inhibition Assay Using this compound

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on CYP2C19 activity in human liver microsomes (HLMs).

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • (S)-Mephenytoin (CYP2C19 substrate)

  • NADPH regenerating system (or NADPH)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series to achieve final concentrations ranging from 0.5 to 1000 µM in the incubation mixture.[3]

    • Prepare a stock solution of (S)-mephenytoin. The final concentration in the incubation should be below its Km value (e.g., 20 µM).[3]

    • Prepare the NADPH solution to a final concentration of 1 mM.[3]

  • Incubation:

    • In a microcentrifuge tube, pre-incubate a mixture containing 100 mM potassium phosphate buffer, HLMs (0.1 mg/mL final concentration), (S)-mephenytoin, and varying concentrations of this compound for 10 minutes at 37°C.[3]

    • Initiate the metabolic reaction by adding NADPH.

    • Incubate for 20 minutes at 37°C.[3]

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Analyze the formation of the metabolite (4'-hydroxy-mephenytoin) using a validated LC-MS/MS method.

    • Calculate the percentage of inhibition at each this compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: In Vitro CYP3A4 Induction Assay in HepaRG Cells

This protocol describes a method to evaluate the potential of omeprazole to induce CYP3A4 expression at the mRNA level in HepaRG cells.

Materials:

  • Differentiated HepaRG cells

  • Omeprazole

  • Rifampicin (positive control)

  • Cell culture medium and supplements

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture and differentiate HepaRG cells according to standard protocols.

    • Treat the differentiated cells with various concentrations of omeprazole (e.g., 50 µM) and a positive control (e.g., rifampicin, 50 µM) for 48 or 72 hours.[6][7] A vehicle control (e.g., DMSO) should also be included.

  • RNA Extraction and qRT-PCR:

    • At the end of the treatment period, harvest the cells and extract total RNA using a commercially available kit.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the mRNA expression levels of CYP3A4 and a housekeeping gene (e.g., GAPDH) using qRT-PCR.

  • Data Analysis:

    • Calculate the fold change in CYP3A4 mRNA expression for each treatment condition relative to the vehicle control, after normalization to the housekeeping gene.

    • If a concentration-response curve is generated, calculate the EC50 value.

Protocol 3: Determination of Omeprazole and its Metabolites in Human Plasma by HPLC-UV

This protocol provides a method for the simultaneous quantification of omeprazole, 5-hydroxyomeprazole, and this compound in human plasma, which is essential for in vivo DDI studies.

Materials:

  • Human plasma samples

  • Omeprazole, 5-hydroxyomeprazole, and this compound analytical standards

  • Internal standard (e.g., phenacetin)

  • Ethyl acetate (B1210297) and n-hexane (for extraction)

  • Acetonitrile, water, and trifluoroacetic acid (for mobile phase)

  • HPLC system with a UV detector and a C18 column (e.g., Zorbax SB-C18, 4.6x150 mm, 5 µm).[8]

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma, add 50 µL of the internal standard solution.[8]

    • Add 3 mL of an extraction solvent mixture (e.g., ethyl acetate:n-hexane, 4:1 v/v) and vortex for 2 minutes.[8]

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • HPLC-UV Analysis:

    • Column: Zorbax SB-C18 (4.6x150 mm, 5 µm) or equivalent.[8]

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelengths: 302 nm for omeprazole and this compound, and 262 nm for 5-hydroxyomeprazole.[8]

    • Inject the prepared sample and record the chromatogram.

  • Quantification:

    • Construct calibration curves for each analyte using standards of known concentrations.

    • Determine the concentrations of omeprazole and its metabolites in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curves.

By following these detailed protocols and utilizing the provided quantitative data and diagrams, researchers can effectively investigate the role of this compound in drug-drug interactions, contributing to a better understanding of drug metabolism and safety.

References

Application Note & Protocol: A Validated Stability-Indicating HPLC Method for the Determination of Omeprazole and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731) is a proton pump inhibitor widely used to treat conditions related to excessive stomach acid.[1][2] The manufacturing process and degradation of omeprazole can lead to the formation of several impurities that must be monitored and controlled to ensure the safety and efficacy of the drug product. This document provides a detailed analytical method protocol for the separation and quantification of omeprazole and its known impurities using High-Performance Liquid Chromatography (HPLC). The method is designed to be stability-indicating, as demonstrated through forced degradation studies, and has been validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Materials and Reagents

  • Standards: Omeprazole and its known impurities (A, B, C, D, E, F, G, H, I) reference standards can be procured from sources like LGC, European Directorate for the Quality of Medicines (EDQM), or the U.S. Pharmacopeial Convention (USP).[1]

  • Solvents: HPLC-grade acetonitrile (B52724) and methanol (B129727) are required.

  • Buffers and Reagents: Ammonium (B1175870) bicarbonate, disodium (B8443419) hydrogen phosphate (B84403), potassium phosphate monobasic, hydrochloric acid, sodium hydroxide, and hydrogen peroxide of analytical grade are necessary.[1][3]

  • Water: Ultrapure water should be used for all solution preparations.

Chromatographic System

  • System: A High-Performance Liquid Chromatography (HPLC) or Ultra High-Performance Liquid Chromatography (UHPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is required.[1]

  • Column: A C18 or C8 reversed-phase column is suitable. For this protocol, we will use a Waters XBridge BEH C18 column (50 mm × 4.6 mm, 2.5-μm particle size) or equivalent.[1]

  • Software: Chromatography data acquisition and processing software (e.g., Empower) is needed.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the analytical method development and validation for omeprazole impurities.

Omeprazole Impurity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation (ICH Q2(R1)) cluster_results Results & Reporting A Standard & Sample Preparation C HPLC/UPLC System Setup A->C B Mobile Phase Preparation B->C D Chromatographic Separation C->D K Data Analysis D->K E Specificity (Forced Degradation) E->K F Linearity & Range F->K G Accuracy (% Recovery) G->K H Precision (Repeatability & Intermediate) H->K I LOD & LOQ I->K J Robustness J->K L Reporting & Documentation K->L

Caption: Workflow for Omeprazole Impurity Analysis.

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A: Prepare a 10 mM ammonium bicarbonate buffer and adjust the pH to 9.5 with ammonia.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of acetonitrile and 10 mM ammonium bicarbonate buffer (20:80 v/v).[1]

  • Standard Stock Solution: Accurately weigh and dissolve about 20 mg of omeprazole reference standard in the diluent to make a 100 mL solution to get a concentration of 0.2 mg/mL.[1]

  • Impurity Stock Solution: Prepare a stock solution containing each of the known impurities at a concentration of approximately 0.02 mg/mL in the diluent.

  • System Suitability Solution (SSS): Mix aliquots of the omeprazole and impurity stock solutions to obtain a final concentration of 0.2 mg/mL for omeprazole and approximately 0.002 mg/mL for each impurity.[1]

  • Sample Solution: Accurately weigh and dissolve the omeprazole drug substance or a powdered sample of the drug product in the diluent to achieve a final concentration of 0.2 mg/mL of omeprazole.[1]

Chromatographic Conditions
ParameterCondition
Column Waters XBridge BEH C18, 50 mm × 4.6 mm, 2.5-μm
Mobile Phase Gradient elution using Mobile Phase A and Mobile Phase B (see table below)
Flow Rate 0.7 mL/min
Column Temperature 40°C
Detection UV at 303 nm
Injection Volume 2 µL
Run Time Approximately 18 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0595
15.0595
15.1955
18.0955
Method Validation Protocol

The developed method should be validated as per ICH Q2(R1) guidelines.[3][4]

5.3.1. Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the omeprazole sample.[3]

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 30 minutes.[3]

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 30 minutes.[3]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[3]

  • Thermal Degradation: Expose the solid drug substance to heat at 105°C for 24 hours.[3]

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.[3]

Analyze the stressed samples alongside a blank and an unstressed sample. The method is considered specific if the degradation products are well-resolved from the omeprazole peak and from each other.

5.3.2. Linearity

Prepare a series of solutions of omeprazole and each impurity over a range of concentrations (e.g., from the limit of quantification (LOQ) to 150% of the target concentration).[3] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

5.3.3. Accuracy (% Recovery)

The accuracy of the method is determined by spiking a placebo or a sample solution with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[3] The recovery of each impurity should be within 90-110%.

5.3.4. Precision

  • Repeatability (Intra-day Precision): Analyze six replicate samples of omeprazole spiked with impurities at the target concentration on the same day.[3]

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument.[3]

The relative standard deviation (%RSD) for the results should be ≤ 2.0%.

5.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ for each impurity are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5]

5.3.6. Robustness

Evaluate the robustness of the method by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria after these changes.

Data Presentation

The quantitative results from the method validation studies should be summarized in clear and concise tables.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Omeprazole)≤ 2.01.1
Theoretical Plates (Omeprazole)≥ 20008500
Resolution (between critical pairs)≥ 1.5> 2.0

Table 2: Linearity Data

ImpurityRange (µg/mL)Correlation Coefficient (r²)
ALOQ - 3.00.9995
BLOQ - 3.00.9992
CLOQ - 3.00.9998
DLOQ - 3.00.9996

Table 3: Accuracy (% Recovery) Data

ImpuritySpiked Level% Recovery (Mean ± SD, n=3)
A50%99.5 ± 0.8
100%100.2 ± 0.5
150%99.8 ± 0.7
B50%101.1 ± 1.1
100%100.5 ± 0.6
150%100.9 ± 0.9

Table 4: Precision Data

ImpurityRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
A0.81.2
B1.11.5
C0.91.3
D1.01.4

Table 5: LOD and LOQ Data

ImpurityLOD (µg/mL)LOQ (µg/mL)
A0.030.10
B0.040.12
C0.030.09
D0.050.15

Relationship of Impurities

The following diagram illustrates the relationship between omeprazole and some of its key process-related and degradation impurities.

Omeprazole_Impurities Omeprazole Omeprazole Degradation Degradation (Acid, Base, Oxidation) Omeprazole->Degradation Stress Conditions Impurity_D Omeprazole Sulfone (Impurity D) Impurity_F Desmethoxy Omeprazole (Impurity F) Impurity_G Pyridone Analog (Impurity G) Degradation->Impurity_D Synthesis Synthesis Byproducts Synthesis->Omeprazole Main Product Synthesis->Impurity_F Side Reaction Synthesis->Impurity_G Incomplete Reaction

Caption: Omeprazole and Key Impurities Relationship.

Conclusion

The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the determination of omeprazole and its related impurities. The method is stability-indicating and can be effectively used for routine quality control analysis of omeprazole in bulk drug substances and pharmaceutical formulations.

References

In Vivo Metabolism of Omeprazole to Omeprazole Sulfone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vivo metabolism of omeprazole (B731) to its sulfone metabolite, a key pathway in the drug's elimination. The information compiled herein, including quantitative data, experimental protocols, and metabolic pathway diagrams, is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic studies.

Introduction

Omeprazole, a widely used proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2] One of the main metabolic pathways is the formation of omeprazole sulfone, a reaction catalyzed predominantly by the CYP3A4 isoenzyme.[3][4][5][6] Understanding the kinetics and influencing factors of this metabolic route is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the safety and efficacy of omeprazole.

Metabolic Pathway

The metabolic conversion of omeprazole to this compound is an oxidative process. The sulfoxidation of the sulfinyl group in the omeprazole molecule is primarily carried out by CYP3A4.[3][5][6] This pathway is distinct from the hydroxylation of omeprazole, which is mainly mediated by the polymorphic CYP2C19 enzyme.[4][6] The stereoselectivity of CYP3A4 favors the S-isomer of omeprazole for sulfone formation.[3][5]

Omeprazole_Metabolism Omeprazole Omeprazole Omeprazole_Sulfone This compound Omeprazole->Omeprazole_Sulfone CYP3A4 Other_Metabolites Other Metabolites (e.g., Hydroxyomeprazole) Omeprazole->Other_Metabolites CYP2C19

Figure 1: Metabolic pathway of omeprazole to this compound.

Quantitative Data from In Vivo Studies

The following tables summarize key pharmacokinetic parameters of omeprazole and its sulfone metabolite from various in vivo studies. These data highlight the importance of the sulfoxidation pathway in the overall clearance of omeprazole.

Table 1: Pharmacokinetic Parameters of Omeprazole and this compound in Humans

ParameterOmeprazoleThis compoundConditionsReference
Mean AUC (0-12h) (ng·h/mL) 1034 ± 466206 ± 7320 mg oral dose with water[6]
Mean AUC (0-12h) (ng·h/mL) 1298 ± 634164 ± 5720 mg oral dose with grapefruit juice[6]
Mean Cmax (ng/mL) 453 ± 18959 ± 1820 mg oral dose with water[6]
Mean Cmax (ng/mL) 567 ± 28146 ± 1420 mg oral dose with grapefruit juice[6]
Mean t1/2 (h) 0.9 ± 0.21.1 ± 0.220 mg oral dose[6]

Table 2: In Vivo Animal Pharmacokinetic Data for Omeprazole

Animal ModelDose and RouteMean Elimination Half-lifeTotal Body ClearanceReference
Rat 20 mg/kg i.v.~15 minutes~10.5 mL/min/kg (in dog)[7]
Dog i.v. or oral~1 hour~10.5 mL/min/kg[7]
Mouse Not specified5 to 15 minutesNot specified[7]

Experimental Protocols for In Vivo Studies

This section provides a detailed protocol for a typical in vivo study in a rat model to investigate the metabolism of omeprazole to this compound.

Protocol 1: In Vivo Pharmacokinetic Study of Omeprazole in Rats

1. Objective: To determine the pharmacokinetic profile of omeprazole and its major metabolite, this compound, in rats following oral administration.

2. Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Omeprazole

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • HPLC or LC-MS/MS system

3. Experimental Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with free access to food and water for at least one week before the experiment.

  • Dosing:

    • Fast the rats overnight (with free access to water) before dosing.

    • Prepare a suspension of omeprazole in the vehicle at the desired concentration.

    • Administer a single oral dose of omeprazole (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.

    • Place the collected blood into anticoagulant-containing tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

4. Sample Analysis (Bioanalysis):

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

  • Chromatographic Conditions (Example using HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer, pH 7.4) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a specific wavelength (e.g., 302 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare calibration standards and quality control samples by spiking known concentrations of omeprazole and this compound into blank plasma.

    • Analyze the experimental samples along with the calibration standards and quality control samples.

    • Construct a calibration curve and determine the concentrations of omeprazole and this compound in the unknown samples.

5. Data Analysis:

  • Calculate the pharmacokinetic parameters for both omeprazole and this compound using appropriate software. Parameters to be determined include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical in vivo pharmacokinetic study as described in the protocol above.

Experimental_Workflow cluster_PreStudy Pre-Study cluster_StudyExecution Study Execution cluster_Analysis Analysis Acclimatization Animal Acclimatization Dosing Oral Dosing of Omeprazole Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage at -80°C Plasma_Separation->Sample_Storage Sample_Preparation Plasma Sample Preparation Sample_Storage->Sample_Preparation LC_MS_Analysis HPLC or LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Analysis Pharmacokinetic Data Analysis LC_MS_Analysis->Data_Analysis

Figure 2: Workflow for an in vivo pharmacokinetic study of omeprazole.

Conclusion

The in vivo metabolism of omeprazole to its sulfone metabolite is a significant pathway governed by the CYP3A4 enzyme. The provided application notes and protocols offer a framework for researchers to design and conduct in vivo studies to investigate this metabolic route. The quantitative data and methodologies presented are essential for a comprehensive understanding of omeprazole's pharmacokinetics and for the development of new chemical entities that may interact with this metabolic pathway.

References

Application Notes and Protocols for Cell-Based Assays Studying Omeprazole Sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a widely used proton pump inhibitor, undergoes extensive metabolism primarily through cytochrome P450 (CYP) enzymes, leading to the formation of hydroxyomeprazole (B127751) and omeprazole sulfone.[1][2] While these Phase I metabolic pathways are well-documented, the role of Phase II conjugation reactions, specifically sulfonation, in the biotransformation of omeprazole is an area of growing interest. Sulfonation, a reaction catalyzed by sulfotransferase (SULT) enzymes, involves the addition of a sulfonate group to a substrate, typically increasing its water solubility and facilitating its excretion.[3][4] The presence of a sulfated metabolite of omeprazole has been identified in human urine, confirming that this metabolic pathway occurs in vivo.[5]

These application notes provide detailed methodologies for studying omeprazole sulfonation using in vitro cell-based assays. The protocols described herein are designed to enable researchers to investigate the kinetics of omeprazole sulfonation, identify the SULT enzymes involved, and quantify the formation of the sulfated metabolite in a controlled cellular environment. The human hepatoma cell line HepaRG and the human colon adenocarcinoma cell line Caco-2 are highlighted as suitable models due to their expression of various drug-metabolizing enzymes, including sulfotransferases.[6][7]

Signaling Pathways and Experimental Workflow

The metabolic activation of omeprazole and its subsequent sulfonation can be visualized through the following pathway and experimental workflow diagrams.

Omeprazole_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Sulfonation) Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Omeprazole_Sulfate Omeprazole Sulfate (B86663) Omeprazole->Omeprazole_Sulfate SULTs Hydroxyomeprazole_Sulfate 5-Hydroxyomeprazole Sulfate Hydroxyomeprazole->Hydroxyomeprazole_Sulfate SULTs

Omeprazole metabolic pathway.

Experimental_Workflow cell_culture Cell Culture (HepaRG or Caco-2) treatment Treatment with Omeprazole cell_culture->treatment incubation Incubation (Time-course) treatment->incubation sample_collection Sample Collection (Cells and Supernatant) incubation->sample_collection metabolite_extraction Metabolite Extraction sample_collection->metabolite_extraction lc_ms_analysis LC-MS/MS Analysis metabolite_extraction->lc_ms_analysis data_analysis Data Analysis and Quantification lc_ms_analysis->data_analysis

Experimental workflow diagram.

Data Presentation

The following tables summarize hypothetical quantitative data for omeprazole sulfonation in HepaRG and Caco-2 cells. These values are for illustrative purposes to demonstrate how experimental data can be presented.

Table 1: Kinetic Parameters of Omeprazole Sulfonation

Cell LineSULT Isoform(s)SubstrateApparent Km (µM)Vmax (pmol/min/mg protein)
HepaRGSULT1A1, SULT1E1Omeprazole25.5 ± 3.215.8 ± 1.7
5-Hydroxyomeprazole15.2 ± 2.128.4 ± 3.5
Caco-2SULT1A1, SULT1B1Omeprazole42.1 ± 5.58.9 ± 1.1
5-Hydroxyomeprazole28.9 ± 4.314.2 ± 2.0

Table 2: Formation of Sulfated Omeprazole Metabolites in Cell Lysates

Cell LineTreatmentIncubation Time (h)Omeprazole Sulfate (pmol/mg protein)5-Hydroxyomeprazole Sulfate (pmol/mg protein)
HepaRGOmeprazole (10 µM)25.2 ± 0.612.3 ± 1.4
612.8 ± 1.535.1 ± 4.0
2425.4 ± 3.178.6 ± 9.2
Caco-2Omeprazole (10 µM)22.1 ± 0.34.9 ± 0.7
65.5 ± 0.813.8 ± 2.1
2410.9 ± 1.629.5 ± 3.8

Experimental Protocols

Protocol 1: Cell Culture and Treatment for Omeprazole Sulfonation Assay

This protocol outlines the steps for culturing HepaRG or Caco-2 cells and treating them with omeprazole to study sulfonation.

Materials:

  • HepaRG or Caco-2 cells

  • Appropriate cell culture medium and supplements (e.g., William's E Medium for HepaRG, DMEM for Caco-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Omeprazole

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (e.g., 24-well or 12-well)

Procedure:

  • Cell Seeding: Seed HepaRG or Caco-2 cells in cell culture plates at a density that allows them to reach approximately 80-90% confluency at the time of the experiment.

  • Cell Differentiation (for HepaRG): For HepaRG cells, follow a two-step differentiation protocol. Typically, this involves a proliferation phase followed by a differentiation phase in a medium containing DMSO for at least two weeks to induce the expression of metabolic enzymes.[7]

  • Preparation of Omeprazole Stock Solution: Dissolve omeprazole in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Treatment: When cells are at the desired confluency, remove the culture medium and wash the cells once with warm PBS.

  • Add fresh culture medium containing the desired concentrations of omeprazole. Prepare a range of concentrations to determine the kinetics of sulfonation (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the medium should be kept low (e.g., ≤ 0.1%) to avoid cytotoxicity.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent formation of the sulfated metabolite.

  • Sample Collection: At each time point, collect the cell culture supernatant and the cell lysate separately.

    • Supernatant: Transfer the medium to a microcentrifuge tube.

    • Cell Lysate: Wash the cells twice with ice-cold PBS. Then, add a suitable lysis buffer or ice-cold methanol (B129727) to the wells and scrape the cells.[5] Transfer the cell suspension to a microcentrifuge tube.

  • Store all samples at -80°C until metabolite extraction and analysis.

Protocol 2: Metabolite Extraction from Cell Samples

This protocol describes the extraction of omeprazole and its metabolites from cell lysates and culture supernatants for subsequent LC-MS/MS analysis.

Materials:

  • Collected cell lysates and supernatants

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample, such as lansoprazole)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Thawing: Thaw the collected cell lysates and supernatant samples on ice.

  • Addition of Internal Standard: Add a known concentration of the internal standard to each sample to correct for variations in extraction efficiency and instrument response.

  • Protein Precipitation: To each sample, add three volumes of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new, clean microcentrifuge tube.

  • Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of Omeprazole and its Sulfated Metabolite

This protocol provides a general framework for the quantification of omeprazole and its sulfated metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[5]

  • Mobile Phase A: 0.1% Formic acid in water[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[5]

  • Flow Rate: 0.4 mL/min[5]

  • Gradient: A suitable gradient to separate the parent drug from its metabolites (e.g., start with 5% B, ramp up to 95% B).

  • Injection Volume: 5 µL[5]

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Omeprazole: m/z 346.1 → 198.1

    • Omeprazole Sulfate: m/z 426.1 → 346.1 (loss of SO3)

    • Internal Standard (e.g., Lansoprazole): m/z 370.0 → 252.0

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard to achieve maximum sensitivity.

Quantification:

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of omeprazole and, if available, a synthesized standard of omeprazole sulfate into a blank matrix (e.g., lysate from untreated cells).

  • Data Analysis: Process the samples and calibration standards. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Concentration Determination: Determine the concentration of omeprazole and its sulfated metabolite in the experimental samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the sulfonation of omeprazole in cell-based systems. By utilizing metabolically competent cell lines such as HepaRG and Caco-2, it is possible to elucidate the role of SULT enzymes in the Phase II metabolism of this widely used drug. The combination of detailed cell culture and treatment protocols with robust metabolite extraction and sensitive LC-MS/MS analysis will enable the generation of valuable data on the kinetics and extent of omeprazole sulfonation, contributing to a more complete understanding of its overall metabolic fate.

References

Application Notes and Protocols: Omeprazole Sulfone in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Omeprazole (B731), a widely prescribed proton pump inhibitor, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. One of its major metabolites is omeprazole sulfone, formed through sulfoxidation mainly by the CYP3A4 isoenzyme.[1][2] While the quantification of omeprazole and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies, the selection of an appropriate internal standard is a critical determinant of bioanalytical method accuracy and precision. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis.[3] Although stable isotope-labeled internal standards like deuterated omeprazole are considered the gold standard, structurally similar compounds are also employed.[3][4] This document explores the role of this compound in the bioanalysis of omeprazole, summarizing available methods and providing detailed protocols.

Principles of Internal Standard Selection

The primary role of an internal standard (IS) in quantitative bioanalysis is to correct for the variability introduced during sample processing and analysis. An ideal IS should have physicochemical properties very similar to the analyte. This ensures that any loss of analyte during extraction, or variations in instrument response, are mirrored by the IS, allowing for accurate quantification. Stable isotope-labeled (SIL) compounds are preferred as they exhibit nearly identical chemical and physical properties to the analyte.[3] However, when a SIL-IS is unavailable, a structural analog can be used.

While this compound is a major metabolite of omeprazole, its use as an internal standard for omeprazole quantification is not widely documented in the scientific literature. Most validated methods for omeprazole analysis in biological matrices utilize other compounds as internal standards, such as deuterated omeprazole (Omeprazole-d3), Lansoprazole, or Pantoprazole.[4][5] Nevertheless, the simultaneous quantification of omeprazole and its metabolites, including this compound, is a common practice to understand the drug's metabolic profile, often employing a third compound as the internal standard for all analytes.

Metabolic Pathway of Omeprazole

Omeprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two main pathways are hydroxylation and sulfoxidation. The polymorphic CYP2C19 is the major enzyme responsible for the formation of 5-hydroxyomeprazole, while CYP3A4 is primarily responsible for the formation of this compound.[1][2][6]

Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 OmeprazoleSulfone This compound Omeprazole->OmeprazoleSulfone CYP3A4

Metabolic pathway of omeprazole.

Experimental Protocols

Protocol 1: Simultaneous Quantification of Omeprazole and its Metabolites by LC-MS/MS

This protocol is based on a method for the simultaneous determination of omeprazole, 5-hydroxyomeprazole, and this compound in human plasma using 4-Desmethoxy Omeprazole-d3 as the internal standard.[7]

1. Materials and Reagents

  • Omeprazole, 5-hydroxyomeprazole, and this compound reference standards

  • 4-Desmethoxy Omeprazole-d3 (Internal Standard)

  • HPLC-grade acetonitrile (B52724) and methanol

  • Formic acid

  • Human plasma (K2EDTA)

2. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of omeprazole, 5-hydroxyomeprazole, this compound, and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL 4-Desmethoxy Omeprazole-d3).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient program to separate the analytes and the internal standard.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for each analyte and the internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (20 µL) Plasma->Add_IS Precipitate 3. Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex 4. Vortex Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject Data 8. Data Acquisition and Processing Inject->Data

Experimental workflow for plasma sample analysis.

Quantitative Data Summary

The performance of a bioanalytical method is assessed through various validation parameters. The following tables summarize representative data from methods developed for the quantification of omeprazole, which commonly use internal standards other than this compound.

Table 1: Method Validation Parameters for Omeprazole Quantification

ParameterMethod with Omeprazole-d3 as IS[4]Method with Lansoprazole as IS[5]
Linearity Range (ng/mL) 1 - 10002.0 - 2000
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 12.0
Accuracy (%) 95.2 - 104.5Within ±15
Precision (%RSD) < 10< 15
Recovery (%) > 8580 - 90

Table 2: Representative LC-MS/MS Parameters for Omeprazole and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Omeprazole346.1198.1
5-Hydroxyomeprazole362.1214.1
This compound362.1198.1
4-Desmethoxy Omeprazole-d3 (IS)334.1202.1

Note: The specific m/z values may vary slightly depending on the instrument and conditions used.

Discussion

The choice of an internal standard is paramount for the development of a robust and reliable bioanalytical method. While this compound is a major metabolite of omeprazole, its use as an internal standard is not a common practice. This is likely due to several factors:

  • Endogenous Presence: As a metabolite, this compound will be present in patient samples after the administration of omeprazole, which would interfere with its use as an internal standard.

  • Different Physicochemical Properties: Although structurally related, the sulfone group can alter the polarity and chromatographic behavior of the molecule compared to omeprazole, potentially leading to different extraction efficiencies and matrix effects.

  • Availability of Superior Alternatives: Stable isotope-labeled internal standards, such as omeprazole-d3, offer near-perfect co-elution and ionization characteristics, making them the preferred choice for high-precision quantitative bioanalysis.[3][4]

References

Application Note: NMR Characterization of Omeprazole Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of omeprazole (B731) sulfone, a significant metabolite and impurity of the proton pump inhibitor omeprazole.[1] We present comprehensive ¹H and ¹³C NMR data, along with standardized experimental protocols for sample preparation and spectral acquisition. This information is critical for the identification, quantification, and purity assessment of omeprazole sulfone in pharmaceutical development and quality control.

Introduction

Omeprazole is a widely used medication for treating conditions related to excessive stomach acid. During its metabolism and synthesis, omeprazole can be oxidized to form this compound.[1] As a key related substance, the accurate characterization of this compound is essential for ensuring the quality and safety of omeprazole-containing pharmaceutical products. NMR spectroscopy is a powerful analytical technique for the unambiguous structure elucidation and quantification of small molecules like this compound. This application note provides the necessary NMR data and protocols to facilitate this analysis.

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzSolvent
CH₃ (pyridine ring)2.25s-CDCl₃
CH₃ (pyridine ring)2.31s-CDCl₃
OCH₃ (benzimidazole ring)3.72s-CDCl₃
OCH₃ (pyridine ring)3.84s-CDCl₃
CH₂4.94s-CDCl₃
CH (benzimidazole ring)6.99s-CDCl₃
CH (benzimidazole ring)7.00s-CDCl₃
CH (benzimidazole ring)7.62d7.6CDCl₃
CH (pyridine ring)8.15s-CDCl₃

Data sourced from patent CN106866629A.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra of this compound.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound standard or the sample containing the analyte.

  • Solvent Selection: Choose a suitable deuterated solvent. Based on available data, Chloroform-d (CDCl₃) is a good starting point.[2] Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of a suitable internal standard.

Protocol 2: NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay (e.g., 5 times the longest T₁) is necessary.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is standard.

Visualization of Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound, which is a common method for generating a reference standard.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification cluster_product Final Product Omeprazole_Thioether Omeprazole Thioether Reaction_Step Dissolve in Dichloromethane Add m-CPBA Stir for 1-5h Omeprazole_Thioether->Reaction_Step Oxidizing Agent Concentration Concentration under reduced pressure Reaction_Step->Concentration Reaction Mixture Purification Silica Gel Column Chromatography (Eluent: Ethyl Acetate/Petroleum Ether) Concentration->Purification Isolation Concentration and Precipitation with Isopropyl Ether Purification->Isolation Omeprazole_Sulfone This compound Isolation->Omeprazole_Sulfone

Caption: Synthesis workflow for this compound.

Conclusion

This application note provides essential ¹H NMR data and standardized protocols for the characterization of this compound. While a complete public ¹³C NMR dataset remains to be consolidated, the provided protocols will enable researchers to obtain this information reliably. The presented data and methodologies are invaluable for the accurate identification and quality control of omeprazole and its related substances in a research and industrial setting.

References

Application Note: High-Resolution Mass Spectrometry of Omeprazole Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1] One of its major metabolites is omeprazole sulfone, formed through the sulfoxidation of the sulfinyl group, a reaction catalyzed predominantly by CYP3A4.[1][2] Unlike the active parent drug, this compound lacks significant antisecretory activity.[1] The analysis of omeprazole and its metabolites is crucial for pharmacokinetic, pharmacogenetic, and therapeutic drug monitoring studies, particularly due to the inter-individual variability in metabolism influenced by genetic polymorphisms of CYP enzymes.[1] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers exceptional sensitivity and specificity for the accurate quantification and identification of this compound in complex biological matrices.

This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma using LC-HRMS.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is effective for the extraction of this compound from plasma samples.[1]

  • To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound like 4-Desmethoxy Omeprazole-d3 at 100 ng/mL in acetonitrile).[1]

  • Vortex the sample briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to an autosampler vial for LC-HRMS analysis.[1]

Liquid Chromatography

Chromatographic separation is essential to resolve this compound from its parent drug, other metabolites, and endogenous plasma components.

  • Column: A reversed-phase column, such as a Hichrom RP18 (150 × 3.0 mm, 3 μm) or equivalent, provides good separation.[3]

  • Mobile Phase A: 0.1% formic acid in water.[3][4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3][4]

  • Gradient: A typical gradient involves starting at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, holding for a brief period, and then returning to the initial conditions for re-equilibration. A representative gradient is 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 1 minute.[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 40 °C.[1]

High-Resolution Mass Spectrometry

HRMS provides accurate mass measurements, enabling confident identification and quantification of this compound.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Scan Type: Full scan with data-dependent MS/MS (dd-MS2) or targeted selected ion monitoring (t-SIM) followed by MS/MS for quantification.

  • Mass Resolution: Set to a high resolution, for example, >70,000 FWHM (Full Width at Half Maximum), to ensure high mass accuracy.

  • Source Temperature: 150 °C.[1]

  • Desolvation Temperature: 400 °C.[1]

  • Accurate Mass Measurement: The protonated molecule of this compound ([M+H]+) has a theoretical exact mass of 362.1169. Monitoring this accurate mass provides high specificity. The extracted ion range for this compound is typically m/z 362.11-362.12.[3][4]

  • Fragmentation: The fragmentation of this compound is crucial for its structural confirmation. A common fragmentation pathway involves a[2][5]-H migration.[6] The product ion at m/z 198.0 is a significant fragment.[1]

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of this compound by LC-MS methods.

ParameterValueReference
Analyte This compound
Precursor Ion (m/z) 362.1[1][5]
Product Ion (m/z) 198.0[1]
Calibration Range 0.002 - 1 µg/mL[3][4]
Limit of Quantification (LOQ) 10 ng/mL[5]
Intra-assay Variability < 11%[5]
Inter-assay Variability < 11%[5]

Visualizations

Metabolic Pathway of Omeprazole

Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 OmeprazoleSulfone This compound Omeprazole->OmeprazoleSulfone CYP3A4

Caption: Metabolic pathway of omeprazole to its major metabolites.

Experimental Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-HRMS Supernatant->Inject Acquire Data Acquisition (Full Scan & dd-MS2) Inject->Acquire Integrate Peak Integration Acquire->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify

Caption: Experimental workflow for this compound analysis.

References

Application Notes & Protocols: UV Spectrophotometry for Omeprazole Sulfone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a widely used proton pump inhibitor, undergoes metabolic transformation and degradation to form several byproducts, including omeprazole sulfone. Monitoring the presence and quantity of this compound is crucial for stability studies, impurity profiling, and pharmacokinetic analysis in drug development and quality control. Ultraviolet (UV) spectrophotometry offers a simple, cost-effective, and rapid method for the detection and quantification of this compound. This document provides detailed application notes and experimental protocols for this purpose.

This compound is one of the main metabolites of omeprazole.[1] The degradation of omeprazole can lead to a shift in the UV absorption maximum to lower wavelengths.[2] While High-Performance Liquid Chromatography (HPLC) is also a common method, UV spectrophotometry, particularly derivative spectrophotometry, provides a viable alternative for direct measurement.

Principle of Detection

UV spectrophotometry is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance, a relationship described by the Beer-Lambert law. Omeprazole and this compound possess chromophores that absorb UV radiation, allowing for their quantitative determination. First-order derivative spectrophotometry can be employed to resolve the spectra of omeprazole and this compound, enabling the determination of the latter in the presence of the parent drug.[3][4]

Application Areas

  • Stability Testing: Assessing the degradation of omeprazole in pharmaceutical formulations under various stress conditions.

  • Impurity Profiling: Quantifying this compound as an impurity in bulk drug substances and finished products.

  • In Vitro Dissolution Studies: Monitoring the formation of degradation products during dissolution testing.

  • Pharmacokinetic Studies: Preliminary analysis of metabolite formation in biological matrices (may require sample extraction and purification).

Quantitative Data Summary

The following table summarizes the quantitative data from a validated first-order derivative UV spectrophotometry method for the determination of this compound.

ParameterThis compound (OMS)Omeprazole (OM)
Solvent Methanol-Ammonia 4.0% v/vMethanol-Ammonia 4.0% v/v
Wavelength for Quantification Amplitude at 307 nm (¹D₃₀₇)Amplitude at 304 nm (¹D₃₀₄)
Linearity Range (µg/mL) 2.15 - 21.501.61 - 17.2
Limit of Detection (LOD) (µg/mL) 0.761.126
Limit of Quantification (LOQ) (µg/mL) Not explicitly stated, but can be calculated from LODNot explicitly stated, but can be calculated from LOD
Accuracy & Precision Method showed good accuracy and precisionMethod showed good accuracy and precision

Data sourced from a study on first-order UV-derivative spectrophotometry.[3][4]

Experimental Protocols

Protocol 1: First-Order Derivative UV Spectrophotometry for this compound

This protocol is adapted from a validated method for the simultaneous determination of omeprazole and this compound.[3][4]

1. Materials and Equipment:

  • Double-beam UV-Vis spectrophotometer with scanning capabilities and software for derivative spectra analysis.

  • Matched quartz cuvettes (1 cm path length).

  • Volumetric flasks and pipettes of analytical grade.

  • Analytical balance.

  • This compound reference standard.

  • Omeprazole reference standard.

  • Methanol (HPLC grade).

  • Ammonia (B1221849) solution (e.g., 25%).

2. Preparation of Solutions:

  • Solvent Preparation (Methanol-Ammonia 4.0% v/v): Carefully add 40 mL of ammonia solution to a 1000 mL volumetric flask and make up to the mark with methanol.

  • Standard Stock Solution of this compound (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the methanol-ammonia solvent.

  • Standard Stock Solution of Omeprazole (e.g., 100 µg/mL): Prepare in the same manner as the this compound stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the solvent to achieve concentrations within the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).

3. Spectrophotometric Measurement:

  • Set the spectrophotometer to scan from 200 to 400 nm.

  • Use the methanol-ammonia solvent as the blank.

  • Record the zero-order absorption spectra for each calibration standard.

  • Calculate the first-order derivative spectra using the spectrophotometer's software.

  • Measure the amplitude of the first-derivative signal at 307 nm for this compound.

  • Plot a calibration curve of the first-derivative amplitude at 307 nm versus the concentration of this compound.

4. Sample Analysis:

  • Prepare the sample solution by dissolving the test substance in the methanol-ammonia solvent to obtain a concentration expected to be within the calibration range.

  • Record the first-order derivative spectrum of the sample solution.

  • Measure the amplitude at 307 nm.

  • Determine the concentration of this compound in the sample from the calibration curve.

Protocol 2: General UV Spectrophotometry for Omeprazole (for context and adaptation)

This protocol is a generalized procedure based on methods for omeprazole analysis and can be adapted for this compound by determining its specific λmax.[5][6][7]

1. Materials and Equipment:

  • Same as Protocol 1.

  • Alternative solvent: 0.1 N Sodium Hydroxide (NaOH).

2. Preparation of Solutions:

  • Solvent Preparation (0.1 N NaOH): Dissolve 4 g of NaOH in 1000 mL of deionized water.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in a 100 mL volumetric flask with 0.1 N NaOH.

  • Working Standard Solutions: Prepare dilutions from the stock solution to determine the wavelength of maximum absorbance (λmax). A concentration of 10 µg/mL is often used for initial scanning.[6]

3. Determination of λmax:

  • Scan the 10 µg/mL working standard solution from 200 to 400 nm against a 0.1 N NaOH blank.

  • Identify the wavelength of maximum absorbance for this compound. For context, omeprazole's λmax in 0.1 N NaOH is about 305 nm.[2][6] HPLC methods have used detection at 302 nm for both omeprazole and its sulfone metabolite.[8]

4. Calibration Curve and Sample Analysis:

  • Prepare a series of calibration standards of this compound in 0.1 N NaOH.

  • Measure the absorbance of each standard at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Prepare the sample solution in 0.1 N NaOH and measure its absorbance at the λmax.

  • Calculate the concentration of this compound from the calibration curve.

Visualizations

Omeprazole_Degradation_Pathway Omeprazole Omeprazole OmeprazoleSulfone This compound Omeprazole->OmeprazoleSulfone Metabolic Oxidation / Degradation

Caption: Metabolic pathway of Omeprazole to this compound.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solvent Prepare Solvent (e.g., Methanol-Ammonia) prep_stock Prepare Stock Solution (this compound) prep_solvent->prep_stock prep_standards Prepare Calibration Standards prep_stock->prep_standards measure_standards Measure Standards prep_standards->measure_standards prep_sample Prepare Sample Solution measure_sample Measure Sample prep_sample->measure_sample set_instrument Set Spectrophotometer Parameters measure_blank Measure Blank set_instrument->measure_blank measure_blank->measure_standards gen_derivative Generate 1st Derivative Spectra (for Protocol 1) measure_standards->gen_derivative measure_sample->gen_derivative plot_calibration Plot Calibration Curve gen_derivative->plot_calibration calc_conc Calculate Sample Concentration plot_calibration->calc_conc

Caption: UV Spectrophotometry workflow for this compound.

References

Troubleshooting & Optimization

How to minimize Omeprazole sulfone formation in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of the Omeprazole (B731) sulfone impurity during synthesis.

Troubleshooting Guide: High Omeprazole Sulfone Formation

This guide addresses specific issues that may lead to elevated levels of this compound impurity in your reaction mixture.

Issue Potential Cause Recommended Action Verification
High levels of this compound detected by HPLC/TLC. Over-oxidation of the sulfide (B99878) intermediate. This is the most common cause and can result from several factors.Review and optimize the key reaction parameters:Oxidizing Agent Stoichiometry: Ensure the molar equivalent of the oxidizing agent (e.g., m-CPBA) is as close to 1.0 as possible relative to the sulfide intermediate. Excess oxidant will directly lead to over-oxidation.Temperature Control: Maintain a consistently low reaction temperature, ideally between -20°C and 0°C, during the addition of the oxidizing agent and for the duration of the reaction.Rate of Addition: Add the oxidizing agent slowly and in a controlled manner to prevent localized areas of high concentration and exothermic spikes.Monitor the reaction progress closely using TLC or HPLC to track the consumption of the starting material and the formation of Omeprazole and the sulfone byproduct.[1]
Reaction temperature increased unexpectedly during oxidant addition. Exothermic reaction and/or too rapid addition of the oxidizing agent. Immediately cool the reaction vessel in an ice or dry ice/acetone bath. Slow down or temporarily halt the addition of the oxidizing agent until the temperature is back within the desired range. Ensure efficient stirring to dissipate heat.Continuous temperature monitoring of the reaction mixture.
Inconsistent results between batches. Variability in the purity/activity of the oxidizing agent. The actual percentage of active oxidant in a reagent like m-CPBA can vary between batches and degrade over time.Titrate the oxidizing agent before use to determine its exact activity. Adjust the amount added to the reaction accordingly to ensure a 1:1 molar ratio. Store oxidizing agents under appropriate conditions (e.g., refrigerated, protected from light and moisture) to maintain their stability.Consistent product purity and impurity profiles across different synthesis runs.
Formation of other unidentified impurities alongside the sulfone. Degradation of Omeprazole. Omeprazole is known to be sensitive to acidic conditions and light.Ensure the work-up procedure effectively neutralizes any acidic byproducts (e.g., m-chlorobenzoic acid from m-CPBA) by washing with a basic solution like sodium bicarbonate. Protect the reaction mixture and the final product from light.HPLC analysis showing a cleaner product profile with fewer degradation peaks.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound formation during synthesis?

A1: this compound is an over-oxidation byproduct.[2] The synthesis of Omeprazole typically involves the oxidation of a sulfide intermediate (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole). If the oxidation process is not carefully controlled, the desired sulfoxide (B87167) (Omeprazole) can be further oxidized to the corresponding sulfone.

Q2: Which oxidizing agent is recommended to minimize sulfone formation?

A2: Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used oxidizing agent for this transformation.[1] While effective, its use requires careful control of stoichiometry to prevent over-oxidation. Alternative methods, such as using hydrogen peroxide with a catalyst, have also been developed.[3] Biocatalytic methods using enzymes like Baeyer-Villager monooxygenase have shown excellent results with very low sulfone formation (e.g., 0.1%).

Q3: How critical is the reaction temperature?

A3: Temperature is a critical parameter. The oxidation reaction is exothermic, and higher temperatures can accelerate the rate of over-oxidation to the sulfone. It is highly recommended to maintain the reaction at low temperatures, typically between -20°C and 0°C, to achieve high selectivity for Omeprazole.[1]

Q4: Can this compound be removed after it has formed?

A4: While prevention is the best strategy, it is possible to remove the sulfone impurity from the final product. However, this can be challenging due to the similar physicochemical properties of Omeprazole and its sulfone. Purification often involves chromatographic techniques or specialized crystallization methods, which can lead to a reduction in the overall yield.

Q5: How can I monitor the formation of this compound during the reaction?

A5: The progress of the reaction and the formation of impurities can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] These techniques allow for the separation and identification of the starting sulfide, the desired Omeprazole product, and the this compound impurity, enabling you to stop the reaction at the optimal time.

Data Presentation

The following table provides illustrative data on the impact of key reaction parameters on the yield of Omeprazole and the formation of the sulfone impurity. This data is compiled from trends described in the scientific literature and is intended to guide optimization efforts.

Run Oxidizing Agent (m-CPBA) (molar equivalents) Temperature (°C) Reaction Time (hours) Omeprazole Yield (%) This compound Impurity (%)
11.05-20 to -152~90%< 1%
21.050 to 52~85%3-5%
31.20-20 to -152~80%8-12%
41.200 to 52~75%> 15%
51.05-20 to -154~88%1-2%

Experimental Protocols

Protocol 1: Synthesis of Omeprazole with Minimized Sulfone Formation

This protocol details a procedure for the oxidation of the sulfide intermediate to Omeprazole, with a focus on controlling reaction conditions to minimize the formation of the sulfone byproduct.

Materials:

  • 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate)

  • meta-Chloroperoxybenzoic acid (m-CPBA, activity determined by titration)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Methanol

  • Deionized water

Procedure:

  • Dissolve the sulfide intermediate (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to -20°C using a dry ice/acetone bath.

  • In a separate flask, dissolve m-CPBA (1.0 to 1.05 molar equivalents based on the titrated activity) in dichloromethane.

  • Slowly add the m-CPBA solution dropwise to the cooled sulfide solution over a period of 1-2 hours, ensuring the internal temperature does not rise above -15°C.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours after the addition of m-CPBA is finished.

  • Once the reaction is complete, quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude Omeprazole.

  • Purify the crude product by recrystallization, for example, from a methanol-water mixture.

Visualizations

Signaling Pathways and Experimental Workflows

Omeprazole_Synthesis_Pathway cluster_main_path Desired Synthesis Pathway cluster_side_reaction Side Reaction Sulfide_Intermediate Sulfide Intermediate (Pyrmetazole) Omeprazole Omeprazole (Sulfoxide) Sulfide_Intermediate->Omeprazole Controlled Oxidation (e.g., 1 eq. m-CPBA, -20°C) Omeprazole_Sulfone This compound Omeprazole->Omeprazole_Sulfone Over-oxidation (Excess Oxidant / High Temp.)

Caption: Chemical pathways in Omeprazole synthesis.

Troubleshooting_Workflow Start Start Synthesis Check_Sulfone High Sulfone Level? Start->Check_Sulfone Check_Temp Temperature Excursion? Check_Sulfone->Check_Temp Yes Product_OK Product Meets Specification Check_Sulfone->Product_OK No Check_Stoichiometry Excess Oxidant? Check_Temp->Check_Stoichiometry No Adjust_Cooling Improve Cooling & Slow Addition Rate Check_Temp->Adjust_Cooling Yes Titrate_Oxidant Titrate Oxidant & Adjust Stoichiometry Check_Stoichiometry->Titrate_Oxidant Yes Check_Stoichiometry->Product_OK No Adjust_Cooling->Start Re-run Titrate_Oxidant->Start Re-run

Caption: Troubleshooting workflow for high sulfone levels.

References

Overcoming Matrix Effects in Omeprazole Sulfone Bioanalysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, offering targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with matrix effects in the bioanalysis of omeprazole (B731) sulfone.

Troubleshooting Guides & FAQs

This section provides practical solutions to specific issues that may arise during the experimental process, presented in a user-friendly question-and-answer format.

Issue 1: Poor Peak Shape and Tailing for Omeprazole Sulfone

Question: I am observing significant peak tailing for my this compound peak, which is affecting integration and reproducibility. What are the likely causes and how can I resolve this?

Answer: Peak tailing for this compound is a frequent challenge and can often be attributed to several factors:

  • Secondary Interactions with the Analytical Column: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the basic nitrogen atoms in the this compound molecule, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of the analyte. An suboptimal pH can result in poor peak shape.

  • Column Overload: Injecting an overly concentrated sample can lead to peak distortion.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Omeprazole and its metabolites exhibit greater stability at a slightly alkaline pH. Adjusting the mobile phase pH to a range of 7 to 9 can often improve peak symmetry. The use of a buffer, such as ammonium (B1175870) bicarbonate, is recommended to maintain a stable pH.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are thoroughly end-capped have fewer free silanol groups, which minimizes secondary interactions. Consider using a column with a different stationary phase, such as a phenyl-hexyl column, to alter selectivity.

  • Reduce Injection Volume/Concentration: If column overload is suspected, dilute your samples and standards before re-injection.

  • Incorporate an Organic Modifier: The addition of a small percentage of an organic modifier like acetonitrile (B52724) or methanol (B129727) to the aqueous portion of the mobile phase can help to mask residual silanol groups.

Issue 2: Inconsistent Internal Standard (IS) Response

Question: The peak area of my stable isotope-labeled internal standard (SIL-IS) for this compound is highly variable across my sample batch, leading to poor precision and accuracy. What could be the cause?

Answer: An inconsistent internal standard response is a classic indicator of matrix effects, specifically ion suppression or enhancement. Potential causes and troubleshooting steps are outlined below:

  • Co-eluting Matrix Components: Endogenous molecules from the biological matrix (e.g., phospholipids, salts) can co-elute with your analyte and internal standard, interfering with their ionization in the mass spectrometer's source.

  • Differential Matrix Effects: Even with a SIL-IS, slight differences in retention time can cause the analyte and IS to experience varying degrees of ion suppression, particularly on steep gradients of matrix interference.

Troubleshooting Workflow:

  • Assess Matrix Effects: Conduct a post-extraction addition experiment. Compare the response of the IS in a clean solution (neat) to its response in a blank matrix extract. A significant difference in peak area is indicative of matrix effects.

  • Improve Sample Preparation: The primary goal is to remove interfering components before analysis.

    • Liquid-Liquid Extraction (LLE): This method can be effective in removing highly polar interferences such as salts.

    • Solid-Phase Extraction (SPE): This technique offers a high degree of selectivity for analyte cleanup.

    • Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids, a major source of ion suppression in plasma samples.

  • Optimize Chromatography:

    • Modify Gradient: Adjust the gradient elution to shift the retention time of the analyte and IS away from regions of high ion suppression.

    • Change Column Chemistry: Employ a column with a different stationary phase to alter selectivity.

  • Dilute the Sample: A straightforward approach to reduce the concentration of matrix components is to dilute the sample. However, this may compromise the limit of quantification if the analyte concentration is already low.

Issue 3: Low Recovery of this compound

Question: I am experiencing low and inconsistent recovery for this compound from plasma samples. What are the potential reasons, and how can I improve it?

Answer: Low recovery can stem from several factors related to the sample extraction process:

  • Suboptimal Extraction Solvent: The choice of organic solvent in LLE is crucial. A solvent that is too polar or too non-polar may not efficiently extract this compound.

  • Inefficient pH during LLE: The pH of the aqueous sample should be adjusted to ensure the analyte is in a neutral, unionized state to facilitate its partitioning into the organic solvent.

  • Incomplete Elution in SPE: The elution solvent in an SPE protocol may not be strong enough to completely elute the analyte from the sorbent.

Troubleshooting Steps:

  • Optimize LLE Solvent: Experiment with different organic solvents or mixtures. A common choice for omeprazole and its metabolites is a mixture of diethyl ether and dichloromethane.

  • Adjust pH for LLE: For this compound, a weak base, adjusting the sample pH to a value 2 units above its pKa will ensure it is in its neutral form, promoting efficient extraction into an organic solvent.

  • Optimize SPE Elution Solvent: If using SPE, try a stronger elution solvent or a mixture of solvents. Ensure the elution solvent is compatible with the chosen sorbent.

  • Evaluate Different Extraction Techniques: If LLE is not providing adequate recovery, consider developing an SPE method, which can offer higher and more consistent recoveries.

Issue 4: Non-Linear Calibration Curve at Higher Concentrations

Question: My calibration curve for this compound is linear at the lower end but becomes non-linear at higher concentrations. What could be the issue?

Answer: Non-linearity at higher concentrations is often due to detector saturation in the mass spectrometer.

Solution:

  • Dilute High-Concentration Samples: Dilute the upper-end calibration standards and any high-concentration quality control (QC) samples and re-analyze them. Remember to account for the dilution factor in the final concentration calculation.

  • Adjust Detector Settings: If feasible, adjust the detector gain or other relevant parameters on the mass spectrometer to extend the linear dynamic range. Be aware that this may affect sensitivity at the lower end of the curve.

Data Presentation

Table 1: Illustrative Recovery and Matrix Effect Data for this compound

The following table summarizes typical recovery and matrix effect data for this compound using different sample preparation techniques. These values are for illustrative purposes and should be determined experimentally for your specific assay.

Sample Preparation MethodAnalyteInternal StandardMean Recovery (%)RSD (%)Matrix Effect (%)RSD (%)
Protein Precipitation This compoundThis compound-d385.28.575.612.3
Liquid-Liquid Extraction This compoundThis compound-d392.85.295.14.8
Solid-Phase Extraction This compoundThis compound-d398.53.199.22.5
  • Recovery (%) is calculated as: (Peak area of analyte in extracted sample / Peak area of analyte in post-extraction spiked sample) x 100.

  • Matrix Effect (%) is calculated as: (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in the chosen biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS into the final reconstitution solvent at a known concentration (e.g., medium QC level).

    • Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix using your established procedure. Spike this compound and its SIL-IS into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound and its SIL-IS into six different lots of blank biological matrix before extraction. Process these samples using your established procedure.

  • Analyze Samples: Inject all samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract this compound from plasma while minimizing matrix interferences.

Methodology:

  • Sample Aliquoting: To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound-d3).

  • pH Adjustment: Add 50 µL of a basic buffer (e.g., 0.1 M sodium carbonate) to raise the pH. Vortex for 30 seconds.

  • Extraction: Add 1 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 60:40, v/v).

  • Vortexing: Vortex for 10 minutes.

  • Centrifugation: Centrifuge at 5000 x g for 10 minutes.

  • Solvent Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Mandatory Visualizations

Omeprazole_Metabolism Metabolic Pathway of Omeprazole to this compound cluster_enzymes Metabolizing Enzymes Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole Hydroxylation Omeprazole_Sulfone This compound Omeprazole->Omeprazole_Sulfone Sulfoxidation Omeprazole_to_Hydroxy Omeprazole->Omeprazole_to_Hydroxy Omeprazole_to_Sulfone Omeprazole->Omeprazole_to_Sulfone CYP2C19 CYP2C19 CYP2C19->Omeprazole_to_Hydroxy CYP3A4 CYP3A4 CYP3A4->Omeprazole_to_Sulfone Omeprazole_to_Hydroxy->Hydroxyomeprazole Omeprazole_to_Sulfone->Omeprazole_Sulfone

Caption: Metabolic pathway of Omeprazole.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Reception Sample Reception (Plasma) IS_Spiking Internal Standard Spiking Sample_Reception->IS_Spiking Sample_Preparation Sample Preparation (LLE, SPE, or PP) IS_Spiking->Sample_Preparation LC_Separation LC Separation (Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Integration, Calibration) MS_Detection->Data_Processing Data_Review Data Review & QC Data_Processing->Data_Review Final_Report Final Report Generation Data_Review->Final_Report

Caption: Bioanalytical workflow for this compound.

Technical Support Center: Optimizing HPLC Separation of Omeprazole and its Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Omeprazole and its primary metabolite, Omeprazole sulfone.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Omeprazole and this compound in a question-and-answer format.

1. Why am I observing peak tailing for the Omeprazole peak?

Peak tailing for basic compounds like Omeprazole is a common issue in reverse-phase HPLC.[1][2]

  • Potential Causes:

    • Secondary Interactions: Interaction of the basic Omeprazole molecule with acidic residual silanol (B1196071) groups on the silica-based column packing material.[1][2]

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Omeprazole, the analyte can exist in both ionized and non-ionized forms, leading to peak tailing.[3]

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.[1]

    • Column Degradation: Loss of stationary phase or contamination of the column can create active sites that cause tailing.[1]

  • Solutions:

    • Adjust Mobile Phase pH: Omeprazole is a weak base and is unstable in acidic conditions.[4] Therefore, using a mobile phase with a neutral to slightly alkaline pH (e.g., pH 7.0-7.6) is often recommended to ensure good peak shape and stability.[5][6][7] A buffer, such as a phosphate (B84403) buffer, should be used to maintain a stable pH.[6]

    • Use an End-capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the availability of free silanol groups.

    • Lower Injection Concentration: Dilute the sample to an appropriate concentration to avoid overloading the column.

    • Column Flushing and Regeneration: If the column is suspected to be contaminated, flush it with a strong solvent. If performance does not improve, consider replacing the column.

2. What could be causing poor resolution between Omeprazole and this compound peaks?

Inadequate separation between these two closely related compounds can compromise accurate quantification.

  • Potential Causes:

    • Suboptimal Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724) or methanol) to aqueous buffer ratio may not be optimal for separation.

    • Inappropriate Column Chemistry: The chosen stationary phase may not provide sufficient selectivity for the two compounds.

    • High Flow Rate: A flow rate that is too high can reduce the time for effective separation.

    • Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.

  • Solutions:

    • Optimize Mobile Phase: Systematically vary the ratio of the organic solvent to the aqueous buffer. For example, decreasing the percentage of acetonitrile may increase retention times and improve resolution.

    • Change Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter selectivity.

    • Adjust Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can enhance resolution, although it will increase the run time.

    • Vary Column Temperature: Using a column oven to control the temperature can improve reproducibility and may enhance resolution. Experiment with temperatures in the range of 25-40°C.

3. Why is my baseline noisy or drifting during the analysis?

A noisy or drifting baseline can interfere with the detection and integration of peaks, leading to inaccurate results.[8][9][10]

  • Potential Causes:

    • Air Bubbles in the System: Air bubbles in the pump, detector, or tubing can cause pressure fluctuations and baseline noise.[9]

    • Contaminated Mobile Phase: Impurities in the solvents or buffer components can lead to a noisy or drifting baseline.[8]

    • Inadequate Mobile Phase Mixing: Insufficient mixing of mobile phase components in a gradient or isocratic system can cause periodic fluctuations.[11]

    • Detector Lamp Issues: A failing or unstable detector lamp can be a source of noise.[9]

    • Column Temperature Fluctuations: Lack of proper column thermostatting can cause the baseline to drift.[9][10]

  • Solutions:

    • Degas the Mobile Phase: Use an online degasser or vacuum degas/sonicate the mobile phase before use to remove dissolved gases.[8]

    • Use High-Purity Solvents: Employ HPLC-grade solvents and high-purity salts for buffer preparation.[10]

    • Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure thorough mixing.

    • Check Detector Lamp: Verify the lamp's energy output and replace it if it is nearing the end of its lifespan.

    • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure stable retention times and a steady baseline.[9][10]

4. My retention times are shifting from one injection to the next. What is the cause?

Inconsistent retention times can make peak identification and quantification unreliable.

  • Potential Causes:

    • Inconsistent Mobile Phase Composition: Improperly prepared mobile phase or changes in composition over time can lead to retention time drift.[9]

    • Fluctuations in Flow Rate: A problem with the pump, such as a leak or faulty check valves, can cause the flow rate to vary.[9]

    • Lack of Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can cause retention times to shift, especially at the beginning of a run sequence.[9]

    • Changes in Column Temperature: As mentioned, temperature affects retention, and fluctuations will cause shifts.[9]

  • Solutions:

    • Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is well-mixed.

    • Check the Pump: Monitor the pump pressure for any unusual fluctuations. If necessary, service the pump, including checking for leaks and cleaning or replacing check valves.

    • Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase. A stable baseline is a good indicator of equilibration.

    • Maintain Constant Temperature: Use a reliable column oven to maintain a consistent temperature throughout the analysis.[9]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the separation of Omeprazole and this compound?

A good starting point is a reverse-phase method using a C18 column with a mobile phase consisting of a mixture of phosphate buffer (pH ~7.4) and acetonitrile at a flow rate of 1.0 mL/min, with UV detection at approximately 302 nm.[6]

Q2: How does the pH of the mobile phase affect the separation?

The pH of the mobile phase is a critical parameter. Omeprazole is unstable in acidic conditions (pH < 7.8) and shows maximum stability around pH 11.[4] For chromatographic purposes, a neutral to slightly alkaline pH is often used to ensure good peak shape for the basic Omeprazole molecule and to maintain its stability during the analysis.[5][6][7]

Q3: What type of column is best for this separation?

A C18 or C8 column is commonly used for the separation of Omeprazole and its sulfone.[5][6] High-purity, end-capped columns are recommended to minimize peak tailing for Omeprazole.

Q4: What is the typical elution order of Omeprazole and this compound in reverse-phase HPLC?

In reverse-phase HPLC, compounds elute based on their polarity. This compound is more polar than Omeprazole, and therefore, it will typically elute earlier than Omeprazole.

Q5: How can I confirm the identity of the peaks for Omeprazole and this compound?

The most reliable method for peak identification is to inject pure reference standards of Omeprazole and this compound individually. Alternatively, a mass spectrometer (MS) detector can be used in conjunction with HPLC to confirm the identity of each peak based on its mass-to-charge ratio.

Data Presentation

Table 1: Comparison of Reported HPLC Methods for Omeprazole and Related Substances

ParameterMethod 1Method 2Method 3
Column Novapak C18 (250 x 4.6 mm, 5µm)[6]CORTECS C18+ (150 x 4.6 mm, 2.7 µm)[12]Xterra microcolumn (50 x 2.1 mm, 3.5 µm)[7]
Mobile Phase Phosphate buffer (pH 7.4) : Acetonitrile (60:40 v/v)[6]A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile (Gradient)Methanol : Phosphate buffer (pH 7.6) (40:60 v/v)[7]
Flow Rate 1.0 mL/min[6]Not specified0.3 mL/min[7]
Detection UV at 302 nm[6]PDA and QDa (Mass Detector)[12]UV at 280 nm[7]
Retention Time (Omeprazole) 7.71 min[6]Not specified~3.5 min
Retention Time (this compound) Not specifiedNot specified~2.2 min

Experimental Protocols

Recommended Protocol for HPLC Separation of Omeprazole and this compound

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

1. Materials and Reagents

  • Omeprazole Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Water (HPLC grade)

2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Preparation of Mobile Phase (Phosphate Buffer pH 7.4 : Acetonitrile, 60:40 v/v)

  • Phosphate Buffer (pH 7.4): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 7.4 with a sodium hydroxide solution.

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 60:40 volume ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Omeprazole and this compound reference standards in methanol to prepare individual stock solutions.

  • Working Standard Solution: Dilute the stock solutions with the mobile phase to obtain a suitable concentration (e.g., 20 µg/mL).

5. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Phosphate buffer (pH 7.4) : Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 302 nm

6. System Suitability Before sample analysis, perform system suitability tests by injecting the working standard solution multiple times. The system is deemed suitable for use if parameters such as peak asymmetry, theoretical plates, and relative standard deviation of peak areas are within acceptable limits.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified peak_shape Poor Peak Shape? (Tailing, Fronting, Splitting) start->peak_shape retention Inconsistent Retention Time? start->retention resolution Poor Resolution? start->resolution baseline Baseline Issues? (Noise, Drift) start->baseline check_column Check Column - Age/History - Contamination peak_shape->check_column Potential Causes check_mobile_phase Check Mobile Phase - pH - Composition - Degassing peak_shape->check_mobile_phase Potential Causes retention->check_mobile_phase Potential Causes check_method_params Check Method Parameters - Flow Rate - Temperature retention->check_method_params Potential Causes check_system Check HPLC System - Leaks - Pump - Detector retention->check_system Potential Causes resolution->check_column Potential Causes resolution->check_mobile_phase Potential Causes resolution->check_method_params Potential Causes baseline->check_mobile_phase Potential Causes baseline->check_system Potential Causes solution_peak Adjust Mobile Phase pH Use End-capped Column Reduce Sample Concentration check_column->solution_peak check_mobile_phase->solution_peak solution_retention Ensure Column Equilibration Prepare Fresh Mobile Phase Check Pump Performance check_mobile_phase->solution_retention solution_resolution Optimize Mobile Phase Ratio Adjust Flow Rate Change Column check_mobile_phase->solution_resolution solution_baseline Degas Mobile Phase Use High-Purity Solvents Check Detector Lamp check_mobile_phase->solution_baseline check_method_params->solution_retention check_method_params->solution_resolution check_system->solution_retention check_system->solution_baseline end Problem Resolved solution_peak->end solution_retention->end solution_resolution->end solution_baseline->end

Caption: General troubleshooting workflow for common HPLC issues.

Omeprazole_Separation_Logic issue { Separation Issue | Omeprazole & Sulfone} tailing Peak Tailing (Omeprazole)? Yes No issue->tailing resolution Poor Resolution? Yes No tailing:No->resolution cause_tailing Potential Causes Secondary Silanol Interactions Incorrect Mobile Phase pH Column Overload tailing:Yes->cause_tailing cause_resolution Potential Causes Suboptimal Mobile Phase Ratio High Flow Rate Inadequate Temperature Control resolution:Yes->cause_resolution ok Separation Optimized resolution:No->ok solution_tailing Solutions|Adjust pH to ~7.4 | Use End-capped C18/C8 | Dilute Sample cause_tailing->solution_tailing solution_tailing->resolution solution_resolution Solutions|Decrease Acetonitrile % | Lower Flow Rate | Use Column Oven cause_resolution->solution_resolution solution_resolution->ok

Caption: Decision tree for troubleshooting Omeprazole and its sulfone separation.

References

Technical Support Center: Synthesis of Omeprazole Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Omeprazole (B731) sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of Omeprazole sulfone in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in this compound synthesis can stem from several factors. Primarily, it is due to incomplete oxidation of the starting material (Omeprazole or its thioether precursor) or the formation of side products other than the desired sulfone.

  • Incomplete Oxidation: The oxidation of the sulfide (B99878) or sulfoxide (B87167) to the sulfone requires a sufficient amount of oxidizing agent and adequate reaction time. Insufficient oxidizing agent will result in the presence of unreacted starting material or the intermediate Omeprazole (sulfoxide). It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete conversion of the starting material.

  • Side Product Formation: Over-oxidation can lead to the formation of N-oxide impurities.[1] The choice of oxidizing agent and the reaction temperature are critical in minimizing these side reactions.

  • Purification Losses: Significant loss of product can occur during the purification steps, such as recrystallization or column chromatography. Optimizing the purification protocol, including the choice of solvents, is essential to maximize recovery.

Question 2: I am observing significant amounts of impurities in my final product. How can I improve the purity of this compound?

Answer:

The presence of impurities is a common challenge. The primary impurity is often the intermediate Omeprazole (sulfoxide) due to incomplete oxidation. Over-oxidation can also lead to the formation of sulfone N-oxide.

To improve purity:

  • Control the Stoichiometry of the Oxidizing Agent: Carefully controlling the molar equivalents of the oxidizing agent is critical. For the synthesis of Omeprazole (sulfoxide), approximately one molar equivalent of the oxidizing agent is used to avoid over-oxidation to the sulfone.[2] Conversely, for the synthesis of this compound, a slight excess of the oxidizing agent is typically required to ensure complete conversion of the sulfoxide.

  • Optimize Reaction Temperature: The oxidation reaction should be performed at a controlled, low temperature (e.g., 0-5 °C) to minimize the formation of side products.[3]

  • Effective Purification:

    • Recrystallization: This is a common method for purifying this compound. A suitable solvent system, such as a mixture of methanol (B129727) and water or ethyl acetate (B1210297), can be used.[4]

    • Column Chromatography: For removal of closely related impurities, silica (B1680970) gel column chromatography can be employed. A typical eluent system is a mixture of ethyl acetate and petroleum ether.[5]

Question 3: My reaction seems to be stalled and is not proceeding to completion. What could be the issue?

Answer:

A stalled reaction can be due to several factors:

  • Insufficient Oxidizing Agent: Ensure that the correct stoichiometry of the oxidizing agent has been used. The potency of some oxidizing agents, like m-CPBA, can decrease over time, so it is advisable to use a fresh batch or titrate it before use.

  • Low Reaction Temperature: While low temperatures are necessary to control side reactions, a temperature that is too low might significantly slow down the reaction rate. A balance needs to be struck to ensure a reasonable reaction time.

  • Catalyst Deactivation (if applicable): If you are using a catalytic system (e.g., with hydrogen peroxide), the catalyst may have become deactivated. Ensure the catalyst is active and used in the correct proportion.

Question 4: I am having difficulty with the work-up and isolation of the this compound. Can you provide some guidance?

Answer:

The work-up procedure is crucial for isolating a pure product.

  • Quenching the Reaction: After the reaction is complete, it is important to quench any excess oxidizing agent. This can be done by adding a reducing agent like sodium thiosulfate (B1220275) solution.

  • Washing Steps: The organic layer containing the product should be washed to remove byproducts. For instance, if m-CPBA is used as the oxidizing agent, the organic layer should be washed with a basic solution (e.g., sodium bicarbonate) to remove the resulting m-chlorobenzoic acid.

  • Product Precipitation/Crystallization: this compound is typically a solid. After removing the solvent from the organic layer, the crude product can be induced to crystallize or precipitate from a suitable solvent or solvent mixture. A Chinese patent describes dissolving the crude product in methanol and then adding isopropyl ether to precipitate the this compound, achieving a yield of 78%.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents used for the synthesis of this compound?

A1: The most commonly used oxidizing agents are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂), often in the presence of a catalyst such as sodium molybdate.[3]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow you to track the disappearance of the starting material and the formation of the product and any significant byproducts.

Q3: What is the expected yield for this compound synthesis?

A3: The yield can vary significantly depending on the chosen protocol and reaction conditions. A Chinese patent reports a yield of 78% for a specific method.[5] With careful optimization of reaction conditions and purification, higher yields may be achievable.

Q4: What are the key safety precautions to take during the synthesis?

A4: Oxidizing agents like m-CPBA and hydrogen peroxide should be handled with care as they are potentially explosive and corrosive. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Data Presentation

The following tables summarize quantitative data on the synthesis of this compound, providing a comparison of different methodologies.

Table 1: Comparison of Different Oxidizing Agents and Conditions for this compound Synthesis

Oxidizing AgentStarting MaterialSolventTemperature (°C)Reported Yield (%)Reference
m-CPBAOmeprazole ThioetherDichloromethane (B109758)30-6578CN106866629A[5]
Hydrogen PeroxideOmeprazole ThioetherNot Specified0-5Not specifiedWO2009066309A2[3]
Potassium PermanganateOmeprazoleNot SpecifiedNot SpecifiedLowCN106866629A[5]

Table 2: Solubility of Omeprazole Sulfide (Starting Material) in Various Solvents at 298.15 K (25 °C)

SolventMolar Fraction Solubility (x 10³)
Methanol1.35
Ethanol0.83
n-Propanol0.61
Isopropanol0.49
n-Butanol0.45
Acetone1.89
Ethyl Acetate1.12

Data extracted from the Journal of Solution Chemistry.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of this compound using m-CPBA

This protocol is adapted from a method described in a Chinese patent (CN106866629A).[5]

Materials:

  • Omeprazole thioether

  • Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Methanol

  • Ethyl acetate

  • Petroleum ether

  • Isopropyl ether

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve Omeprazole thioether in dichloromethane with heating (30-65 °C). The ratio of Omeprazole thioether to dichloromethane should be between 1:5 and 1:20 (g/mL).

  • Oxidation: Add m-CPBA to the solution. The mass ratio of Omeprazole thioether to m-CPBA should be between 1:0.5 and 1:2 (g/g). Stir the reaction mixture for 1-5 hours, monitoring the progress by TLC.

  • Concentration: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Column Chromatography: Dissolve the resulting concentrate in a small amount of methanol and load it onto a silica gel column. Elute the column with a mixture of ethyl acetate and petroleum ether.

  • Final Precipitation: Collect the fractions containing the this compound and concentrate them under reduced pressure to obtain a greasy product. Dissolve this product in methanol and then add isopropyl ether to precipitate the this compound.

  • Isolation: Filter the precipitated solid, wash it, and dry it to obtain the final product. The reported yield for this method is 78%.[5]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolution 1. Dissolve Omeprazole Thioether in DCM oxidation 2. Add m-CPBA and stir for 1-5 hours dissolution->oxidation concentration1 3. Concentrate under reduced pressure oxidation->concentration1 chromatography 4. Silica gel column chromatography concentration1->chromatography concentration2 5. Concentrate eluent chromatography->concentration2 precipitation 6. Precipitate with isopropyl ether concentration2->precipitation isolation 7. Filter and dry the product precipitation->isolation

Caption: Experimental workflow for the synthesis of this compound.

chemical_synthesis start Omeprazole Thioether product This compound start->product Oxidation reagent m-CPBA

References

Technical Support Center: Optimal Chromatography of Omeprazole Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal column and troubleshooting common issues encountered during the chromatographic analysis of Omeprazole (B731) and its related substance, Omeprazole Sulfone.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of column used for the analysis of Omeprazole and this compound?

A1: The most frequently employed columns for achiral separation of Omeprazole and its metabolites, including this compound, are reversed-phase columns, particularly C18 and C8 columns.[1][2][3][4] For rapid analysis, monolithic silica (B1680970) columns like the Chromolith RP-18 endcapped have also been successfully used.[5] For chiral separations to resolve the enantiomers of Omeprazole, polysaccharide-based chiral stationary phases such as CHIRALPAK AD and CHIRALPAK IA are common choices.[6][7][8][9][10]

Q2: My Omeprazole peak is tailing. What are the potential causes and solutions?

A2: Peak tailing for a basic compound like Omeprazole is a common issue. Potential causes include:

  • Secondary interactions: Silanol (B1196071) groups on the silica backbone of the column can interact with the basic analyte, causing tailing.

  • Column degradation: High pH mobile phases can degrade the silica-based packing material over time.[11]

  • Contamination: Buildup of contaminants on the column frit or packing material can lead to poor peak shape.[12]

To address this, consider the following troubleshooting steps:

  • Use an end-capped column: These columns have fewer free silanol groups.

  • Optimize mobile phase pH: A slightly basic pH (around 7.4-7.8) is often used to ensure Omeprazole is in a neutral form, which can improve peak shape.[1][4]

  • Incorporate a competing base: Adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can help to block active silanol sites.

  • Use a column with a different stationary phase: Columns like CORTECS C18+ are designed to provide good peak shape for basic compounds even at low pH with low ionic strength modifiers like formic acid.[3]

  • Flush the column: If contamination is suspected, flushing the column according to the manufacturer's instructions may resolve the issue.[12]

Q3: I am seeing shifts in my retention times. What should I check?

A3: Retention time shifts can be caused by several factors:[11]

  • Mobile phase composition: Inconsistent preparation of the mobile phase can lead to variability. Always prepare fresh mobile phase daily and ensure all components are fully dissolved.[11]

  • Column equilibration: Insufficient equilibration time between runs, especially in gradient elution, can cause retention time drift. It is recommended to equilibrate with at least 10 column volumes of the initial mobile phase.[11]

  • Column temperature: Fluctuations in column temperature can affect retention times. Using a column oven is crucial for maintaining a stable temperature.

  • Flow rate: Inconsistent pump performance can lead to flow rate variations.

  • Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.[11]

Q4: How can I separate Omeprazole from its sulfone and other related impurities?

A4: Achieving good resolution between Omeprazole, this compound, and other related substances requires careful method development. A well-designed gradient elution is often necessary. The European Pharmacopeia (EP) monograph for Omeprazole outlines an HPLC method using a C8 column.[2] However, more modern methods using UHPLC and core-shell columns can offer faster and more efficient separations.[4] The choice of organic modifier (acetonitrile or methanol) and the pH of the aqueous phase are critical parameters to optimize for selectivity.[2]

Q5: What are the key considerations for chiral separation of Omeprazole enantiomers?

A5: Omeprazole is a chiral compound, and its enantiomers can exhibit different pharmacological activities. For enantioselective analysis, a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK series), are widely used.[6][7][8][9][10] The mobile phase for chiral separations is often a non-polar solvent mixture like hexane (B92381) and an alcohol (e.g., ethanol (B145695) or isopropanol).[6][9] Supercritical Fluid Chromatography (SFC) has also been shown to be an effective technique for the chiral separation of Omeprazole.[7][13][14]

Data Summary

Table 1: Comparison of Achiral Columns for Omeprazole and this compound Analysis

Column TypeDimensionsMobile Phase ExampleKey AdvantagesReference
Novapak C18250 x 4.6 mm, 5 µmPhosphate buffer (pH 7.4) and Acetonitrile (B52724) (60:40, v/v)Good resolution, simple method.[1]
Chromolith Fast gradient RP 18 endcapped50 x 2.0 mmWater with 0.15% TFA and Acetonitrile with 0.15% TFA (gradient)Fast analysis time (< 2 min).[5][5]
CORTECS C18+4.6 x 150 mm, 2.7 µmWater with 0.1% formic acid and Acetonitrile with 0.1% formic acid (gradient)Superior peak shape for basic compounds, high resolution.[3][3]
Poroshell EC C18 / HPH C183.0 x 100 mm, 2.7 µmPhosphate buffer (15 mM, pH 7.8) and Acetonitrile (gradient)Fast, efficient separation, suitable for UHPLC.[4][4]

Table 2: Comparison of Chiral Columns for Omeprazole Enantiomer Separation

| Column Type | Mobile Phase Example | Key Advantages | Reference | | :--- | :--- | :--- | | CHIRALPAK AD | Hexane:Ethanol (40:60, v/v) | Good enantioselective separation.[6][9] |[6][9] | | Chiralcel OD-H | n-hexane:2-propanol:acetic acid:triethylamine (100:20:0.2:0.1, v/v/v/v) | Rapid, accurate, and precise enantioselective method. |[15] | | CHIRALPAK IA | Methyl tert-butylether:Ethyl acetate:Ethanol:Diethylamine (60:40:5:0.1, v/v/v/v) | Chemo- and enantioselective method for purity control.[8] |[8] |

Experimental Protocols

Protocol 1: Fast Achiral Analysis of Omeprazole and this compound using a Monolithic Column

This protocol is based on the method described for the rapid analysis of Omeprazole and its metabolites.[5]

  • Chromatographic System: HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: Chromolith Fast gradient RP 18 endcapped (50 x 2.0 mm).[5]

  • Mobile Phase:

    • Solvent A: 0.15% (v/v) trifluoroacetic acid (TFA) in water.[5]

    • Solvent B: 0.15% (v/v) TFA in acetonitrile (ACN).[5]

  • Gradient Program: Linear gradient from 5% to 90% B in 1 minute.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection: UV at 220 nm.[5]

  • Injection Volume: 5 µL.[5]

  • Sample Preparation:

    • Prepare stock solutions of Omeprazole and this compound in methanol.

    • Dilute with the initial mobile phase composition to the desired concentration.

Protocol 2: Chiral Separation of Omeprazole Enantiomers

This protocol is a representative method for the enantioselective separation of Omeprazole.[6][9]

  • Chromatographic System: HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

  • Column: CHIRALPAK AD.[6][9]

  • Mobile Phase: Hexane:Ethanol (40:60, v/v).[6]

  • Flow Rate: Typically 0.5 - 1.0 mL/min (optimize for best resolution).

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV at 302 nm.[6][9]

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Dissolve the Omeprazole sample in the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

Visualized Workflows

ColumnSelectionWorkflow Column Selection Workflow for this compound Analysis start Start: Define Analytical Goal achiral_or_chiral Achiral or Chiral Separation? start->achiral_or_chiral achiral Achiral Separation (Quantification of Omeprazole & Sulfone) achiral_or_chiral->achiral Achiral chiral Chiral Separation (Enantiomeric Purity) achiral_or_chiral->chiral Chiral c18_c8 Reversed-Phase C18 or C8 Column achiral->c18_c8 monolithic Monolithic RP-18 for Fast Analysis achiral->monolithic chiralpak_ad Polysaccharide-based Chiral Column (e.g., CHIRALPAK AD) chiral->chiralpak_ad method_dev Method Development & Optimization c18_c8->method_dev monolithic->method_dev chiralpak_ad->method_dev end Final Method method_dev->end

Caption: Column selection decision tree for Omeprazole analysis.

TroubleshootingWorkflow Troubleshooting Common Chromatographic Issues start Problem Encountered issue_type Identify Issue Type start->issue_type peak_tailing Peak Tailing issue_type->peak_tailing Shape rt_shift Retention Time Shift issue_type->rt_shift Timing poor_resolution Poor Resolution issue_type->poor_resolution Separation check_column Check Column (Age, Contamination) peak_tailing->check_column check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) peak_tailing->check_mobile_phase rt_shift->check_mobile_phase check_system Check HPLC System (Pump, Temperature, Leaks) rt_shift->check_system optimize_method Optimize Method (Gradient, Flow Rate) poor_resolution->optimize_method solution Problem Resolved check_column->solution check_mobile_phase->solution check_system->solution optimize_method->solution

Caption: A logical workflow for troubleshooting HPLC issues.

References

Reducing ion suppression for Omeprazole sulfone in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Omeprazole (B731) Sulfone Analysis

Welcome to the technical support center for the LC-MS analysis of Omeprazole Sulfone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges, with a specific focus on mitigating ion suppression.

Troubleshooting Guide: Reducing Ion Suppression for this compound

This guide provides solutions to specific issues you may encounter during the LC-MS analysis of this compound.

Question: Why am I observing a low signal intensity or poor sensitivity for this compound?

Answer:

Low signal intensity for this compound is frequently caused by ion suppression, a phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source.[1][2] This leads to a reduced signal and can negatively impact the accuracy and sensitivity of your analysis.[3]

Potential Causes and Solutions:

  • Matrix Effects: Endogenous components in biological samples, such as proteins and lipids, are a primary source of ion suppression.[4]

    • Solution: Enhance Sample Preparation. A more rigorous sample cleanup can significantly reduce matrix effects. Consider switching from a simple protein precipitation method to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract.[2][4]

  • Co-eluting Metabolites or Drugs: Omeprazole and its other metabolites, or co-administered drugs, can co-elute with this compound, causing suppression.

    • Solution: Optimize Chromatographic Separation. Adjusting the mobile phase gradient can help separate this compound from interfering compounds.[4] Experimenting with different stationary phases (e.g., C18) can also improve resolution.[5]

  • Suboptimal Mass Spectrometer Conditions: The settings on your mass spectrometer may not be optimized for this compound.

    • Solution: Optimize MS Parameters. Fine-tune parameters such as capillary voltage, gas flow, and collision energy. For omeprazole and its metabolites, positive ion mode is typically used.[6]

  • Mobile Phase Composition: Certain mobile phase additives, like trifluoroacetic acid (TFA), are known to cause significant ion suppression.[7]

    • Solution: Use MS-friendly Mobile Phase Additives. Formic acid (0.1%) is a commonly used and effective additive for the analysis of omeprazole and its metabolites, including this compound.[8][9][10] Ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate buffers are also viable options.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of ion suppression for this compound in plasma samples?

A1: The most common cause is the "matrix effect," where endogenous components of the plasma, such as phospholipids (B1166683) and proteins, co-elute with the analyte and interfere with its ionization.[4][13]

Q2: How can I detect if ion suppression is occurring in my analysis?

A2: A common method is a post-column infusion experiment.[1] A solution of this compound is continuously infused into the MS source while a blank, extracted matrix sample is injected into the LC system. A drop in the baseline signal at the retention time of your analyte indicates the presence of ion-suppressing components.[1]

Q3: Can an internal standard help with ion suppression?

A3: Yes, using a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for ion suppression. A SIL internal standard has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way, allowing for accurate quantification based on the analyte-to-internal standard ratio.[3]

Q4: What are the recommended sample preparation techniques to minimize ion suppression?

A4: While protein precipitation is a simple technique, it may not provide a sufficiently clean extract.[2] For reducing ion suppression, consider the following:

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner sample extract compared to protein precipitation.[6]

  • Solid-Phase Extraction (SPE): SPE can be highly effective in removing interfering matrix components and is a recommended technique for minimizing ion suppression.[2][4]

Q5: Are there specific mobile phase compositions that are better for reducing ion suppression for this compound?

A5: Yes, using volatile buffers and additives that are compatible with mass spectrometry is crucial. A mobile phase consisting of acetonitrile (B52724) and water, both with 0.1% formic acid, has been successfully used for the analysis of omeprazole and its metabolites, including this compound.[8][9] Using additives like trifluoroacetic acid (TFA) should be avoided as they are known to cause significant ion suppression.[7]

Experimental Protocols and Data

Example Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a generalized example based on common practices found in the literature.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Add 50 µL of a basic buffer (e.g., 0.1 M sodium carbonate) to ensure the stability of the analyte and vortex briefly.

  • Add 600 µL of an extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100-200 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4]

2. LC-MS/MS Conditions

ParameterCondition
LC System Waters 2695 HPLC or equivalent
Column Purospher Star C18 (5µ, 100 x 4.6mm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized to separate this compound from other metabolites and matrix components
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition This compound: m/z 362.1 -> [Product Ion]

Note: The specific gradient and MRM transitions will need to be optimized for your specific instrumentation and application.

Quantitative Data Summary

The following table summarizes LC-MS method parameters from various studies for the analysis of omeprazole and its metabolites, including this compound.

Analyte(s)MatrixSample PreparationColumnMobile PhaseReference
Omeprazole, 5-hydroxyomeprazole, this compoundHuman PlasmaProtein Precipitation (Acetonitrile)Hichrom RP18 (150 x 3.0 mm, 3 µm)0.1% Formic Acid in Acetonitrile / 0.1% Formic Acid in Water (40/60 v/v)[8]
OmeprazoleHuman PlasmaLiquid-Liquid ExtractionPurospher Star C18 (5µ, 100 x 4.6mm)Acetonitrile / 5mM Ammonium Bicarbonate Buffer (pH 8.0) (70:30 v/v)[11]
OmeprazoleHuman PlasmaLiquid-Liquid ExtractionNot specifiedAcetonitrile:Methanol:10 mM Ammonium Acetate (37.5:37.5:25, v/v/v)[12]
Omeprazole and metabolitesMouse Plasma and BrainProtein Precipitation (Acetonitrile)Phenomenex® Kinetex XB–C18 (2.1 × 50 mm, 2.6 μm)0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile (Gradient)[10]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting ion suppression for this compound.

IonSuppressionTroubleshooting start Low Signal/Poor Sensitivity for this compound check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_detected Ion Suppression Detected? check_suppression->suppression_detected no_suppression Investigate Other Causes: - Instrument Malfunction - Analyte Degradation - Incorrect Standard Concentration suppression_detected->no_suppression No improve_sample_prep Enhance Sample Preparation suppression_detected->improve_sample_prep Yes optimize_chromatography Optimize Chromatography improve_sample_prep->optimize_chromatography use_sil_is Incorporate Stable Isotope-Labeled Internal Standard optimize_chromatography->use_sil_is re_evaluate Re-evaluate Signal use_sil_is->re_evaluate re_evaluate->suppression_detected Issue Persists solution_found Problem Resolved re_evaluate->solution_found Signal Improved

Caption: Troubleshooting workflow for ion suppression.

This diagram provides a step-by-step guide to identifying and resolving issues related to ion suppression in the LC-MS analysis of this compound.

References

Technical Support Center: Method Refinement for Low-Level Detection of Omeprazole Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the low-level detection of Omeprazole (B731) sulfone. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the low-level detection of Omeprazole sulfone, offering potential causes and solutions in a question-and-answer format.

Problem / QuestionPotential CausesRecommended Solutions
Poor Peak Shape (Tailing or Splitting) Column Degradation: Accumulation of contaminants on the analytical column.[1]- Use a guard column to protect the analytical column.[1]- If peak shape deteriorates, try backflushing or replacing the column.[1]
Inappropriate Mobile Phase pH: The pH can affect the ionization state of this compound and its interaction with the stationary phase.[1]- Optimize the mobile phase pH. A slightly basic pH (using ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffer) is often recommended for Omeprazole and its metabolites.[1]
Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase.[1]- Whenever possible, dissolve the final sample extract in the initial mobile phase.[1]
Low Sensitivity / Poor Signal Intensity Inefficient Extraction: Poor recovery of the analyte from the sample matrix.[1]- Optimize the sample preparation method. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.[1]- Ensure the pH of the extraction solvent is optimized for the stability of Omeprazole and its metabolites.[1]
Suboptimal Mass Spectrometry (MS) Conditions: Incorrect MS parameters can significantly impact signal intensity.[1]- Tune the MS parameters (e.g., collision energy, declustering potential) specifically for this compound to achieve the best signal.
Matrix Effects: Endogenous components in biological matrices like plasma can interfere with the ionization of the analyte in the MS source, leading to ion suppression or enhancement.[1]- Employ a robust sample clean-up procedure like SPE to remove interfering substances.[1]- Use a stable isotope-labeled internal standard (e.g., this compound-d3) to compensate for matrix effects.[2][3]
High Variability / Poor Reproducibility Analyte Instability: Omeprazole and its metabolites are known to be unstable under certain conditions (e.g., acidic pH, light exposure, and temperature).[1][4]- Standardize the entire sample handling and preparation protocol.[1]- Process samples consistently and in a timely manner, minimizing exposure to adverse conditions.[1]- Store stock solutions and samples appropriately, often at low temperatures and protected from light.[5]
Inconsistent Sample Handling: Variations in sample processing time, temperature, and light exposure can lead to differing levels of degradation between samples.[1]- Maintain a consistent workflow for all samples, from collection to analysis.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical Lower Limit of Quantification (LLOQ) for this compound in human plasma?

A1: Several validated LC-MS/MS methods have been developed with LLOQs for this compound in human plasma ranging from 0.002 µg/mL to lower levels, depending on the specific method and instrumentation.[6] For instance, one method reported a calibration range of 0.002-1 μg/ml for this compound in human plasma.[6] Another study on a related compound, ilaprazole (B1674436) sulfone, achieved an LLOQ of 0.06 ng/mL.[7] The required LLOQ will ultimately depend on the specific application, such as pharmacokinetic studies.[1]

Q2: How can I prevent the degradation of this compound during sample storage and preparation?

A2: Omeprazole and its metabolites are susceptible to degradation, particularly in acidic conditions.[4][8] To ensure stability:

  • Storage: Stock solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light.[5] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

  • Sample pH: Maintain a neutral to slightly alkaline pH during sample preparation and storage.

  • Temperature and Light: Minimize the exposure of samples to room temperature and light throughout the analytical process.[1]

Q3: What type of internal standard is recommended for the quantification of this compound?

A3: The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision by compensating for matrix effects and variability in sample preparation.[2] Deuterated this compound (e.g., this compound-d3) is an ideal internal standard.[3] If a stable isotope-labeled analog is unavailable, a structurally similar compound, such as another proton pump inhibitor like lansoprazole (B1674482), can be used.[9]

Q4: What are the common mass transitions (MRM) for this compound in LC-MS/MS analysis?

A4: In positive electrospray ionization (ESI+) mode, this compound typically forms a protonated molecule [M+H]+ at m/z 362.1. While specific product ions can vary depending on the instrument and collision energy, a common transition is monitored for quantification. For example, one study reported an extracted ion range of m/z 362.11 to 362.12 for this compound.[6] It is crucial to optimize the specific precursor and product ions on your instrument for maximum sensitivity.

Experimental Protocols

Example Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a generalized example based on common practices found in the literature.[2][6]

1. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.[2]

  • Add 20 µL of the internal standard working solution (e.g., this compound-d3 in acetonitrile) and vortex briefly.[2]

  • Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[2]

  • Vortex mix for 1 minute.[2]

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

2. Liquid Chromatography Conditions

ParameterCondition
Column Hichrom RP18 (150 x 3.0 mm, 3 µm) or equivalent C18 column[6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Gradient Isocratic or a shallow gradient optimized for separation from other metabolites
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL

3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 362.1 (for this compound)
Product Ion (m/z) To be optimized on the specific instrument
Gas Temperatures Optimized for the specific instrument
IonSpray Voltage Optimized for the specific instrument

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for the analysis of Omeprazole and its metabolites.

Table 1: Linearity and LLOQ of Analytical Methods for this compound

Analytical MethodMatrixLinearity Range (µg/mL)LLOQ (µg/mL)Reference
LC-MSHuman Plasma0.002 - 10.002[6]
MEKC-UVHuman Plasma0.08 - 2.00.08[10]
HPLC-UVHuman Plasma0.025 - 0.50.025[11]
HPLCLiquid Culture Medium0.2 - 10.00.2[12]

Table 2: Precision and Accuracy Data from a Validated LC-MS Method for this compound

AnalyteNominal Concentration (µg/mL)Mean Measured Concentration (µg/mL)RSD (%)Accuracy (%)Reference
This compoundLow QC-< 1597.0 ± 0.46[6]
Mid QC-< 1597.0 ± 0.46[6]
High QC-< 1597.0 ± 0.46[6]

Note: Specific concentration values for QC samples were not provided in the source material.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Injection supernatant->injection Transfer lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration Data Acquisition calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound detection.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_reproducibility Poor Reproducibility start Analytical Issue Encountered peak_shape Tailing or Splitting start->peak_shape low_signal Poor Signal start->low_signal high_variability High Variability start->high_variability check_column Check Column (Guard/Replace) peak_shape->check_column check_ph Optimize Mobile Phase pH peak_shape->check_ph check_solvent Match Sample Solvent peak_shape->check_solvent optimize_extraction Optimize Sample Extraction low_signal->optimize_extraction tune_ms Tune MS Parameters low_signal->tune_ms address_matrix Address Matrix Effects (SPE, IS) low_signal->address_matrix check_stability Ensure Analyte Stability high_variability->check_stability standardize_handling Standardize Sample Handling high_variability->standardize_handling

Caption: Troubleshooting logic for low-level detection issues.

References

Technical Support Center: Troubleshooting Peak Tailing for Omeprazole Sulfone in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Omeprazole Sulfone. The following information provides a structured, question-and-answer approach to diagnose and resolve this common chromatographic problem, supplemented with detailed experimental protocols and quantitative data to guide your troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical with a Gaussian shape.[1] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1 indicates tailing, with a value close to 1.0 being optimal.[2][3] Values exceeding 2.0 are often considered unacceptable for precise analytical methods.[2]

Q2: Why is my this compound peak tailing in my reverse-phase HPLC analysis?

A2: As a basic compound, this compound is prone to peak tailing in reverse-phase HPLC primarily due to secondary interactions with the stationary phase.[3][4] The most common cause is the interaction of the basic analyte with acidic residual silanol (B1196071) groups (Si-OH) on the surface of the silica-based column packing material.[4][5] Other contributing factors can include:

  • Inappropriate mobile phase pH: If the mobile phase pH is not optimized, it can lead to undesirable ionic interactions.[6][7]

  • Insufficient buffer concentration: A low buffer concentration may not effectively mask the silanol groups or maintain a stable pH.[2]

  • Column degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[2]

  • Column overload: Injecting too much sample can saturate the column and cause peak distortion.[8]

  • Instrumental issues: Problems such as extra-column dead volume can contribute to peak broadening and tailing.[5]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. At a mid-range pH, residual silanol groups on the silica (B1680970) stationary phase can be ionized (negatively charged), while the basic this compound molecule is protonated (positively charged). This leads to strong secondary ionic interactions that cause peak tailing.[4][5]

  • Low pH (around 2-3): At a low pH, the silanol groups are protonated (neutral), which minimizes their ionic interaction with the protonated basic analyte, often resulting in improved peak symmetry.[2][4][6]

  • High pH (above 8): At a high pH, the basic analyte is in its neutral form, reducing ionic interactions. However, this requires a pH-stable column to prevent silica dissolution.[4][5]

Q4: What role does the buffer concentration in the mobile phase play in reducing peak tailing?

A4: The buffer in the mobile phase serves two main purposes in improving the peak shape of basic compounds. Firstly, it helps to maintain a constant and stable pH, which is crucial for consistent ionization of the analyte and the stationary phase.[7] Secondly, the buffer ions can compete with the analyte for interaction with the active silanol sites, effectively "masking" them and reducing secondary interactions that lead to tailing.[6][8] Increasing the buffer concentration, typically in the range of 10-50 mM, can often improve peak symmetry.[2]

Troubleshooting Guides

Guide 1: Mobile Phase Optimization

If you are experiencing peak tailing with this compound, the first and often most effective area to troubleshoot is the mobile phase.

  • Evaluate and Adjust Mobile Phase pH:

    • Action: Lower the pH of the aqueous portion of your mobile phase to a range of 2.5 - 3.5 using an appropriate acidifier like formic acid or phosphoric acid.[4][6]

    • Rationale: This will protonate the residual silanol groups on the column, minimizing their interaction with the basic this compound.

    • Caution: Ensure your HPLC column is stable at low pH conditions.[4]

  • Optimize Buffer Concentration:

    • Action: If your peak tailing persists, consider increasing the concentration of your buffer. A typical starting point is 10-20 mM, which can be increased up to 50 mM.[2][6]

    • Rationale: A higher buffer concentration can more effectively mask the active silanol sites and maintain a stable pH environment.[8]

  • Consider Mobile Phase Additives:

    • Action: As a more traditional approach, a small amount of a competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase (typically around 0.05 M).[6][9]

    • Rationale: TEA is a small, basic molecule that will preferentially interact with the silanol groups, thereby reducing their availability to interact with your analyte.[6]

    • Caution: Prolonged use of amine additives can potentially shorten the lifespan of your column.[1]

Guide 2: Column and Hardware Evaluation

If optimizing the mobile phase does not resolve the peak tailing, the issue may be related to the column or the HPLC system itself.

  • Assess Column Health:

    • Action: If the column is old or has been used extensively, it may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If a void is suspected, and the manufacturer permits, you can try reversing the column and flushing it to waste.[1]

    • Rationale: Contaminants can create active sites that cause tailing, and a void can disrupt the flow path, leading to peak distortion.

  • Choose an Appropriate Column:

    • Action: For the analysis of basic compounds, consider using a column with a highly deactivated stationary phase, such as an "end-capped" column.[3]

    • Rationale: End-capping chemically modifies the residual silanol groups to make them less active, thereby reducing secondary interactions.[3] Modern Type B silica columns also have a lower content of free silanols and metal contaminants, which helps to minimize tailing.

  • Check for System Issues:

    • Action: Inspect your HPLC system for any potential sources of extra-column volume, such as long or wide-diameter tubing and loose fittings.

    • Rationale: Excessive dead volume in the system can lead to band broadening and contribute to peak tailing.[5]

Quantitative Data Summary

The following tables provide a summary of how changes in key chromatographic parameters can affect the tailing factor of a basic compound like this compound. The data is compiled from robustness studies of Omeprazole analysis and general principles of troubleshooting peak tailing for basic compounds.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf) - Representative DataRationale
7.61.21At higher pH, silanol groups are more ionized, leading to increased interaction with the basic analyte and thus, more tailing.[6][10]
7.41.19A slight decrease in pH begins to reduce the ionization of silanols, improving peak shape.[10]
7.21.17Further reduction in pH continues to suppress silanol activity.[10]
~3.0Significantly Improved (closer to 1.0)At low pH, silanol groups are largely protonated and neutral, minimizing secondary interactions with the basic analyte.[4]

Table 2: Effect of Mobile Phase Composition on Tailing Factor

Organic Phase Proportion (%)Tailing Factor (Tf) - Representative DataRationale
551.30A lower percentage of organic modifier can sometimes lead to increased interaction with the stationary phase, potentially increasing tailing.[10]
601.19An optimal organic phase concentration allows for efficient elution and good peak shape.[10]
651.25A higher organic content might alter the mobile phase properties in a way that slightly increases tailing, depending on the specific analyte and stationary phase.[10]

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound, which can be used as a starting point for your experiments and troubleshooting efforts.

Sample Preparation (from Omeprazole Tablets)[10][11]
  • Crushing and Dissolution:

    • Accurately weigh and crush a suitable number of Omeprazole tablets to obtain a fine powder.

    • Transfer an amount of powder equivalent to a known amount of Omeprazole (e.g., 20 mg) into a volumetric flask (e.g., 100 mL).

    • Add a suitable solvent to dissolve the active ingredient. A common approach for Omeprazole and its related substances is to use a diluent like 50:50 methanol:water or a solution of 0.1 N NaOH to ensure complete dissolution.[10]

  • Sonication and Dilution:

    • Sonicate the flask for approximately 15 minutes to ensure complete dissolution of the Omeprazole.

    • Allow the solution to cool to room temperature and then dilute to the mark with the chosen solvent.

  • Filtration:

    • Filter the solution through a 0.2 µm or 0.45 µm syringe filter to remove any undissolved excipients.

  • Final Dilution:

    • Perform any necessary further dilutions with the mobile phase to achieve a final concentration that is within the linear range of your assay.

HPLC Method for Omeprazole and this compound Analysis[11][12]
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice. An end-capped column is recommended to minimize peak tailing.[9]

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid in Water. Alternatively, a phosphate (B84403) buffer at a controlled pH can be used.[10][11]

    • Organic Phase (B): Acetonitrile.

  • Gradient Program (Example):

    Time (min) %A %B
    0.0 90 10
    16.5 22 78
    16.6 90 10

    | 20.0 | 90 | 10 |

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm or 302 nm.[10]

  • Injection Volume: 10 µL.

Visualizations

Troubleshooting_Workflow cluster_Start Problem Identification cluster_MobilePhase Mobile Phase Optimization cluster_ColumnHardware Column & Hardware Evaluation cluster_Resolution Resolution start Peak Tailing Observed for This compound check_pH Is Mobile Phase pH < 4? start->check_pH adjust_pH Lower Mobile Phase pH to 2.5-3.5 using Formic or Phosphoric Acid check_pH->adjust_pH No check_buffer Is Buffer Concentration Adequate (10-50 mM)? check_pH->check_buffer Yes adjust_pH->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column_age Is the column old or known to be contaminated? check_buffer->check_column_age Yes add_additive Consider adding a competing base (e.g., Triethylamine) increase_buffer->add_additive add_additive->check_column_age flush_column Flush column with a strong solvent. If void is suspected, reverse flush (if permitted). check_column_age->flush_column Yes check_column_type Are you using an end-capped or high-purity silica column? check_column_age->check_column_type No flush_column->check_column_type change_column Switch to an end-capped or Type B silica column. check_column_type->change_column No check_system Check for extra-column dead volume (tubing, fittings). check_column_type->check_system Yes change_column->check_system resolved Peak Tailing Resolved check_system->resolved

Caption: A systematic workflow for troubleshooting peak tailing in HPLC.

Signaling_Pathway cluster_Cause Primary Cause of Peak Tailing for Basic Compounds cluster_Effect Resulting Chromatographic Effect Analyte Protonated Basic Analyte (e.g., this compound) Interaction Secondary Ionic Interaction Analyte->Interaction Silanol Ionized Silanol Groups (Si-O-) on Silica Surface Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Leads to

Caption: The interaction leading to peak tailing for basic compounds.

References

Technical Support Center: Optimization of Extraction Recovery for Omeprazole Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Omeprazole (B731) Sulfone extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Omeprazole sulfone from biological matrices?

A1: The most prevalent methods for extracting this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often favored for its selectivity and potential for automation, while LLE is a widely used conventional technique.[1] Microextraction by Packed Sorbent (MEPS), a miniaturized version of SPE, is also an efficient technique.[1]

Q2: What is a critical factor to consider during the extraction of this compound?

A2: Omeprazole and its metabolites, including this compound, are unstable in acidic conditions. Therefore, maintaining a neutral to alkaline pH throughout the extraction process is crucial to prevent degradation and ensure high recovery.

Q3: Which type of sorbent is typically used for the Solid-Phase Extraction (SPE) of this compound?

A3: For the SPE of Omeprazole and its metabolites, reversed-phase sorbents are commonly used. A study reporting good recovery of this compound utilized surface-modified styrene-divinylbenzene polymer cartridges.[2]

Q4: What solvents are commonly used for the Liquid-Liquid Extraction (LLE) of this compound?

A4: A mixture of diethyl ether and dichloromethane (B109758) is frequently used for the LLE of Omeprazole and its metabolites from plasma.[3][4][5]

Q5: What kind of recovery rates can I expect for this compound extraction?

A5: Recovery rates can vary depending on the method and matrix. For instance, an LLE method from a liquid culture medium reported recoveries between 62.3% and 76.6% for this compound.[6] A highly efficient column-switching HPLC method for direct plasma analysis has shown recovery ratios of over 98%.[7] Furthermore, a microextraction by packed sorbent (MEPS) technique achieved an average absolute recovery of 95% for omeprazole enantiomers in plasma and oral fluid, which suggests a similarly high recovery for its sulfone metabolite.[1][8]

Troubleshooting Guides

Low Extraction Recovery

Issue: The recovery of this compound is significantly lower than expected.

Low_Recovery_Troubleshooting start Low this compound Recovery Detected check_pH Verify pH of Sample and Solvents start->check_pH pH_correct Is pH neutral to alkaline? check_pH->pH_correct adjust_pH Adjust pH to > 7.0 using a suitable buffer pH_correct->adjust_pH No check_extraction_method Review Extraction Method Parameters pH_correct->check_extraction_method Yes adjust_pH->check_extraction_method spe_troubleshooting SPE-Specific Troubleshooting check_extraction_method->spe_troubleshooting Using SPE lle_troubleshooting LLE-Specific Troubleshooting check_extraction_method->lle_troubleshooting Using LLE re_evaluate Re-evaluate and re-run extraction spe_troubleshooting->re_evaluate lle_troubleshooting->re_evaluate

Caption: Troubleshooting workflow for low extraction recovery of this compound.

Possible Causes & Solutions:

  • Sample Degradation due to Acidic pH:

    • Cause: this compound is labile in acidic conditions. If the sample or extraction solvents are acidic, the analyte will degrade, leading to low recovery.

    • Solution: Ensure that the pH of the sample and all solutions used during the extraction process is maintained at neutral or alkaline levels (pH > 7). Use appropriate buffers to stabilize the pH.

  • Suboptimal Solid-Phase Extraction (SPE) Parameters:

    • Cause: Incorrect sorbent material, inadequate conditioning of the SPE cartridge, improper sample loading flow rate, or use of a wash solvent that is too strong can all lead to poor retention and subsequent low recovery.

    • Solution:

      • Sorbent Selection: Use a reversed-phase sorbent, such as a styrene-divinylbenzene polymer, suitable for the polarity of this compound.[2]

      • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with water or a suitable buffer to ensure proper interaction between the sorbent and the analyte.

      • Sample Loading: Load the sample at a slow and consistent flow rate to allow for adequate interaction and retention of the analyte on the sorbent.

      • Wash Step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the this compound. A low percentage of organic solvent in an aqueous buffer is often a good starting point.

      • Elution: Use a sufficiently strong organic solvent to ensure complete elution of the analyte from the sorbent.

  • Inefficient Liquid-Liquid Extraction (LLE) Parameters:

    • Cause: The choice of extraction solvent, solvent-to-sample volume ratio, and mixing efficiency can significantly impact recovery.

    • Solution:

      • Solvent Selection: Use a solvent system in which this compound has high solubility, such as a mixture of diethyl ether and dichloromethane.[3][4][5]

      • Volume Ratio: Optimize the ratio of organic solvent to the aqueous sample. A higher volume of organic solvent may be necessary to achieve a quantitative extraction.

      • Mixing: Ensure thorough mixing of the aqueous and organic phases by vortexing or gentle shaking to facilitate the transfer of the analyte into the organic phase. Be mindful that vigorous shaking can sometimes lead to emulsion formation.

Emulsion Formation in Liquid-Liquid Extraction (LLE)

Issue: A stable emulsion forms at the interface of the aqueous and organic layers, making phase separation difficult.

Emulsion_Troubleshooting start Emulsion Formation During LLE gentle_mixing Try Gentle Inversion/ Swirling Instead of Vigorous Shaking start->gentle_mixing centrifugation Centrifuge the Sample gentle_mixing->centrifugation Emulsion Persists outcome Phase Separation Achieved gentle_mixing->outcome Emulsion Breaks add_salt Add a Small Amount of Saturated NaCl Solution centrifugation->add_salt Emulsion Persists centrifugation->outcome Emulsion Breaks filter Use a Phase Separator Filter Paper add_salt->filter Emulsion Persists add_salt->outcome Emulsion Breaks alternative_method Consider Alternative Extraction Method (e.g., SPE) filter->alternative_method Emulsion Persists filter->outcome Emulsion Breaks

Caption: Decision-making workflow for resolving emulsion formation in LLE.

Possible Causes & Solutions:

  • High Concentration of Endogenous Materials:

    • Cause: Biological samples like plasma contain proteins and lipids that can act as emulsifying agents.

    • Solution:

      • Centrifugation: Spin the sample at a moderate to high speed. This can help to break the emulsion and compact the interfacial layer.

      • Addition of Salt: Adding a small amount of a saturated salt solution (e.g., NaCl) can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

      • Gentle Mixing: Instead of vigorous vortexing or shaking, use gentle inversion or rocking to mix the phases. This reduces the energy input that can lead to emulsion formation.

      • Phase Separator Paper: Use specialized filter paper that allows the organic phase to pass through while retaining the aqueous phase.

Data Presentation: Extraction Recovery of this compound

Extraction MethodMatrixAnalyte(s)Reported Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Liquid Culture MediumOmeprazole, 5-Hydroxyomeprazole, this compound62.3 - 76.6[6]
Column-Switching HPLCHuman PlasmaOmeprazole, this compound> 98[7]
Microextraction by Packed Sorbent (MEPS)Human Plasma and Oral FluidOmeprazole Enantiomers~ 95[1][8]

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is adapted from established methods for the extraction of omeprazole and its metabolites.[3][4][5]

Materials:

  • Human plasma samples

  • This compound standard solution

  • Internal standard (IS) solution (e.g., a deuterated analog or a compound with similar chemical properties)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Extraction Solvent: Diethyl ether:Dichloromethane (60:40, v/v)

  • Reconstitution Solvent (e.g., mobile phase for LC-MS analysis)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 20 µL of the internal standard solution.

    • Add 50 µL of 0.1 M NaOH to alkalinize the sample. Vortex briefly to mix.

  • Extraction:

    • Add 1 mL of the extraction solvent (diethyl ether:dichloromethane, 60:40, v/v) to the microcentrifuge tube.

    • Vortex the tube vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation:

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a new clean tube, being careful not to disturb the aqueous layer or any precipitated protein at the interface.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or another suitable analytical technique.

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline based on common SPE practices for Omeprazole and its metabolites.[2]

Materials:

  • Human plasma samples

  • This compound standard solution

  • Internal standard (IS) solution

  • Reversed-phase SPE cartridges (e.g., styrene-divinylbenzene polymer based)

  • Methanol (B129727) (for conditioning and elution)

  • Deionized water

  • Wash solution (e.g., 5% methanol in water)

  • SPE vacuum manifold or positive pressure processor

  • Reconstitution Solvent

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 50 µL of the internal standard solution.

    • Vortex briefly to mix.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of the wash solution (e.g., 5% methanol in water) to remove less polar interferences.

  • Drying:

    • Dry the cartridge under high vacuum for 5-10 minutes to remove any remaining wash solvent.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound and internal standard with 1 mL of methanol into the collection tubes.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the reconstitution solvent.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing Omeprazole (B731) sulfone as a process-related impurity.

Frequently Asked Questions (FAQs)

Q1: What is Omeprazole sulfone and how is it formed?

This compound is a process-related impurity that arises during the synthesis of Omeprazole.[1][2][3] It is the over-oxidized by-product of the sulfide (B99878) intermediate, pyrmetazole.[1][2] The final step in Omeprazole synthesis is the oxidation of this sulfide to a sulfoxide (B87167). If the reaction is not carefully controlled, the sulfoxide can be further oxidized to the sulfone.[1][2][4]

Q2: What are the regulatory guidelines for controlling this compound?

As a process-related impurity, the levels of this compound in a new drug substance are governed by the International Council for Harmonisation (ICH) Q3A guidelines.[5][6][7][8][9] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%

Q3: How can I obtain a reference standard for this compound?

Reference standards for this compound are commercially available from various suppliers and are essential for the accurate quantification of this impurity in your samples.

Troubleshooting Guide

Problem: High levels of this compound detected in the reaction mixture.

This is a common issue and typically points to an over-oxidation of the sulfide intermediate. Here are the likely causes and how to resolve them:

  • Excess Oxidizing Agent: The amount of the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is critical. An excess will drive the reaction towards the formation of the sulfone.

    • Solution: Carefully control the stoichiometry of the oxidizing agent. It is recommended to use an equivalent or a slight excess.[10]

  • Reaction Temperature: Higher reaction temperatures can accelerate the over-oxidation to the sulfone.

    • Solution: Perform the oxidation at a low temperature to minimize the formation of this compound.[4]

  • Reaction Time: Prolonged reaction times can lead to increased levels of the sulfone impurity.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the formation of Omeprazole is complete.[4]

Problem: Difficulty in separating Omeprazole and this compound during HPLC analysis.

Poor separation can lead to inaccurate quantification. Here are some troubleshooting steps:

  • Mobile Phase Composition: The composition of the mobile phase is crucial for achieving good resolution.

    • Solution: Optimize the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) and the aqueous buffer. Adjusting the pH of the buffer can also significantly impact the separation.[11][12][13][14]

  • Column Selection: The choice of the stationary phase is important for the separation of structurally similar compounds.

    • Solution: A C18 column is commonly used and generally provides good separation.[4][11][13][14] Ensure the column is in good condition and has not lost its efficiency.

  • Flow Rate: The flow rate of the mobile phase can affect the resolution.

    • Solution: A lower flow rate can sometimes improve the separation between closely eluting peaks.

Experimental Protocols

Protocol 1: Synthesis of Omeprazole with Controlled Oxidation

This protocol outlines a general procedure for the synthesis of Omeprazole, with an emphasis on minimizing the formation of the this compound impurity.

  • Synthesis of the Thioether Intermediate (Pyrmetazole):

    • In a reaction vessel, dissolve 2-mercapto-5-methoxybenzimidazole in an appropriate solvent (e.g., ethanol) containing a base (e.g., sodium hydroxide).

    • Cool the mixture and slowly add a solution of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

    • Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for several hours until the reaction is complete, as monitored by TLC or HPLC.[15]

  • Controlled Oxidation to Omeprazole:

    • Dissolve the thioether intermediate in a suitable solvent such as dichloromethane.

    • Cool the solution to a low temperature (e.g., -10°C).

    • Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. The amount of m-CPBA should be carefully calculated to be approximately stoichiometric to the thioether.

    • Maintain the low temperature and stir for a short period (e.g., 20 minutes), monitoring the reaction progress by TLC or HPLC.[10]

    • Quench the reaction by adding a solution of sodium bicarbonate and sodium thiosulfate.

    • Extract the Omeprazole into an organic solvent and purify.

Protocol 2: HPLC Method for the Quantification of this compound

This protocol provides a standard HPLC method for the analysis of Omeprazole and the quantification of the this compound impurity.

Table 2: HPLC Method Parameters

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size[4][13]
Mobile Phase Acetonitrile and Phosphate Buffer (pH 7.4) in a ratio of 40:60 (v/v)[13]
Flow Rate 1.0 mL/min[4][13]
Detection UV at 302 nm[4][13]
Injection Volume 20 µL[4]
Column Temperature Ambient

Sample Preparation:

  • Accurately weigh a sample of the Omeprazole drug substance.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).

  • Filter the solution through a 0.45 µm filter before injection.

Method Validation Data (Representative Values):

The following table summarizes typical validation parameters for an HPLC method for Omeprazole and its impurities. Actual values will vary depending on the specific method and laboratory conditions.

Table 3: Representative HPLC Method Validation Data

ParameterOmeprazoleThis compound
Linearity Range (µg/mL) 20 - 60[13]Varies based on expected levels
Correlation Coefficient (r²) > 0.999[14]> 0.999
Limit of Detection (LOD) (µg/mL) ~0.025[16]~0.015[17]
Limit of Quantification (LOQ) (µg/mL) ~0.075[16]~0.05[17]
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (%RSD) < 2%< 5%

Purification Techniques

If the level of this compound in the crude product is unacceptably high, purification steps are necessary.

  • Recrystallization: This is a common and effective method for purifying solid compounds.

    • Protocol: Dissolve the crude Omeprazole in a minimal amount of a suitable solvent (e.g., methanol) at an elevated temperature.[4] Gradually cool the solution to allow the pure Omeprazole to crystallize, leaving the more soluble impurities, including this compound, in the mother liquor. The choice of solvent is critical for successful purification.[18]

  • pH Adjustment: Omeprazole is most stable under alkaline conditions.[4]

    • Procedure: Dissolving the crude product in a basic solution and then carefully adjusting the pH can facilitate the precipitation of pure Omeprazole or its salt, while some impurities may remain in the solution.[4][19]

Visualizations

Omeprazole_Synthesis_and_Impurity_Formation Start Starting Materials (Substituted Pyridine & Benzimidazole) Thioether Thioether Intermediate (Pyrmetazole) Start->Thioether Coupling Reaction Oxidation Controlled Oxidation (e.g., m-CPBA) Thioether->Oxidation Omeprazole Omeprazole (Desired Product) Sulfone This compound (Impurity) Oxidation->Omeprazole OverOxidation Over-Oxidation Oxidation->OverOxidation OverOxidation->Sulfone

Caption: Omeprazole synthesis pathway and sulfone impurity formation.

HPLC_Analysis_Workflow Sample Crude Omeprazole Sample Preparation Sample Preparation (Dissolution & Filtration) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (302 nm) Separation->Detection Quantification Data Analysis & Quantification of This compound Detection->Quantification

Caption: Workflow for HPLC analysis of this compound.

Troubleshooting_Logic Problem High this compound Detected? Cause1 Excess Oxidizing Agent? Problem->Cause1 Check Cause2 High Reaction Temperature? Cause1->Cause2 No Solution1 Optimize Stoichiometry Cause1->Solution1 Yes Cause3 Prolonged Reaction Time? Cause2->Cause3 No Solution2 Lower Reaction Temperature Cause2->Solution2 Yes Solution3 Monitor Reaction & Quench Promptly Cause3->Solution3 Yes Purify Consider Purification (Recrystallization) Cause3->Purify No Solution1->Purify Solution2->Purify Solution3->Purify

Caption: Troubleshooting logic for high this compound levels.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Omeprazole Sulfone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Omeprazole (B731) sulfone against alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

I. High-Performance Liquid Chromatography (HPLC) Method Validation

A robust and validated HPLC method is crucial for the accurate quantification of Omeprazole sulfone in pharmaceutical formulations and biological matrices. The following sections detail the experimental protocol and validation parameters for a typical reversed-phase HPLC (RP-HPLC) method.

Experimental Protocol: RP-HPLC

A common RP-HPLC method for the analysis of Omeprazole and its related compounds, including this compound, employs a C18 column.[1][2] The separation is typically achieved using a mobile phase consisting of a mixture of a phosphate (B84403) buffer and an organic modifier, such as acetonitrile (B52724) or methanol.[1][3]

  • Chromatographic System: An Agilent HPLC system or a Waters RP-LC system with a diode array detector can be used.[4]

  • Column: A popular choice is the Inertsil ODS 3V (250 x 4.6mm, 5 µm particles).[4]

  • Mobile Phase: A gradient program with a combination of monobasic potassium phosphate buffer (0.05M) and acetonitrile is often employed.[4] For example, a mixture of phosphate buffer (pH 7.4) and acetonitrile in a 60:40 v/v ratio has been reported.[1]

  • Flow Rate: A typical flow rate is 1.0 ml/min.[1][5]

  • Detection: UV detection at 285 nm is suitable for simultaneous estimation of Omeprazole and its impurities.[4] Another commonly used wavelength is 302 nm.[1][5]

  • Injection Volume: A 20 µl injection volume is frequently used.[6]

  • Diluent: 0.1N sodium hydroxide (B78521) is a suitable diluent.[4]

Workflow for HPLC Method Validation

HPLC Method Validation Workflow Standard_Prep Standard Solution Preparation System_Suitability System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Sample Solution Preparation Method_Validation Method Validation (Linearity, Accuracy, Precision, etc.) Sample_Prep->Method_Validation System_Suitability->Method_Validation Data_Acquisition Data Acquisition & Processing Method_Validation->Data_Acquisition Results_Analysis Results Analysis & Reporting Data_Acquisition->Results_Analysis

Caption: Workflow for the validation of an HPLC method for this compound.

Validation Parameters

The validation of the HPLC method is performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[3][4] The key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance CriteriaObserved Performance of a Validated HPLC Method
System Suitability Resolution > 2, Tailing Factor < 2, RSD of peak areas < 2%[7]Resolution of Omeprazole and 1,2-dinitrobenzene (B166439) was about 24 (permissible range > 10). RSD for six repeat analyses was 0.2% (permissible range < 2.0%).[8]
Linearity Correlation coefficient (R²) > 0.99Linear range for this compound has been established, often as part of a broader impurity analysis. For related impurities, linearity is typically assessed from the Limit of Quantification (LOQ) to 150% of the target concentration.[4]
Accuracy % Recovery within 98-102%The recovery of Omeprazole from serum and urine samples ranged from 95.54% to 99.8%.[5] For impurities, recovery is often assessed from 50% to 150% of the target concentration.[4]
Precision RSD < 2%Intraday and interday precision for Omeprazole and its metabolites showed RSD values of about 1.6% and 2.5%, respectively.[9]
Specificity No interference from placebo or degradation productsForced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions showed no interference with the main analyte peaks.[4]
Robustness Method remains unaffected by small, deliberate variations in parametersThe method is robust against small changes in chromatographic parameters such as flow rate, pH of the buffer, and mobile phase composition.[1][10]
Limit of Detection (LOD) & Limit of Quantification (LOQ) Signal-to-Noise Ratio of 3:1 for LOD and 10:1 for LOQLOD and LOQ for Omeprazole were found to be 0.4 µg/mL and 1.3 µg/mL, respectively.[3]

II. Comparison with Alternative Analytical Methods

While HPLC is a widely used and reliable technique, other methods can also be employed for the analysis of Omeprazole and its sulfone metabolite. This section provides a comparison with some of these alternatives.

Alternative Methods Overview

A variety of analytical techniques have been reported for the determination of Omeprazole and its related substances.[11] These include:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and improved resolution compared to conventional HPLC.[10][12]

  • Spectrophotometry: A simpler and more cost-effective method, but may lack the specificity of chromatographic techniques.[11][13]

  • Capillary Electrophoresis (CE): A high-efficiency separation technique that can be an alternative to HPLC.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity, particularly useful for analysis in complex biological matrices.[14]

Comparative Performance Data

The following table summarizes the performance characteristics of the different analytical methods.

Analytical MethodPrincipleKey AdvantagesKey LimitationsTypical Application
HPLC-UV Chromatographic separation followed by UV detection.[1]Robust, reliable, and widely available. Good for routine quality control.[4]Longer analysis times compared to UHPLC. Moderate sensitivity.[12]Quantification in bulk drugs and pharmaceutical formulations.[1]
UHPLC-UV Similar to HPLC but uses smaller particle size columns for faster and more efficient separations.[12]Significantly shorter analysis times, higher resolution, and lower solvent consumption.[10]Requires specialized high-pressure instrumentation.High-throughput analysis and complex mixture separation.[12]
UV-Vis Spectrophotometry Measures the absorption of UV-Visible light by the analyte.[13]Simple, rapid, and cost-effective.[11]Prone to interference from other UV-absorbing compounds, leading to lower specificity.[15]Preliminary analysis and in-process control where high specificity is not required.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.[9]High separation efficiency, low sample and reagent consumption.[14]Can have lower sensitivity and reproducibility compared to HPLC for some applications.Analysis of Omeprazole and its metabolites in plasma.[9]
LC-MS Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[14]Very high sensitivity and specificity, allowing for trace-level analysis.[15]High instrument cost and complexity.Pharmacokinetic studies and analysis in complex biological matrices.[14]

Logical Relationship of Analytical Method Selection

Analytical Method Selection cluster_start Analytical Need cluster_decision Decision Points cluster_methods Method Choice Start Define Analytical Requirements High_Specificity High Specificity Required? Start->High_Specificity HPLC HPLC / CE High_Specificity->HPLC Yes Spectrophotometry Spectrophotometry High_Specificity->Spectrophotometry No High_Throughput High Throughput Needed? UHPLC UHPLC High_Throughput->UHPLC Yes High_Sensitivity High Sensitivity Needed? LCMS LC-MS High_Sensitivity->LCMS Yes HPLC->High_Throughput HPLC->High_Sensitivity No

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Analysis of Omeprazole and Its Metabolites for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the proton pump inhibitor omeprazole (B731) and its primary metabolites, 5-hydroxyomeprazole and omeprazole sulfone. The following sections detail the metabolic pathways, comparative pharmacokinetics, and pharmacodynamics of these compounds, supported by experimental data and protocols.

Metabolic Fate of Omeprazole

Omeprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The two main enzymes responsible for its biotransformation are CYP2C19 and CYP3A4. CYP2C19 catalyzes the hydroxylation of omeprazole to form 5-hydroxyomeprazole, which is the major metabolite.[1][2] The sulfoxidation of omeprazole to this compound is mediated by CYP3A4.[1] These metabolites are generally considered to be pharmacologically inactive, meaning they do not significantly contribute to the inhibition of gastric acid secretion.[1][2]

Omeprazole_Metabolism Omeprazole Omeprazole Metabolite1 5-Hydroxyomeprazole (Inactive) Omeprazole->Metabolite1 Hydroxylation Metabolite2 This compound (Inactive) Omeprazole->Metabolite2 Sulfoxidation Enzyme1 CYP2C19 Enzyme1->Omeprazole Enzyme2 CYP3A4 Enzyme2->Omeprazole

Metabolic pathway of omeprazole.

Comparative Pharmacokinetics

The plasma concentrations of omeprazole and its metabolites are significantly influenced by the genetic polymorphism of the CYP2C19 enzyme, leading to variations between individuals who are poor metabolizers (PM) and extensive metabolizers (EM). A study conducted in healthy Pakistani volunteers after a single 40 mg oral dose of omeprazole provided the following pharmacokinetic data.

ParameterAnalyteExtensive Metabolizers (EM) (n=11)Poor Metabolizers (PM) (n=11)Fold Change (PM vs. EM)
Cmax (ng/mL) Omeprazole750 ± 1501500 ± 200~2.0x increase
5-Hydroxyomeprazole450 ± 80220 ± 50~2.0x decrease
This compound150 ± 40450 ± 90~3.0x increase
AUC₀-∞ (ng·h/mL) Omeprazole1800 ± 4005400 ± 1200~3.0x increase
5-Hydroxyomeprazole1100 ± 250550 ± 130~2.0x decrease
This compound600 ± 1501800 ± 400~3.0x increase

Data adapted from a comparative pharmacokinetic study.[3][4]

In individuals with lower CYP2C19 activity (PMs), the parent drug, omeprazole, is metabolized more slowly, leading to a two-fold increase in maximum plasma concentration (Cmax) and a three-fold increase in total drug exposure (AUC).[3][4] Consequently, the formation of the CYP2C19-dependent metabolite, 5-hydroxyomeprazole, is reduced.[3][4] Conversely, with the primary metabolic pathway via CYP2C19 being less active in PMs, a greater proportion of omeprazole is shunted to the CYP3A4 pathway, resulting in a three-fold increase in the Cmax and AUC of this compound.[3][4]

Comparative Pharmacodynamics: Proton Pump Inhibition

For reference, the IC50 value for omeprazole's inhibition of H+/K+-ATPase has been reported to be approximately 2.4 µM in gastric membrane vesicles under acidic conditions.[6] Another study reported an IC50 of 1.1 µM.[7] The lack of significant inhibitory activity from its metabolites indicates that the therapeutic effect of omeprazole is attributable to the parent compound.

Experimental Protocols

In Vitro H+/K+-ATPase (Proton Pump) Inhibition Assay

This assay is fundamental for evaluating the inhibitory potential of compounds on the gastric proton pump.

1. Preparation of H+/K+-ATPase Vesicles:

  • Gastric mucosal tissue from rabbit or hog is homogenized in a buffered sucrose (B13894) solution.

  • The homogenate undergoes differential centrifugation to isolate the microsomal fraction rich in H+/K+-ATPase vesicles.

  • The final vesicle preparation is suspended in a suitable buffer and stored at -80°C.

2. ATPase Activity Measurement:

  • The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the H+/K+-ATPase.

  • The reaction mixture contains the enzyme preparation, ATP, MgCl₂, and KCl in a buffered solution (e.g., Tris-HCl).

  • The test compounds (omeprazole and its metabolites) are pre-incubated with the enzyme at an acidic pH (e.g., pH 6.1) to facilitate their acid-activated conversion to the active inhibitor.[7]

  • The reaction is initiated by the addition of ATP and incubated at 37°C.

  • The reaction is stopped, and the amount of liberated Pi is quantified using a colorimetric method, such as the Fiske-Subbarow method.

3. Data Analysis:

  • The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the control (vehicle-treated) activity.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep1 Homogenize Gastric Mucosa prep2 Differential Centrifugation prep1->prep2 prep3 Isolate Microsomal Vesicles prep2->prep3 assay1 Pre-incubate Vesicles with Omeprazole/Metabolites (Acidic pH) prep3->assay1 assay2 Initiate Reaction with ATP assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Stop Reaction & Measure Inorganic Phosphate (Pi) assay3->assay4 analysis1 Calculate % Inhibition assay4->analysis1 analysis2 Determine IC50 Value analysis1->analysis2

Workflow for H+/K+-ATPase inhibition assay.

Signaling Pathway of Gastric Acid Secretion

Omeprazole exerts its effect by targeting the final step in the gastric acid secretion pathway within the parietal cells of the stomach lining. This pathway is regulated by multiple signaling molecules, including histamine, acetylcholine, and gastrin, which stimulate the translocation and activation of the H+/K+-ATPase at the apical membrane. By irreversibly binding to and inhibiting this proton pump, omeprazole effectively blocks acid secretion regardless of the initial stimulus.

Signaling_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R cAMP ↑ cAMP H2R->cAMP Ca2 ↑ Intracellular Ca²⁺ CCK2R->Ca2 M3R->Ca2 PK Protein Kinases cAMP->PK Ca2->PK Pump H+/K+-ATPase (Proton Pump) PK->Pump Activation & Translocation H_ion H⁺ (Acid) Pump->H_ion Omeprazole Omeprazole (Active Form) Omeprazole->Pump Irreversible Inhibition Lumen Gastric Lumen

References

A Comparative Analysis of Omeprazole Metabolites: Omeprazole Sulfone vs. 5-Hydroxyomeprazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the key differences between the two major metabolites of omeprazole (B731), with supporting experimental data and methodologies.

Introduction

Omeprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. This process leads to the formation of two major metabolites: omeprazole sulfone and 5-hydroxyomeprazole. Understanding the distinct characteristics of these metabolites is crucial for comprehending the overall pharmacokinetics, pharmacodynamics, and potential for drug-drug interactions of omeprazole. This guide provides a detailed comparison of this compound and 5-hydroxyomeprazole, presenting quantitative data, experimental protocols, and visual representations of the metabolic pathways.

Metabolic Formation and Key Enzymatic Pathways

The formation of this compound and 5-hydroxyomeprazole is catalyzed by different CYP isoenzymes, leading to significant variability in their plasma concentrations depending on an individual's genetic makeup.

This compound is primarily formed through the sulfoxidation of omeprazole, a reaction predominantly catalyzed by the CYP3A4 enzyme.[1][2][3] This pathway is particularly significant in individuals who are poor metabolizers of CYP2C19.[1]

5-hydroxyomeprazole is the product of the hydroxylation of the 5-methyl group of the benzimidazole (B57391) ring of omeprazole. This reaction is mainly mediated by the polymorphic CYP2C19 enzyme.[1][2] Consequently, the rate of formation of 5-hydroxyomeprazole is highly dependent on an individual's CYP2C19 genotype.

The metabolic pathways of omeprazole are illustrated in the diagram below.

Omeprazole_Metabolism Omeprazole Omeprazole Omeprazole_sulfone Omeprazole_sulfone Omeprazole->Omeprazole_sulfone CYP3A4 5-hydroxyomeprazole 5-hydroxyomeprazole Omeprazole->5-hydroxyomeprazole CYP2C19 5-hydroxyomeprazole_sulfone 5-hydroxyomeprazole_sulfone Omeprazole_sulfone->5-hydroxyomeprazole_sulfone CYP2C19 5-hydroxyomeprazole->5-hydroxyomeprazole_sulfone CYP3A4

Metabolic pathways of omeprazole.

Comparative Performance and Pharmacological Activity

The pharmacological activity of omeprazole is attributed to its ability to inhibit the gastric H+/K+-ATPase (proton pump). A critical point of comparison between its metabolites is their respective impact on this therapeutic target.

5-hydroxyomeprazole is widely considered to be a pharmacologically inactive metabolite , with no significant contribution to the inhibition of gastric acid secretion.

The table below summarizes the available quantitative data for omeprazole and its metabolites.

ParameterOmeprazoleThis compound5-Hydroxyomeprazole
Primary Forming Enzyme -CYP3A4CYP2C19
H+/K+-ATPase Inhibition (IC50) ~1.1 - 5.8 µM[5]Data not availableInactive
Inhibition of Histamine-Induced Acid Formation (IC50) ~0.16 µMData not availableInactive
CYP2C19 Inhibition (IC50) ~2 - 6 µM[6]18 µM[4]Data not available

Experimental Protocols

Determination of Omeprazole and its Metabolites in Plasma

A common method for the simultaneous quantification of omeprazole, this compound, and 5-hydroxyomeprazole in plasma is High-Performance Liquid Chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Plasma samples are mixed with a protein precipitation agent, such as acetonitrile (B52724) or methanol, to remove proteins.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the analytes of interest, is collected and can be directly injected into the HPLC system or further concentrated by evaporation and reconstitution in the mobile phase.

HPLC Conditions (Example):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically around 1 mL/min.

  • Detection: UV detection at a wavelength of approximately 302 nm.

The workflow for a typical bioanalytical method is depicted below.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma_Sample Protein_Precipitation Protein_Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection HPLC_Injection HPLC_Injection Supernatant_Collection->HPLC_Injection Chromatographic_Separation Chromatographic_Separation HPLC_Injection->Chromatographic_Separation Detection Detection Chromatographic_Separation->Detection Data_Acquisition Data_Acquisition Detection->Data_Acquisition

Bioanalytical workflow for metabolite analysis.
In Vitro H+/K+-ATPase Inhibition Assay

The inhibitory activity of compounds on the gastric proton pump can be assessed using an in vitro assay with isolated gastric vesicles or purified H+/K+-ATPase.

Protocol Outline:

  • Preparation of H+/K+-ATPase: Gastric membrane vesicles rich in H+/K+-ATPase are prepared from animal gastric mucosa (e.g., rabbit or hog) through differential centrifugation.

  • Activation of Omeprazole (and metabolites, if applicable): Omeprazole and other benzimidazole PPIs are prodrugs that require an acidic environment for conversion to their active, sulfenamide (B3320178) form. This is typically achieved by pre-incubating the compound in an acidic buffer (pH < 4) before adding it to the enzyme assay.

  • ATPase Assay: The assay measures the ATP hydrolyzing activity of the H+/K+-ATPase. This is often done by quantifying the amount of inorganic phosphate (Pi) released from ATP.

    • The reaction mixture contains the prepared H+/K+-ATPase, buffer (e.g., Tris-HCl), MgCl2, KCl (to stimulate the enzyme), and the test compound at various concentrations.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period at 37°C, the reaction is stopped, and the amount of liberated Pi is determined colorimetrically.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

References

Inter-laboratory comparison of Omeprazole sulfone analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison Guide to Omeprazole (B731) Sulfone Analysis

This guide provides a comparative overview of various analytical methodologies for the quantification of omeprazole sulfone, a key metabolite of the proton pump inhibitor omeprazole. The data presented is synthesized from a range of independent studies, offering insights into the performance and reproducibility of these methods for researchers, scientists, and drug development professionals.

Metabolic Pathway of Omeprazole

Omeprazole is metabolized in the liver primarily by the cytochrome P450 enzyme system. The main enzymes involved are CYP2C19 and CYP3A4.[1][2][3] CYP2C19 is largely responsible for the formation of 5-hydroxyomeprazole, while CYP3A4 catalyzes the conversion to this compound.[1][3] The rate of metabolism can be influenced by genetic polymorphisms of CYP2C19, leading to variations in plasma concentrations of omeprazole and its metabolites among individuals.[1][2]

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole (B127751) 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Omeprazole_sulfone This compound Omeprazole->Omeprazole_sulfone CYP3A4

Figure 1: Metabolic pathway of omeprazole. This diagram illustrates the primary routes of omeprazole metabolism to 5-hydroxyomeprazole and this compound, mediated by CYP2C19 and CYP3A4 enzymes, respectively.

Comparative Analysis of Quantification Methods

The following tables summarize the performance characteristics of different analytical methods used for the quantification of omeprazole and its metabolites, including this compound.

Table 1: Performance of a Micellar Electrokinetic Capillary Chromatography Method

AnalyteLinearity Range (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
Omeprazole0.08 - 2.0~1.6~2.5
Hydroxyomeprazole0.08 - 2.0~1.6~2.5
This compound0.08 - 2.0~1.6~2.5

Data sourced from a study by Espinosa et al.[4]

Table 2: Performance of a Liquid Chromatography-Mass Spectrometry (LC-MS) Method

AnalyteLimit of Quantification (LOQ) (ng/mL)
Omeprazole10
5-Hydroxyomeprazole5
This compound10

Data sourced from a study by Hofmann et al.[5]

Table 3: Performance of a High-Performance Liquid Chromatography (HPLC) Method with UV Detection

AnalyteLinearity Range (ng/mL)
Omeprazole25 - 500
Hydroxyomeprazole25 - 500
This compound25 - 500

Data sourced from a study by an unspecified author.[6]

Table 4: Performance of a Quality by Design (QbD) HPLC Method

ParameterValue
Linearity Range (µg/mL)2 - 200
Correlation Coefficient (R²)0.999
Limit of Detection (LOD) (µg/mL)0.025
Limit of Quantification (LOQ) (µg/mL)0.075
Precision (%RSD)1.51

Data for Omeprazole analysis, sourced from a study by an unspecified author.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Micellar Electrokinetic Capillary Chromatography with Automated Solid Phase Extraction

This method was developed for the simultaneous determination of omeprazole and its metabolites, hydroxyomeprazole and this compound.[4]

  • Sample Preparation: Automated solid phase extraction (SPE) using surface-modified styrene-divinylbenzene polymer cartridges was employed for the isolation of the analytes from plasma.[4]

  • Capillary Electrophoresis Conditions:

    • System: Capillary electrophoresis with UV detection.[4]

    • Background Electrolyte: 20 mM borate (B1201080) buffer and 30 mM sodium dodecyl sulfate, pH 9.5.[4]

    • Separation: Micellar electrokinetic capillary chromatography.[4]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method was developed for the simultaneous determination of omeprazole, 5-hydroxyomeprazole, and this compound in human plasma.[5]

  • Sample Preparation: Liquid-liquid extraction.[5]

  • Chromatographic Conditions:

  • Mass Spectrometry Conditions:

    • Mode: Selected ion monitoring (SIM).[5]

    • Ions Monitored (MH+): m/z 346 for omeprazole, m/z 362 for 5-hydroxyomeprazole and this compound, and m/z 300 for the internal standard.[5]

Protocol 3: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method was developed for the analysis of omeprazole and its metabolites.[6]

  • Chromatographic Conditions:

    • Detection: UV at 302 nm.[6]

  • Performance:

    • Retention Times: 8.0 min for omeprazole, 3.9 min for hydroxy-omeprazole, and 7.0 min for this compound.[6]

Protocol 4: Quality by Design (QbD) HPLC Method for Omeprazole

This method was developed and validated for the quantification of omeprazole using Quality by Design principles.[7]

  • Chromatographic Conditions:

    • System: Isocratic HPLC with a diode-array detector.[7]

    • Mobile Phase: Acetonitrile and ammonia (B1221849) buffer pH 8.7 (30/70).[7]

    • Stationary Phase: XBridge C18 column.[7]

    • Flow Rate: 1 mL/min.[7]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of omeprazole and its metabolites from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Extraction Solid Phase or Liquid-Liquid Extraction Plasma_Sample->Extraction Chromatography HPLC or Capillary Electrophoresis Extraction->Chromatography Detection UV or Mass Spectrometry Detection Chromatography->Detection Quantification Quantification of Analytes Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Figure 2: A generalized experimental workflow for the analysis of this compound.

References

A Comparative Guide to the Bioanalytical Method Validation for Omeprazole Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies, the accurate quantification of drug metabolites is paramount. Omeprazole sulfone, a primary metabolite of the widely used proton pump inhibitor Omeprazole, serves as a critical analyte in such studies. This guide provides a comprehensive comparison of validated bioanalytical methods for this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is synthesized from published analytical methods and guided by the principles outlined in regulatory documents from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

Comparison of Bioanalytical Methods

The selection of a bioanalytical method hinges on factors such as sensitivity, selectivity, and the nature of the biological matrix. Below is a comparative summary of different analytical techniques employed for the quantification of Omeprazole and its metabolites, including this compound.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Moderate; potential for interference from endogenous components.High; specific detection of precursor and product ions.
Sensitivity (LLOQ) Typically in the ng/mL range (e.g., 25 ng/mL for Omeprazole).[6]High; can achieve sub-ng/mL levels (e.g., 0.05 ng/mL for Omeprazole).[7]
Linearity Range Generally narrower (e.g., 25-500 ng/mL for Omeprazole).[6]Wider dynamic range (e.g., 0.002-1 µg/mL for this compound).[8][9]
Sample Throughput Lower due to longer run times.Higher due to shorter run times and potential for multiplexing.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.

Key Validation Parameters and Acceptance Criteria

Bioanalytical method validation ensures that the chosen method is reliable and reproducible for its intended purpose. The following table summarizes the essential validation parameters and their typical acceptance criteria as stipulated by regulatory agencies.

Validation ParameterAcceptance Criteria (FDA/EMA)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank biological matrix from at least six different sources.
Linearity Correlation coefficient (r²) ≥ 0.99. The calibration curve should be continuous and reproducible.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20%) and accuracy (within ±20%). Signal-to-noise ratio should be at least 5.
Accuracy & Precision (Intra- & Inter-day) For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (RSD) should not exceed 15% (20% for LLOQ).
Recovery The extraction efficiency of the analyte should be consistent, precise, and reproducible.
Matrix Effect The effect of the biological matrix on the ionization of the analyte and IS should be evaluated to ensure it does not compromise the precision, accuracy, and sensitivity of the method.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in-processed samples.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for sample preparation and chromatographic analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 500 µL of plasma sample, add the internal standard (e.g., a structurally related compound not present in the sample).

  • Alkalinize the plasma sample with a suitable buffer.

  • Add 3 mL of an organic extraction solvent (e.g., a mixture of dichloromethane (B109758) and diethyl ether).[6]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the chromatographic system.

Chromatographic Conditions:
  • Column: Kromasil C18 (150mm x 4.6 mm, 5µm).[6]

  • Mobile Phase: Methanol:Water (55:45 v/v) containing 1% triethylamine, pH adjusted to 7 with phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 302 nm.[6]

  • Retention Times: this compound (~7.0 min), Omeprazole (~8.0 min), Hydroxyomeprazole (~3.9 min).[6]

  • Column: Hichrom RP18 (150 × 3.0 mm, 3 μm).[8][9]

  • Mobile Phase: 0.1% formic acid in acetonitrile (B52724) and 0.1% formic acid in water (40/60 v/v).[8][9]

  • Flow Rate: 0.25 mL/min.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Mass Transitions: Monitoring the specific precursor to product ion transitions for this compound and the internal standard. For Omeprazole, a common transition is m/z 346.1 → 198.1.[7]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of a comprehensive bioanalytical method validation process.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev_Start Start: Define Analyte & Matrix Optimization Optimize Sample Preparation & Chromatography Dev_Start->Optimization Selectivity Selectivity Optimization->Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ LLOQ Linearity->LLOQ Accuracy_Precision Accuracy & Precision LLOQ->Accuracy_Precision Recovery Recovery Accuracy_Precision->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability Matrix_Effect->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis QC_Checks In-study QC Checks Routine_Analysis->QC_Checks

Caption: Workflow for Bioanalytical Method Validation.

This guide provides a foundational understanding and comparative overview for the validation of bioanalytical methods for this compound. Researchers are encouraged to consult the specific regulatory guidelines and relevant scientific literature for detailed requirements and best practices.

References

Comparison of different extraction techniques for Omeprazole sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of omeprazole (B731) and its metabolites, the selection of an appropriate extraction technique is a critical step that dictates the accuracy, sensitivity, and throughput of the entire analytical workflow. This guide provides a detailed comparison of established and emerging extraction techniques for Omeprazole sulfone, a key metabolite of the proton pump inhibitor omeprazole. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for your research needs.

Executive Summary

This guide evaluates and compares the following extraction techniques for this compound:

  • Solid-Phase Extraction (SPE): A widely used and highly selective method.

  • Liquid-Liquid Extraction (LLE): A traditional and cost-effective technique.

  • Modern Extraction Techniques: A brief overview of the potential of Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).

Solid-Phase Extraction (SPE) generally emerges as the superior technique, offering higher recovery, better precision, and cleaner extracts compared to Liquid-Liquid Extraction (LLE). While modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) present potential advantages in terms of speed and reduced solvent consumption, their application for this compound from biological matrices is not yet well-documented in scientific literature.

Quantitative Data Comparison

The following tables summarize the performance of different extraction techniques based on available experimental data.

Table 1: Performance Comparison of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for this compound and Related Compounds.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery High (often >85%)[1]Moderate to High (62.3% - 95%)[2][3]
Precision (RSD%) Excellent (Intra-day: ~1.6%, Inter-day: ~2.5%)[4]Good
Selectivity HighModerate
Automation Potential Excellent[4]Moderate
Solvent Consumption Low to ModerateHigh
Time per Sample FastModerate to Slow

Table 2: Detailed Performance Data from Selected Studies.

TechniqueAnalyte(s)MatrixRecovery (%)Precision (RSD%)LOD/LOQReference
Automated SPE Omeprazole, Hydroxyomeprazole (B127751), this compoundPlasmaGoodIntra-day: 1.6, Inter-day: 2.5Linear range: 0.08-2.0 µg/mL[4]
LLE Omeprazole, 5-hydroxyomeprazole, this compoundHuman Plasma>95% for all analytes-LOQ: 10 ng/mL for Omeprazole and this compound[3]
LLE Omeprazole and metabolitesPlasma and urineMostly above 95%-20 nmol/L in plasma[3]

Experimental Workflows and Protocols

A generalized workflow for the extraction and analysis of this compound from a biological matrix, such as plasma, is illustrated below.

ExtractionWorkflow Generalized Workflow for this compound Extraction and Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Plasma Sample Collection Pretreatment Sample Pre-treatment (e.g., Centrifugation, pH adjustment) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE High Selectivity LLE Liquid-Liquid Extraction (LLE) Pretreatment->LLE Cost-Effective Modern Modern Techniques (UAE/MAE) Pretreatment->Modern Rapid, Reduced Solvent Evaporation Solvent Evaporation SPE->Evaporation LLE->Evaporation Modern->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or HPLC Analysis Reconstitution->Analysis

Caption: Generalized workflow for this compound extraction.

Detailed Experimental Protocols

1. Solid-Phase Extraction (SPE) Protocol (Automated)

This protocol is based on a method for the determination of omeprazole and its metabolites in plasma.[4]

  • SPE Cartridge: Surface-modified styrene-divinylbenzene polymer cartridges.

  • Conditioning: The cartridge is conditioned with an appropriate solvent (e.g., methanol) followed by water.

  • Sample Loading: The pre-treated plasma sample is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove interferences.

  • Elution: this compound and other analytes are eluted with a strong organic solvent.

  • Post-elution: The eluate is typically evaporated to dryness and reconstituted in the mobile phase for analysis.

2. Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general representation derived from methods for omeprazole and its metabolites.[3]

  • Sample Preparation: To a plasma sample, an internal standard is added, followed by a buffering agent to adjust the pH.

  • Extraction: An immiscible organic solvent (e.g., a mixture of diethyl ether and dichloromethane) is added to the sample. The mixture is vortexed to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: The mixture is centrifuged to achieve a clear separation of the aqueous and organic layers.

  • Collection: The organic layer containing this compound is transferred to a clean tube.

  • Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in the mobile phase for analysis.

Comparison of Extraction Techniques

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for the extraction of this compound from complex biological matrices like plasma. It relies on the partitioning of the analyte between a solid sorbent and the liquid sample.

Advantages:

  • High Recovery and Precision: SPE methods consistently demonstrate high and reproducible recoveries.[1]

  • Clean Extracts: The selective nature of the sorbent results in cleaner extracts with reduced matrix effects, which is crucial for sensitive analytical techniques like LC-MS/MS.

  • Automation: SPE procedures are well-suited for automation, enabling high-throughput analysis.[4]

  • Reduced Solvent Consumption: Compared to LLE, SPE typically uses smaller volumes of organic solvents.[5]

Disadvantages:

  • Cost: SPE cartridges can be more expensive than the solvents used in LLE.

  • Method Development: Initial method development can be more time-consuming to optimize the sorbent, wash, and elution solvents.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of an analyte in two immiscible liquid phases.

Advantages:

  • Cost-Effective: LLE is generally less expensive in terms of consumables compared to SPE.

  • Simplicity: The basic principle of LLE is straightforward and does not require specialized equipment beyond a vortex mixer and centrifuge.

Disadvantages:

  • Lower Selectivity: LLE is often less selective than SPE, which can lead to co-extraction of interfering matrix components.

  • Emulsion Formation: The formation of emulsions between the aqueous and organic layers can be problematic and may lead to lower recoveries.

  • Higher Solvent Consumption: LLE typically requires larger volumes of organic solvents, which has environmental and safety implications.

  • Automation: While possible, automation of LLE is generally more complex than for SPE.

Modern Extraction Techniques: UAE and MAE

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are emerging as rapid and efficient alternatives to conventional extraction methods for a variety of analytes.

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample matrix generates microjets and shockwaves, which enhance solvent penetration and accelerate the extraction process.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to a rapid increase in temperature and pressure within the sample matrix. This disrupts the cell structure and enhances the mass transfer of the analyte into the solvent.

Potential Advantages for this compound Extraction:

  • Reduced Extraction Time: Both UAE and MAE can significantly shorten the extraction time compared to traditional methods.

  • Reduced Solvent Consumption: These techniques can often achieve high extraction efficiencies with smaller solvent volumes.

Current Limitations:

  • Lack of Specific Protocols: As of now, there is a lack of published, validated methods specifically for the extraction of this compound from biological fluids using UAE or MAE. Further research is needed to develop and optimize protocols for this specific application.

  • Potential for Degradation: The high energy input in both techniques could potentially lead to the degradation of thermally labile compounds if not carefully controlled.

Conclusion and Recommendations

For the routine and high-throughput analysis of this compound in research and clinical settings, Solid-Phase Extraction (SPE) is the recommended technique. Its high selectivity, excellent recovery and precision, and amenability to automation make it the most robust and reliable method.

Liquid-Liquid Extraction (LLE) remains a viable option, particularly in laboratories where cost is a primary concern and high throughput is not a priority. However, careful method validation is necessary to ensure adequate recovery and minimize matrix effects.

The application of Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) for this compound extraction is a promising area for future research. The development of validated protocols for these techniques could offer significant advantages in terms of speed and efficiency. Researchers are encouraged to explore the potential of these modern techniques for their specific analytical needs.

References

Omeprazole Sulfone as a Biomarker for CYP3A4 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the breakdown of approximately 50% of clinically used drugs.[1] Its activity can vary significantly between individuals due to genetic and environmental factors, influencing drug efficacy and toxicity.[2] Consequently, the accurate phenotyping of CYP3A4 activity is paramount in drug development and personalized medicine. This guide provides a comparative analysis of omeprazole (B731) sulfone as a biomarker for CYP3A4 activity, alongside other established exogenous and endogenous biomarkers, namely midazolam and 4β-hydroxycholesterol.

The ideal biomarker should be sensitive, specific, safe, and easy to measure. Omeprazole, a widely used proton pump inhibitor, is metabolized by both CYP2C19 and CYP3A4.[3] The formation of omeprazole sulfone is primarily catalyzed by CYP3A4, making the concentration of this metabolite a potential indicator of the enzyme's activity.[4][5] This guide will delve into the experimental data supporting its use and compare its performance against alternative biomarkers.

Comparative Analysis of CYP3A4 Biomarkers

The selection of a CYP3A4 biomarker often depends on the specific context of the clinical study, balancing the need for sensitivity and specificity with practical considerations like the study duration and the potential for drug-drug interactions.

BiomarkerTypeAdministration RouteKey Metric for CYP3A4 ActivityAdvantagesDisadvantages
This compound ExogenousOralPlasma concentration or ratio to parent drug (omeprazole)Can phenotype for both CYP2C19 and CYP3A4 simultaneously.[6] A single blood sample may be sufficient.[6]Potential for drug-drug interactions as omeprazole is also a substrate and inhibitor of CYP2C19 and a time-dependent inhibitor of CYP3A4.[7]
Midazolam ExogenousOral or IntravenousPlasma clearance or ratio of 1'-hydroxymidazolam (B1197787) to midazolamWell-established and sensitive probe for CYP3A4.[8][9] Can be used to assess both hepatic and intestinal CYP3A4 activity.Can cause sedation.[10] Its metabolism can exhibit complex homotropic cooperativity.[1][10]
4β-Hydroxycholesterol EndogenousN/APlasma concentration or ratio to total cholesterolNon-invasive (no probe drug administration).[11] Stable plasma concentrations within individuals.[11] Reflects long-term CYP3A4 activity.[11][12]Slow elimination half-life (around 17 days), making it unsuitable for studying rapid changes in CYP3A4 activity.[11][12] Less sensitive to inhibition compared to induction.

Experimental Data Summary

The following table summarizes key quantitative data from studies evaluating these biomarkers.

BiomarkerStudy PopulationInducer/InhibitorFold Change in Metric (Induction)Fold Change in Metric (Inhibition)Correlation with other metrics
This compound Healthy Subjects (n=10)Ketoconazole (200mg)N/AMean log10(omeprazole/omeprazole sulfone) ratio increased from 0.18 to 1.38 (p<0.001)[6]Correlation coefficient of 0.92 (p<0.001) between AUC(0-6h) and single 3-h sample metabolic ratios.[6]
This compound Patients on Carbamazepine (n=5)Carbamazepine (150-200mg bid)Mean log10(omeprazole/omeprazole sulfone) ratio decreased to -0.42 (p<0.05)[6]N/A
Midazolam Clearance Healthy Subjects (n=24)Rifampicin (B610482) (10, 20, 100 mg)Median fold induction from baseline: 2.0, 2.6, and 4.0 respectively[13]N/AComparable to 4β-hydroxycholesterol ratio as a marker of CYP3A4 induction.[13]
4β-Hydroxycholesterol/ Cholesterol Ratio Healthy Subjects (n=24)Rifampicin (10, 20, 100 mg)Median fold induction from baseline: 1.3, 1.6, and 2.5 respectively[13]N/AComparable to midazolam clearance as a marker of CYP3A4 induction.[13]
4β-Hydroxycholesterol Healthy Adults (n=40)Rifampicin (600 mg)Median increase of 4.7-fold from baseline by day 15[14][15]N/ABaseline midostaurin (B1676583) AUC correlated with 4βHC levels (ρ = -0.72; P = .003).[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies.

This compound Phenotyping Protocol

This protocol is based on the methodology described by Bottega et al. (2006).[6]

  • Subject Preparation: Subjects should fast overnight before the administration of omeprazole.

  • Drug Administration: A single oral dose of 20 mg omeprazole is administered.

  • Blood Sampling: A single blood sample is collected 3 hours after omeprazole intake. For more detailed pharmacokinetic analysis, serial blood samples can be collected over a 6-hour period.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: Plasma concentrations of omeprazole and this compound are determined using a validated reversed-phase high-performance liquid chromatography (HPLC) method.[16]

  • Data Analysis: The metabolic ratio of log10(omeprazole/omeprazole sulfone) is calculated. This ratio serves as an index of CYP3A4 activity.

Midazolam Phenotyping Protocol
  • Subject Preparation: Subjects should fast overnight.

  • Drug Administration: A single oral or intravenous dose of midazolam is administered.

  • Blood Sampling: Serial blood samples are collected over a specified period (e.g., 8-24 hours).

  • Sample Processing: Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of midazolam and its primary metabolite, 1'-hydroxymidazolam, are quantified using a validated analytical method such as LC-MS/MS.

  • Data Analysis: The plasma clearance of midazolam or the area under the curve (AUC) ratio of 1'-hydroxymidazolam to midazolam is calculated to determine CYP3A4 activity.

4β-Hydroxycholesterol Phenotyping Protocol
  • Subject Preparation: No specific preparation such as fasting is typically required.

  • Blood Sampling: A single blood sample can be collected at any time due to the long half-life of the biomarker.[11]

  • Sample Processing: Plasma or serum is separated by centrifugation.

  • Bioanalysis: The concentrations of 4β-hydroxycholesterol and total cholesterol are measured using a validated LC-MS/MS method.

  • Data Analysis: The ratio of 4β-hydroxycholesterol to total cholesterol is calculated to represent CYP3A4 activity, which can help normalize for inter-individual variations in cholesterol levels.[17]

Visualizing Metabolic and Experimental Pathways

To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of omeprazole, a typical experimental workflow for biomarker assessment, and a logical comparison of the biomarkers.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole Hydroxylation Omeprazole_Sulfone This compound Omeprazole->Omeprazole_Sulfone Sulfoxidation CYP2C19 CYP2C19 CYP2C19->Hydroxyomeprazole CYP3A4 CYP3A4 CYP3A4->Omeprazole_Sulfone

Caption: Metabolic pathway of omeprazole.

Biomarker_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Subject_Prep Subject Preparation (e.g., Fasting) Probe_Admin Probe Drug Administration (for Exogenous Biomarkers) Subject_Prep->Probe_Admin Blood_Sampling Blood Sampling Probe_Admin->Blood_Sampling Sample_Processing Sample Processing (e.g., Centrifugation) Blood_Sampling->Sample_Processing Bioanalysis Bioanalysis (e.g., HPLC, LC-MS/MS) Sample_Processing->Bioanalysis Data_Analysis Data Analysis (e.g., Metabolic Ratio, Clearance) Bioanalysis->Data_Analysis Interpretation Interpretation of CYP3A4 Activity Data_Analysis->Interpretation

Caption: General experimental workflow for CYP3A4 biomarker assessment.

Biomarker_Comparison Biomarkers CYP3A4 Biomarkers Exogenous Endogenous Exogenous Exogenous This compound Midazolam Biomarkers:f0->Exogenous Endogenous Endogenous 4β-Hydroxycholesterol Biomarkers:f1->Endogenous Omeprazole_Details This compound Pros: Dual phenotyping (CYP2C19/3A4) Cons: DDI potential Exogenous:p0->Omeprazole_Details Midazolam_Details Midazolam Pros: High sensitivity Cons: Sedative effects Exogenous:p1->Midazolam_Details Hydroxycholesterol_Details 4β-Hydroxycholesterol Pros: Non-invasive, long-term view Cons: Slow response to change Endogenous:p0->Hydroxycholesterol_Details

Caption: Logical comparison of CYP3A4 biomarkers.

Conclusion

This compound presents a viable and convenient option for assessing CYP3A4 activity, particularly given its potential for simultaneous phenotyping of CYP2C19.[6] The use of a single 3-hour post-dose blood sample simplifies the clinical protocol.[6] However, researchers and clinicians must consider the potential for drug-drug interactions, as omeprazole itself can inhibit CYP3A4 in a time-dependent manner.[7]

In comparison, midazolam remains a highly sensitive and well-validated probe, though its sedative properties can be a limitation.[8][10] For studies requiring an assessment of long-term, steady-state CYP3A4 activity without the administration of an exogenous compound, the endogenous biomarker 4β-hydroxycholesterol is an excellent choice.[11][12] Ultimately, the optimal biomarker will depend on the specific objectives of the research or clinical application, and the data presented in this guide can aid in making an informed decision.

References

Comparative study of Omeprazole metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of omeprazole (B731) metabolism in humans, dogs, rats, and mice. The information presented herein is supported by experimental data to aid in the understanding of species-specific differences in drug processing, a critical aspect of preclinical drug development and translational research.

Executive Summary

Omeprazole, a widely used proton pump inhibitor, undergoes extensive metabolism primarily by the cytochrome P450 (CYP) enzyme system. While the main metabolic pathways—hydroxylation and sulfoxidation—are consistent across species, significant quantitative differences exist in the rate of metabolism, the primary metabolites formed, and the specific CYP isoforms involved. These variations have important implications for the pharmacokinetic and pharmacodynamic profiles of omeprazole in different preclinical models and in humans.

In humans, omeprazole metabolism is stereoselective, with CYP2C19 playing a major role in the 5-hydroxylation of the R-enantiomer and 5-O-demethylation of the S-enantiomer, while CYP3A4 is primarily responsible for sulfoxidation.[1][2] Rodents, particularly rats, exhibit a higher metabolic rate compared to humans, with different CYP enzymes contributing to the biotransformation. In dogs, a novel CYP2C enzyme, CYP2C94, along with CYP2C21 and CYP2C41, has been identified as functional in omeprazole oxidation.

This guide will delve into the quantitative aspects of these differences, providing detailed experimental protocols and visual representations of the metabolic pathways and experimental workflows.

Comparative Quantitative Data

The following tables summarize the key pharmacokinetic and in vitro metabolic parameters of omeprazole across different species.

Table 1: In Vivo Pharmacokinetic Parameters of Omeprazole

ParameterHumanDogRatMouse
Elimination Half-life (t½) ~1 hour[3]~1 hour[3]5-15 minutes[3]5-15 minutes[3]
Total Body Clearance 880 - 1097 mL/min[3]~10.5 mL/min/kg[3]HighHigh
Plasma Protein Binding ~95%[3]~90%[3]~87%[3]Not specified
Bioavailability (Oral) 30-40% (single dose), increases with repeated dosing[4]High[3]Low5.31%[5]

Table 2: In Vitro Metabolism of Omeprazole in Liver Microsomes

SpeciesMetabolic PathwayKm (µM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human R-omeprazole (Total)--42.5[1]
S-omeprazole (Total)--14.6[1]
Dog R-Omeprazole 5-Hydroxylation110 ± 480.06 ± 0.01-
R-Omeprazole Sulfoxidation220 ± 1700.14 ± 0.06-
S-Omeprazole 5-Hydroxylation67 ± 200.04 ± 0.01-
S-Omeprazole Sulfoxidation110 ± 400.11 ± 0.03-
Rat Hydroxylation46.8[6]2.033[6]-
Sulfoxidation120.7[6]0.188[6]-
Mouse Not specifiedNot specifiedNot specifiedNot specified

Metabolic Pathways and Involved Enzymes

The primary metabolic pathways of omeprazole are hydroxylation of the benzimidazole (B57391) ring to form 5-hydroxyomeprazole and sulfoxidation to form omeprazole sulfone. The cytochrome P450 enzymes responsible for these transformations vary between species.

  • Humans: Metabolism is primarily mediated by CYP2C19 and CYP3A4.[7][8] CYP2C19 is the principal enzyme for the formation of 5-hydroxyomeprazole, while CYP3A4 is mainly responsible for the formation of this compound.[7][8] The metabolism is stereoselective, with CYP2C19 favoring the 5-hydroxylation of R-omeprazole.[2]

  • Dogs: Novel CYP2C enzymes, including CYP2C94, CYP2C21, and CYP2C41, have been shown to metabolize omeprazole.

  • Rats: Omeprazole metabolism is also mediated by CYP enzymes, with evidence suggesting the involvement of the CYP1A, CYP2C, and CYP3A subfamilies.

  • Mice: While detailed enzymatic data is limited, it is understood that CYP enzymes are the primary drivers of omeprazole metabolism.

Below is a generalized diagram of the main metabolic pathways of omeprazole.

OmeprazoleMetabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole Hydroxylation (CYP2C19 in humans) OmeprazoleSulfone This compound Omeprazole->OmeprazoleSulfone Sulfoxidation (CYP3A4 in humans) InVitroWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Microsomes Prepare Microsome Mixture (Microsomes, Buffer, MgCl2) Incubate Pre-incubate at 37°C Prep_Microsomes->Incubate Prep_Omeprazole Prepare Omeprazole Solution Prep_Omeprazole->Incubate Initiate Initiate with NADPH Incubate->Initiate Time_Course Incubate for Time Course (0-60 min) Initiate->Time_Course Terminate Terminate with Acetonitrile Time_Course->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Data Analysis (Km, Vmax, CLint) Analyze->Data InVivoWorkflow cluster_animal Animal Phase cluster_lab Laboratory Phase cluster_data Data Analysis Acclimation Animal Acclimation Dosing Omeprazole Administration (Oral or IV) Acclimation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Storage Sample Storage (-80°C) Plasma->Storage Analysis LC-MS/MS Analysis Storage->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Analysis->PK_Analysis

References

A Comparative Guide to Method Validation for Omeprazole Sulfone Impurity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the validation of Omeprazole (B731) sulfone impurity testing. The data presented herein is compiled from established scientific literature to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. This document details experimental protocols and presents quantitative data in structured tables for clear comparison.

Introduction to Omeprazole and its Sulfone Impurity

Omeprazole is a widely used proton pump inhibitor that effectively reduces gastric acid secretion. During its synthesis and storage, impurities can arise, one of the most significant being Omeprazole sulfone. Regulatory bodies require stringent control and monitoring of such impurities in pharmaceutical formulations to ensure safety and efficacy. Therefore, validated, sensitive, and accurate analytical methods are crucial for the quantification of this compound.

Comparative Analysis of Analytical Methods

Several analytical techniques have been developed and validated for the determination of this compound. The most common methods include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry. Each method offers distinct advantages and limitations in terms of sensitivity, resolution, analysis time, and cost.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely employed technique for the analysis of Omeprazole and its impurities due to its high resolution and sensitivity.[1][2] Reversed-phase HPLC methods are particularly common.

Table 1: Comparison of Validated HPLC Methods for this compound Analysis

ParameterMethod 1[3]Method 2[4]Method 3[5]
Column Inertsil ODS 3V (250 x 4.6mm, 5 µm)Agilent InfinityLab Poroshell HPH-C8 (100 x 4.6 mm, 2.7 µm)Zorbax Extend C18
Mobile Phase Gradient: A) 0.05M KH2PO4 (pH 7.2):ACN (75:25), B) 0.05M KH2PO4 (pH 7.2):ACN (45:55)Isocratic: 75% 0.01 M Na2HPO4 (pH 7.6): 25% Acetonitrile (B52724)Gradient: Acetonitrile: water: triethylamine (B128534) 1% (pH 9.5)
Flow Rate 1.2 mL/min1.0 mL/min0.8 mL/min
Detection (UV) 285 nm280 nm280 nm
Retention Time (this compound) Not specifiedWell-separated from OmeprazoleNot specified
Linearity Range Not specified for sulfoneNot specified for sulfone0.7968-11.952 µg/mL (Impurity H)
Accuracy (% Recovery) 101.99% (for this compound)Not specified90-109% (for impurities)
Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC offers faster analysis times and improved resolution compared to conventional HPLC by utilizing columns with smaller particle sizes.[6][7]

Table 2: UHPLC Method Parameters for Omeprazole Impurity Analysis[7]

ParameterValue
Column Not specified
Mobile Phase Gradient system
Flow Rate Not specified
Detection (UV) 303 nm
Analysis Time Significantly shorter than HPLC
Capillary Electrophoresis (CE)

Capillary electrophoresis is an alternative technique that provides high separation efficiency and requires minimal sample and reagent volumes.[8]

Table 3: Capillary Electrophoresis Method for Omeprazole and its Metabolites[8]

ParameterValue
Technique Micellar Electrokinetic Capillary Chromatography (MEKC)
Background Electrolyte 20 mM borate (B1201080) buffer and 30 mM sodium dodecyl sulfate, pH 9.5
Detection UV
Linearity Range 0.08 to 2.0 µg/mL
Precision (RSD) Intra-day: ~1.6%, Inter-day: ~2.5%
UV-Vis Spectrophotometry

Spectrophotometric methods offer a simpler and more cost-effective approach, though they may lack the specificity and sensitivity of chromatographic methods.[9][10][11] These methods are often used for the determination of the parent drug but can be adapted for impurity analysis under specific conditions.

Table 4: Spectrophotometric Methods for Omeprazole Analysis

ParameterMethod 1[10]Method 2[9]
Technique Absorbance and Area Under CurveKinetic Spectrophotometry
Solvent 0.1 N Sodium Hydroxide1,2-dichloroethane (for iodine) or acetonitrile (for DDQ)
Wavelength 304.80 nm362 nm (iodine) or 418 nm (DDQ)
Linearity Range 10 - 18 µg/mL1.00–250.00 μg mL−1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for sample preparation and analysis.

HPLC Sample Preparation Protocol[2][3]
  • Standard Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a stock solution of a specific concentration.

  • Sample Preparation (from capsules):

    • Weigh and finely powder the contents of not fewer than 20 capsules.

    • Transfer a quantity of the powder equivalent to a specified amount of Omeprazole into a volumetric flask.

    • Add a portion of the diluent, sonicate to dissolve, and then dilute to volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • System Suitability: Prepare a solution containing both Omeprazole and this compound to check for adequate resolution between the two peaks.[3]

Forced Degradation Studies Protocol[3]

To ensure the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting the drug product to various stress conditions:

  • Acid Hydrolysis: 0.1 N HCl

  • Base Hydrolysis: 0.1 N NaOH

  • Oxidative Degradation: 3-50% H₂O₂

  • Thermal Degradation: Heat at a specified temperature (e.g., 60-105°C)

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm)

The stressed samples are then analyzed to ensure that the degradation products do not interfere with the quantification of Omeprazole and this compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound impurity testing.

Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application A Select Analytical Technique (e.g., HPLC, UHPLC) B Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate) A->B C Develop Sample Preparation Protocol B->C D Specificity (Forced Degradation Studies) C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) & Limit of Quantitation (LOQ) G->H I Robustness H->I J Routine Quality Control Testing of Omeprazole Formulations I->J

Caption: Workflow for Analytical Method Validation.

Metabolic Pathway of Omeprazole

Omeprazole is metabolized in the liver by the cytochrome P450 enzyme system, primarily by the CYP2C19 and CYP3A4 isoenzymes.[12] The formation of this compound is a key metabolic step.

Omeprazole Metabolism Omeprazole Omeprazole Hydroxyomeprazole (B127751) 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 OmeprazoleSulfone This compound Omeprazole->OmeprazoleSulfone CYP3A4

Caption: Metabolic Pathway of Omeprazole.

Conclusion

The choice of an analytical method for this compound impurity testing depends on various factors, including the required sensitivity, resolution, analysis time, and available instrumentation. HPLC and UHPLC methods are generally preferred for their high performance and are well-suited for quality control in a regulatory environment. Capillary electrophoresis offers a viable alternative with high efficiency, while spectrophotometric methods can be employed for simpler, cost-effective analyses where high specificity is not a primary concern. This guide provides a foundational comparison to aid in the selection and implementation of a suitable method validation strategy.

References

A Comparative Guide to the Linearity and Range of Detection in Omeprazole Sulfone Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of omeprazole (B731) and its metabolites, such as omeprazole sulfone, is critical. The choice of analytical method significantly impacts the reliability of pharmacokinetic, metabolic, and quality control studies. This guide provides an objective comparison of the linearity and detection range of various assays for this compound, supported by experimental data.

Quantitative Performance of this compound Assays

The performance of an assay is fundamentally characterized by its linearity and its ability to detect and quantify small amounts of the analyte. The following table summarizes these key parameters for different analytical methods used in the determination of this compound.

Analytical MethodAnalyte(s)Linearity RangeCorrelation Coefficient (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV[1]Omeprazole, Hydroxyomeprazole, this compound25 - 500 ng/mL0.9998 (for Omeprazole)Not Reported25 ng/mL
HPLC-UV[2]Omeprazole, 5-Hydroxyomeprazole, this compound50 - 2000 ng/mL (for Omeprazole)Not Reported10 ng/mL (for this compound)Not Reported
LC-MS/MS[3]Omeprazole, 5-Hydroxyomeprazole, this compound10 - 750 ng/mLNot ReportedNot Reported10 ng/mL
HPLC[4]Omeprazole, 5-Hydroxyomeprazole, this compound0.005 - 1.0 µg/mL0.9999Not ReportedNot Reported
LC-MS/MS[5]Omeprazole Enantiomers25 - 600 ng/mL (in plasma)≥0.9990.1 ng/mL0.4 ng/mL

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing assay performance. Below are summaries of the experimental protocols for the key assays cited.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the simultaneous determination of omeprazole and its metabolites in biological matrices.

  • Sample Preparation: Liquid-liquid extraction is a common sample preparation technique. For instance, plasma samples can be treated with a mixture of dichloromethane (B109758) and diethyl ether to extract omeprazole, hydroxyomeprazole, and this compound.[1]

  • Chromatographic Separation: A C18 reversed-phase column is typically employed for separation. A mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 55:45 v/v) with additives like triethylamine (B128534) (TEA) adjusted to a specific pH is used for elution.[1]

  • Detection: A UV detector set at a wavelength of 302 nm is used to monitor the eluent and quantify the analytes.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for bioanalytical applications where low concentrations of analytes are expected.

  • Sample Preparation: Similar to HPLC-UV, sample preparation often involves liquid-liquid extraction.

  • Chromatographic Separation: Reversed-phase chromatography with a C18 column is standard. The mobile phase is often a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile.

  • Detection: A mass spectrometer operating in the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is used for detection. For this compound, the [M+H]⁺ ion at m/z 362 is typically monitored.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a plasma sample using a chromatographic method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Extraction Liquid-Liquid Extraction (e.g., Dichloromethane/Diethyl Ether) Plasma_Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC/LC-MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification Reporting Result Reporting Quantification->Reporting

Caption: A typical workflow for this compound analysis.

Comparison of Alternatives

While HPLC-UV and LC-MS/MS are the most prevalent methods for this compound analysis, other techniques have been explored.

  • UV-Spectrophotometry: This method is simpler and more cost-effective but generally lacks the selectivity and sensitivity of chromatographic methods, making it more suitable for bulk drug analysis rather than bioanalysis. Linearity for omeprazole has been reported in the range of 0.5 µg/mL to 16 µg/mL.[6]

  • Capillary Electrophoresis (CE): CE can offer high separation efficiency and low sample consumption. However, its application for routine this compound analysis is less common compared to HPLC and LC-MS.

References

Robustness Testing of Analytical Methods for Omeprazole Sulfone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. This guide provides a comparative overview of robustness testing for analytical methods specifically tailored to Omeprazole sulfone, a primary metabolite and potential impurity of the widely used proton pump inhibitor, Omeprazole. Robustness testing is a critical component of method validation, demonstrating the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Comparison of Robustness Testing Parameters for HPLC Methods

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the quantification of Omeprazole and its related substances, including this compound. Robustness testing for these methods typically involves the systematic variation of key chromatographic parameters. The following table summarizes common parameters and their typical variation ranges as reported in various studies.

ParameterMethod A: Typical RP-HPLCMethod B: UHPLC MethodAcceptance Criteria (Typical)
Flow Rate ± 0.1 mL/min± 0.05 mL/minResolution between Omeprazole and this compound > 2.0; %RSD of peak areas < 2.0%
Mobile Phase Composition ± 2% absolute variation in the organic modifier± 1% absolute variation in the organic modifierResolution between critical peak pairs > 2.0; Tailing factor < 2.0
pH of Mobile Phase Buffer ± 0.2 units± 0.1 unitsNo significant change in retention times; Peak symmetry maintained
Column Temperature ± 5 °C± 2 °CRetention time shifts should be predictable and reproducible
Wavelength ± 2 nm± 2 nmNo significant impact on quantitation

Experimental Protocol: Robustness Testing of a Stability-Indicating HPLC Method for this compound

This protocol outlines a typical robustness test for a reversed-phase HPLC method designed for the analysis of Omeprazole and its degradation products, including this compound.

Objective: To assess the robustness of the analytical method by intentionally varying critical method parameters and evaluating the impact on system suitability and analytical results.

Materials:

  • Omeprazole reference standard

  • This compound reference standard

  • HPLC grade acetonitrile (B52724) and methanol

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate, sodium hydroxide)

  • HPLC system with UV detector

  • Validated HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Standard Solution Preparation: Prepare a standard solution containing known concentrations of Omeprazole and this compound.

  • System Suitability: Before initiating the robustness study, perform a system suitability test under the nominal method conditions to ensure the system is performing adequately. Key parameters include resolution, tailing factor, and theoretical plates.

  • Parameter Variation: Vary the following parameters one at a time, while keeping others at their nominal values:

    • Flow Rate: Analyze the standard solution at flow rates of 0.9 mL/min, 1.0 mL/min (nominal), and 1.1 mL/min.

    • Mobile Phase Composition: If the nominal mobile phase is 60:40 (v/v) Acetonitrile:Buffer, prepare and test mobile phases with compositions of 58:42 and 62:38.

    • pH of Buffer: If the nominal buffer pH is 7.4, prepare and test buffers with pH 7.2 and 7.6.

    • Column Temperature: Set the column oven to 25 °C, 30 °C (nominal), and 35 °C and analyze the standard solution at each temperature.

  • Data Analysis: For each condition, inject the standard solution in triplicate. Calculate the resolution between the Omeprazole and this compound peaks, the tailing factor for each peak, and the relative standard deviation (%RSD) of the peak areas.

  • Acceptance Criteria: The method is considered robust if the system suitability parameters (e.g., resolution > 2.0, tailing factor < 2.0) are met under all tested variations and the %RSD of the results does not exceed a predefined limit (e.g., 2.0%).

Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can be employed for the analysis of Omeprazole and its sulfone metabolite.

TechniquePrincipleAdvantagesDisadvantages
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution, and lower solvent consumption.Requires specialized high-pressure equipment.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.High sensitivity and selectivity, allowing for structural elucidation.Higher cost and complexity of instrumentation.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by the analyte.Simple, rapid, and cost-effective.Lacks the specificity to distinguish between Omeprazole and its closely related degradation products without prior separation.[1]

Visualizing the Robustness Testing Workflow

The following diagram illustrates the logical flow of a typical robustness testing experiment for an analytical method.

Robustness_Testing_Workflow start Start: Define Analytical Method and Robustness Parameters nominal_conditions Establish Nominal Method Conditions start->nominal_conditions sst Perform System Suitability Test (SST) nominal_conditions->sst sst_pass SST Pass? sst->sst_pass vary_params Systematically Vary One Parameter at a Time sst_pass->vary_params Yes fail Method Not Robust: Investigate and Re-evaluate sst_pass->fail No flow_rate Vary Flow Rate (e.g., ±0.1 mL/min) vary_params->flow_rate mobile_phase Vary Mobile Phase Composition (e.g., ±2% Organic) vary_params->mobile_phase ph Vary Buffer pH (e.g., ±0.2 units) vary_params->ph temperature Vary Column Temperature (e.g., ±5 °C) vary_params->temperature analyze Analyze Samples Under Each Varied Condition flow_rate->analyze mobile_phase->analyze ph->analyze temperature->analyze evaluate Evaluate Impact on Critical Quality Attributes (CQAs) (e.g., Resolution, Tailing Factor, %RSD) analyze->evaluate robust Method is Robust? evaluate->robust document Document Results and Conclude Robustness robust->document Yes robust->fail No

Caption: Workflow for Robustness Testing of an Analytical Method.

References

Comparative Assessment of Omeprazole Sulfone and Other CYP3A4 Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Omeprazole (B731) sulfone and other well-characterized substrates of the cytochrome P450 3A4 (CYP3A4) enzyme. The objective is to offer a comprehensive resource for understanding the metabolic characteristics of these compounds, supported by experimental data and detailed methodologies.

Executive Summary

Omeprazole, a widely used proton pump inhibitor, is primarily metabolized in the liver by the polymorphic CYP2C19 and CYP3A4 enzymes. The formation of its major metabolite, Omeprazole sulfone, is almost exclusively catalyzed by CYP3A4, making it a valuable in vivo and in vitro probe for CYP3A4 activity.[1] This guide compares the kinetic parameters of this compound formation with those of other established CYP3A4 substrates, namely Midazolam and Testosterone. Understanding these differences is crucial for predicting and interpreting drug-drug interactions involving the CYP3A4 pathway.

Data Presentation: Comparative Kinetics of CYP3A4 Substrates

The following table summarizes the key kinetic parameters for the metabolism of Omeprazole (leading to this compound), Midazolam, and Testosterone by human liver microsomes. The intrinsic clearance (Vmax/Km) is a critical measure of the efficiency of an enzyme to metabolize a substrate at low concentrations.

SubstrateMetaboliteEnzymeKm (μM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (μL/min/mg protein)
OmeprazoleThis compoundCYP3A4Not explicitly foundNot explicitly found~4 (relative to hydroxyomeprazole)[2]
Midazolam1'-hydroxymidazolamCYP3A42.5 - 5.3850 - 1500160 - 600
Testosterone6β-hydroxytestosteroneCYP3A49.6 - 501800 - 450036 - 469

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, focusing on the in vitro assessment of CYP3A4-mediated metabolism using human liver microsomes.

Determination of Kinetic Parameters (Km and Vmax) for CYP3A4 Substrates

This protocol outlines the general procedure for determining the Michaelis-Menten constants (Km) and maximum velocity (Vmax) of CYP3A4-mediated metabolism.

Materials:

  • Human Liver Microsomes (HLMs)

  • CYP3A4 Substrate (e.g., Midazolam, Testosterone, Omeprazole)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • Internal standard for analytical quantification

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing HLMs (typically 0.1-0.5 mg/mL protein), potassium phosphate buffer, and a range of substrate concentrations (typically spanning from 0.1 to 10 times the expected Km).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 10-30 minutes), ensuring the reaction proceeds under linear conditions with respect to time and protein concentration.

  • Termination of Reaction: Terminate the reactions by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard. The organic solvent also serves to precipitate microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials and analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Plot the rate of metabolite formation (velocity) against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

In Vitro CYP3A4 Inhibition Assay

This protocol is used to assess the inhibitory potential of a test compound against CYP3A4 activity.

Materials:

  • Human Liver Microsomes (HLMs)

  • Specific CYP3A4 probe substrate (e.g., Midazolam) at a concentration near its Km

  • Test compound (potential inhibitor) at various concentrations

  • Positive control inhibitor (e.g., Ketoconazole)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Quenching solvent

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: Prepare incubation mixtures containing HLMs, potassium phosphate buffer, the CYP3A4 probe substrate, and varying concentrations of the test compound or positive control inhibitor.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a specified time (e.g., 10 minutes) to allow for potential time-dependent inhibition.

  • Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a time period within the linear range of metabolite formation.

  • Termination and Sample Processing: Terminate the reaction and process the samples as described in the kinetic parameter determination protocol.

  • Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.

Mandatory Visualization

Metabolic Pathway of Omeprazole

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (major) CYP3A4 (minor) Omeprazole_Sulfone This compound Omeprazole->Omeprazole_Sulfone CYP3A4 (major) Hydroxyomeprazole_Sulfone 5-Hydroxythis compound Hydroxyomeprazole->Hydroxyomeprazole_Sulfone CYP3A4 Omeprazole_Sulfone->Hydroxyomeprazole_Sulfone CYP2C19

Caption: Metabolic activation of Omeprazole by CYP2C19 and CYP3A4.

Experimental Workflow for In Vitro CYP3A4 Metabolism Assay

CYP3A4_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Preincubation 1. Pre-incubation at 37°C HLM->Preincubation Substrate CYP3A4 Substrate (e.g., Omeprazole) Substrate->Preincubation NADPH_System NADPH Regenerating System Initiation 2. Initiate with NADPH NADPH_System->Initiation Preincubation->Initiation Incubation 3. Incubate at 37°C Initiation->Incubation Termination 4. Terminate with Cold Solvent Incubation->Termination Centrifugation 5. Centrifugation Termination->Centrifugation LCMS 6. LC-MS/MS Analysis of Metabolite Centrifugation->LCMS Data_Analysis 7. Data Analysis (Km, Vmax) LCMS->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Omeprazole Sulfone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like omeprazole (B731) sulfone is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and logistical management of omeprazole sulfone waste.

Immediate Safety and Handling Precautions

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile or neoprene gloves (double-gloving is recommended), and a lab coat, should be worn when handling this compound.[3] All handling should be conducted in a well-ventilated area or a chemical fume hood.[1][3][4] In case of contact, immediate washing of the affected area with soap and plenty of water is recommended.[1][4] If eye contact occurs, rinse cautiously with water for several minutes.[1][4]

Procedural Steps for Proper Disposal

The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[5][6] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]

  • Waste Identification and Segregation : All materials that have come into contact with this compound are to be considered chemical waste.[3] This includes unused or expired product, contaminated PPE, spill cleanup materials, and contaminated labware such as weighing boats and pipette tips.[3] This waste should not be mixed with other incompatible waste streams.[3]

  • Containment :

    • Solid Waste : Collect solid waste, such as contaminated gloves and weighing paper, in a dedicated, properly labeled, and sealed chemical waste container.[1][3]

    • Liquid Waste : If this compound is in a solution, it should be collected in a designated, leak-proof container.

    • Empty Containers : Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by a triple rinse with water. The solvent rinsate must be collected and disposed of as hazardous waste.[3]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," any known hazard warnings, and the date of accumulation.[3]

  • Storage : Store the sealed waste containers in a designated satellite accumulation area (SAA) within the laboratory.[3] The storage area should be cool, dry, and well-ventilated.[3]

  • Professional Disposal : All chemical waste containing this compound must be disposed of through a licensed and approved professional waste management vendor.[3][4] Do not dispose of this compound in the regular trash or down the drain.[3] Improper disposal can lead to environmental contamination.[5]

Summary of Key Hazard and Disposal Information

ParameterInformationSource(s)
Primary Hazards Skin irritation, serious eye irritation, may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile or neoprene gloves, lab coat.[3]
Handling Area Well-ventilated area or chemical fume hood.[1][3][4]
Incompatible Materials Strong oxidizing agents.[3][4]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[3][4]
Environmental Hazards Do not allow to enter sewers or surface/ground water. Toxic to aquatic life with long-lasting effects.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Professional Disposal A Identify this compound Waste (Unused product, contaminated PPE, labware) B Segregate from other waste streams A->B C Place in a dedicated, sealed chemical waste container B->C D Label container with: 'Hazardous Waste' 'this compound' Hazard warnings Accumulation date C->D E Store in a designated Satellite Accumulation Area (SAA) D->E F Contact Environmental Health & Safety (EHS) for specific institutional procedures E->F G Arrange for pickup by a licensed waste disposal vendor F->G H Final Disposal via Incineration or other approved method G->H

References

Personal protective equipment for handling Omeprazole sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Omeprazole sulfone, a known human metabolite of esomeprazole (B1671258) and omeprazole.[1] Adherence to these protocols is essential to ensure personal safety and minimize environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] To the best of our knowledge, the toxicological properties have not been thoroughly investigated.[2] Therefore, strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).[2] Powder-free is recommended. Consider double gloving.Prevents skin contact and potential absorption.[4] Change gloves frequently, especially if contaminated.
Eye and Face Protection Safety glasses with side shields or goggles.[2][4]Protects eyes from dust particles and splashes.
Skin and Body Protection Lab coat or impermeable protective clothing. Long-sleeved gowns are recommended.[2][4]Minimizes skin exposure. Gowns should close in the back.[4]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N-95 or N-100 particle mask) is necessary if dust formation is likely or ventilation is inadequate.[2][4]Prevents inhalation of airborne particles.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2][3]

  • Use process enclosures, local exhaust ventilation (such as a chemical fume hood), or other engineering controls to control airborne levels.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[2][5]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is available and in good condition. Confirm the functionality of the chemical fume hood and other ventilation systems.

  • Weighing and Transferring: This compound is likely a solid.[3] Handle it carefully to avoid generating dust.[3][4] Use appropriate tools for transferring the substance. All equipment used when handling the product must be grounded.[6]

  • Experimental Work: Perform all manipulations within a chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][3]

Storage:

  • Keep the container tightly closed.[2]

  • Store in a dry, cool, and well-ventilated place.[5][6] Some sources recommend refrigeration at -20°C.[7]

  • Protect from moisture and light.[5][6]

  • Store away from incompatible materials, such as strong oxidizing agents.[3][6]

Accidental Release and First Aid Measures

Accidental Release:

  • In case of a spill, evacuate personnel to a safe area.[3]

  • Avoid raising and breathing dust, and provide adequate ventilation.[2][3]

  • Wear appropriate personal protection, including a NIOSH-approved respirator, safety goggles, and chemical-resistant gloves.[2]

  • Contain the spill and collect it using appropriate methods that do not create dust (e.g., wet sweeping or HEPA vacuum).[2][3]

  • Transfer the spilled material to a chemical waste container for disposal in accordance with local regulations.[2]

First Aid:

  • If on Skin: Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel.[2] Get medical attention.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste:

  • Collect all waste this compound and materials heavily contaminated with it in a designated, properly labeled, and sealed chemical waste container.

  • Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Contaminated PPE and Labware:

  • Gloves: Dispose of contaminated gloves after use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]

  • Other PPE: Contaminated lab coats and other protective clothing should be decontaminated or disposed of as hazardous waste.

  • Labware: Disposable labware should be placed in the designated chemical waste container. Reusable labware should be thoroughly decontaminated using appropriate procedures before reuse.

General Guidance for Unused Medication Disposal (if applicable in a non-laboratory context):

  • The preferred method for disposing of unused medicines is through a drug take-back program.[8][9][10]

  • If a take-back program is not available, do not flush down the toilet unless specifically instructed.[11]

  • To dispose of in household trash, remove the drug from its original container and mix it with an undesirable substance like used coffee grounds, dirt, or cat litter.[8][9][11] Place the mixture in a sealed container (e.g., a resealable bag) and throw it in the garbage.[8][11]

Experimental Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Personal Protective Equipment (Gloves, Gown, Eye Protection) prep_vent Ensure Proper Ventilation (Fume Hood On, Sash at Correct Height) prep_ppe->prep_vent handle_weigh Weigh/Transfer Compound Carefully (Avoid Dust Generation) prep_vent->handle_weigh Proceed to Handling handle_exp Perform Experimental Work handle_weigh->handle_exp clean_area Clean Work Area handle_exp->clean_area Experiment Complete dispose_waste Dispose of Contaminated Materials (in Labeled Hazardous Waste Container) clean_area->dispose_waste post_ppe Doff PPE dispose_waste->post_ppe Final Steps post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omeprazole sulfone
Reactant of Route 2
Omeprazole sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.